molecular formula C16H23NO5 B1587129 N-(Tert-butoxycarbonyl)-O-ethyltyrosine CAS No. 247088-44-4

N-(Tert-butoxycarbonyl)-O-ethyltyrosine

Cat. No.: B1587129
CAS No.: 247088-44-4
M. Wt: 309.36 g/mol
InChI Key: NCLAAKQIHUIOIV-UHFFFAOYSA-N
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Description

N-(Tert-butoxycarbonyl)-O-ethyltyrosine is a useful research compound. Its molecular formula is C16H23NO5 and its molecular weight is 309.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Tert-butoxycarbonyl)-O-ethyltyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Tert-butoxycarbonyl)-O-ethyltyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)10-13(14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLAAKQIHUIOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402817
Record name N-(TERT-BUTOXYCARBONYL)-O-ETHYLTYROSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247088-44-4
Record name N-(TERT-BUTOXYCARBONYL)-O-ETHYLTYROSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of N-(Tert-butoxycarbonyl)-O-ethyltyrosine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(Tert-butoxycarbonyl)-O-ethyltyrosine

In the intricate field of peptide chemistry and drug development, the precise control of reactive functional groups is paramount. N-(Tert-butoxycarbonyl)-O-ethyltyrosine, commonly referred to as Boc-Tyr(Et)-OH, is a specialized amino acid derivative designed for this purpose. It serves as a critical building block in the synthesis of complex peptides, particularly within the framework of Boc-strategy Solid-Phase Peptide Synthesis (SPPS).

The molecule features two key protective modifications to the parent amino acid, L-tyrosine. The α-amino group is temporarily protected by a tert-butoxycarbonyl (Boc) group, while the phenolic hydroxyl group of the side chain is permanently protected by an ethyl ether linkage. This dual-protection scheme is fundamental to its utility. The acid-labile Boc group allows for iterative, controlled elongation of the peptide chain, while the robust ethyl ether shields the tyrosine side chain from undesired reactions throughout the synthesis.[1] The use of O-alkylated tyrosine derivatives is a key strategy in medicinal chemistry to enhance proteolytic stability and modulate the pharmacological properties of peptide-based drugs, including opioid receptor modulators and PET imaging agents.[2][3] This guide provides a comprehensive overview of Boc-Tyr(Et)-OH, from its synthesis and physicochemical properties to its strategic application in peptide science.

Physicochemical Properties and Specifications

A clear understanding of the physical and chemical properties of Boc-Tyr(Et)-OH is essential for its effective use in the laboratory. These properties dictate storage conditions, solvent choice, and reaction monitoring.

PropertyValueReferences
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid[4]
Synonyms Boc-Tyr(Et)-OH, N-Boc-O-ethyl-L-tyrosine[5]
CAS Number 76757-91-0[5]
Molecular Formula C₁₆H₂₃NO₅[5][6]
Molecular Weight 309.36 g/mol [5][6]
Appearance White to off-white solid/powder
Solubility Soluble in DMF, DCM, Chloroform[7]

Synthesis of N-(Tert-butoxycarbonyl)-O-ethyltyrosine

The synthesis of Boc-Tyr(Et)-OH is typically a two-step process starting from L-tyrosine. The causality behind this sequence is critical: the more nucleophilic amino group must be protected first to prevent it from competing with the phenoxide ion in the subsequent O-alkylation step.

Step 1: N-α-Boc Protection

The first step involves the protection of the α-amino group of L-tyrosine using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl of the Boc anhydride.[8]

Step 2: O-Ethylation of the Phenolic Hydroxyl Group

With the amine protected, the phenolic hydroxyl group can be selectively alkylated. This is achieved by first deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form a highly nucleophilic phenoxide. This phenoxide then undergoes a Williamson ether synthesis with an ethylating agent like ethyl iodide or diethyl sulfate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-α-Boc Protection cluster_step2 Step 2: O-Ethylation Tyrosine L-Tyrosine BocTyrOH Boc-Tyr-OH Tyrosine->BocTyrOH (Boc)₂O, Base (e.g., NaOH) Dioxane/Water BocTyrEtOH Boc-Tyr(Et)-OH BocTyrOH->BocTyrEtOH 1. NaH, DMF 2. Ethyl Iodide

Caption: Two-step synthesis of Boc-Tyr(Et)-OH from L-Tyrosine.

Experimental Protocol: Synthesis of Boc-Tyr(Et)-OH

This protocol is an illustrative method based on established chemical principles for N-protection and O-alkylation.[8][9]

Materials:

  • L-Tyrosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane and Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl iodide (EtI)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

Part A: Synthesis of N-Boc-L-Tyrosine (Boc-Tyr-OH)

  • Dissolve L-Tyrosine (1 equivalent) in an aqueous solution of 1M NaOH (2.5 equivalents) in a reaction vessel. Stir until a clear solution is formed, ensuring the pH is ≥12.

  • In a separate flask, dissolve (Boc)₂O (1.1 equivalents) in dioxane.

  • Add the (Boc)₂O solution dropwise to the L-Tyrosine solution while stirring vigorously at room temperature.

  • Maintain the basic pH by adding 1M NaOH as needed. Let the reaction proceed overnight.

  • After completion (monitored by TLC), wash the aqueous phase with a nonpolar solvent like ether to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with cold 1M HCl. A white precipitate of Boc-Tyr-OH will form.[10]

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent under reduced pressure to yield Boc-Tyr-OH as a white solid.[10]

Part B: Synthesis of N-(Tert-butoxycarbonyl)-O-ethyltyrosine (Boc-Tyr(Et)-OH)

  • Carefully wash sodium hydride (NaH, 1.2 equivalents) with hexanes to remove the mineral oil and suspend it in anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Dissolve the Boc-Tyr-OH (1 equivalent) from Part A in anhydrous DMF and add it dropwise to the NaH suspension at 0°C.

  • Allow the mixture to stir for 30-60 minutes at room temperature. Effervescence (H₂ gas) should be observed as the phenoxide is formed.

  • Cool the reaction back to 0°C and add ethyl iodide (1.2 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding saturated ammonium chloride solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain pure Boc-Tyr(Et)-OH.

Application in Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS is a robust method for peptide synthesis where the Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while side-chain protecting groups are designed to be stable to these conditions.[1][7] The ethyl ether of Boc-Tyr(Et)-OH is highly stable to TFA, making it an ideal protecting group for this strategy. It prevents acylation of the hydroxyl group during subsequent coupling steps and protects it from modification by carbocations generated during Boc deprotection.[1]

Boc-SPPS Cycle Workflow

SPPS_Cycle Start Resin-NH₂ Coupling Coupling: Activated Boc-Tyr(Et)-OH + HBTU/DIEA Start->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Boc Deprotection: TFA in DCM Wash1->Deprotection Wash2 Wash (DCM) Deprotection->Wash2 Neutralization Neutralization: DIEA in DCM/DMF Wash2->Neutralization Wash3 Wash (DCM, DMF) Neutralization->Wash3 NextCycle Ready for Next Coupling Cycle Wash3->NextCycle

Caption: A single coupling cycle using Boc-Tyr(Et)-OH in Boc-SPPS.

Protocol: Incorporation of Boc-Tyr(Et)-OH in Boc-SPPS

This protocol outlines a single coupling cycle on a pre-loaded resin (e.g., MBHA resin for a C-terminal amide).

Materials:

  • Peptide synthesis vessel

  • MBHA resin pre-loaded with the C-terminal amino acid

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Boc-Tyr(Et)-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

Protocol:

  • Resin Swelling: Place the resin in the reaction vessel and swell in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Nα-Boc Deprotection: Drain the solvent. Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes to remove the Boc group from the resin-bound amino acid.[1]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.

  • Neutralization: Add a solution of 10% DIEA in DMF to the resin and agitate for 10 minutes to neutralize the ammonium salt and generate a free amine. Wash again with DMF (3x) and DCM (3x).[1]

  • Amino Acid Activation: In a separate vessel, dissolve Boc-Tyr(Et)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: Monitor the coupling completion using a qualitative method like the Kaiser test. Once complete, drain the coupling solution and wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents.[10]

  • The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Side-Chain Deprotection

After the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove any remaining side-chain protecting groups. The ethyl ether on the tyrosine side chain is stable to TFA but requires a very strong acid for cleavage. Anhydrous hydrogen fluoride (HF) is the standard cleavage reagent in Boc-SPPS.

The cleavage cocktail typically includes HF and a scavenger, such as anisole, to trap the reactive carbocations generated during the process, thus preventing modification of sensitive residues like tryptophan and methionine. The choice of a "low-high" HF procedure can be beneficial for complex peptides, where a milder initial cleavage step helps minimize side reactions.[7]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.[11][12]

  • Handling: Handle in a well-ventilated area or fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[12]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong acids.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N-(Tert-butoxycarbonyl)-O-ethyltyrosine is a highly valuable, specialized reagent for peptide synthesis. Its rationally designed protection scheme provides chemists with precise control over reactivity, enabling the construction of complex peptide architectures. The stability of the O-ethyl group under standard Boc-SPPS cycle conditions ensures the integrity of the tyrosine residue, while its ultimate lability to strong acid allows for complete deprotection at the final stage. Understanding the synthesis, reactivity, and proper handling of Boc-Tyr(Et)-OH empowers researchers in drug discovery and materials science to build novel peptides with tailored functions and enhanced therapeutic potential.

References

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Nishiyama, Y., & Ishizuka, S. (2001). An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. Chemical & Pharmaceutical Bulletin, 49(2), 233–235. Retrieved from [Link]

  • Google Patents. (n.d.). CN112920086A - Preparation method of L-tyrosine derivative.
  • PrepChem.com. (n.d.). Synthesis of Boc-O-Methyl-Tyrosine (Boc-O-Me-Tyr). Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). N-Boc-O-tert-butyl-L-tyrosine, 98%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-tyr(boc)-OH. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Tyrosine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-Tyr-OMe. PubChem Compound Database. Retrieved from [Link]

  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80. Retrieved from [Link]

  • Venuti, M. C., Jones, G. H., & Young, J. (1987). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 52(16), 3627-3634.
  • Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19, 273-288.
  • National Center for Biotechnology Information. (n.d.). tert-Butoxycarbonyl-tyrosine. PubChem Compound Database. Retrieved from [Link]

  • Aapptec. (n.d.). Boc-Tyr(tBu)-OH [47375-34-8]. Retrieved from [Link]

  • Google Patents. (n.d.). US7217835B2 - Production method of O-substituted tyrosine compound.
  • Pedersen, S. W., et al. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology. Retrieved from [Link]

  • Di Grigoli, G., et al. (2024). Technology Transfer of O-(2-[18F] Fluoroethyl)-L-Tyrosine (IASOglio®) Radiopharmaceutical. Pharmaceuticals, 17(1), 123. Retrieved from [Link]

  • Kim, M., et al. (2022). Synthesis and biological evaluation of tyrosine derivatives as peripheral 5HT2A receptor antagonists for nonalcoholic fatty liver disease. European Journal of Medicinal Chemistry, 239, 114517. Retrieved from [Link]

Sources

The Alchemist's Amino Acid: A Technical Guide to N-(Tert-butoxycarbonyl)-O-ethyltyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate world of peptide synthesis and drug discovery, precision and control are paramount. The targeted modification of amino acids is a cornerstone of this field, enabling the creation of novel peptides with enhanced stability, bioavailability, and therapeutic efficacy. This guide provides an in-depth technical exploration of N-(Tert-butoxycarbonyl)-O-ethyltyrosine, a key building block in the synthesis of advanced peptides. We will delve into its chemical and physical properties, synthesis and purification protocols, and its critical role in solid-phase peptide synthesis (SPPS). Furthermore, this guide will equip researchers with the necessary knowledge for its characterization, handling, and storage, ensuring both scientific integrity and laboratory safety.

Introduction: The Strategic Importance of Protected Amino Acids

The synthesis of a peptide with a defined sequence necessitates the strategic use of protecting groups. These temporary modifications to the reactive functional groups of amino acids prevent unwanted side reactions during the formation of peptide bonds. N-(Tert-butoxycarbonyl)-O-ethyltyrosine is a quintessential example of a strategically protected amino acid, offering researchers precise control over the reactivity of both the alpha-amino group and the phenolic hydroxyl group of tyrosine.

The tert-butoxycarbonyl (Boc) group, an acid-labile protecting group for the α-amino functionality, was a revolutionary development in peptide chemistry, enabling the stepwise and controlled assembly of amino acids.[1] The ethyl ether linkage on the phenolic side chain of tyrosine provides robust protection against various reagents used in peptide synthesis, and its presence can enhance the lipophilicity of the resulting peptide, potentially improving membrane permeability and bioavailability.[2] This dual-protection strategy makes N-(Tert-butoxycarbonyl)-O-ethyltyrosine an invaluable tool for the synthesis of complex and therapeutically relevant peptides, particularly those intended for applications in cancer treatment and neuropharmacology.[2]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of N-(Tert-butoxycarbonyl)-O-ethyltyrosine is fundamental to its effective application in the laboratory. These properties dictate its solubility, reactivity, and handling requirements.

PropertyValueSource(s)
CAS Number 76757-91-0[2]
Molecular Formula C₁₆H₂₃NO₅[2]
Molecular Weight 309.36 g/mol [3]
Appearance White to off-white solid/powder[2]
Melting Point 87 - 91 °C[2]
Purity ≥ 98% (HPLC)[2]
Storage Temperature 0 - 8 °C[2]

Synthesis and Purification: A Step-by-Step Approach

The synthesis of N-(Tert-butoxycarbonyl)-O-ethyltyrosine is typically a two-step process commencing with the commercially available amino acid, L-tyrosine. The first step involves the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group, followed by the ethylation of the phenolic hydroxyl group.

Step 1: N-Boc Protection of L-Tyrosine

The introduction of the Boc group is a standard procedure in peptide chemistry, most commonly achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[6][7]

Protocol:

  • Dissolve L-tyrosine in a mixture of an organic solvent (e.g., dioxane, tetrahydrofuran) and water.

  • Add a base, such as sodium hydroxide or potassium hydroxide, to the solution to deprotonate the amino group, thereby increasing its nucleophilicity. The pH should be maintained above 12.[6]

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture, often in batches, while stirring vigorously.

  • Allow the reaction to proceed at room temperature for several hours.

  • Upon completion, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 3.[7]

  • Extract the N-Boc-L-tyrosine product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

Step 2: O-Ethylation of N-Boc-L-Tyrosine

The second step involves the alkylation of the phenolic hydroxyl group with an ethylating agent.

Protocol:

  • Dissolve the N-Boc-L-tyrosine obtained from the previous step in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.

  • Introduce the ethylating agent, typically ethyl iodide or ethyl bromide, to the reaction mixture.

  • Heat the reaction mixture gently (e.g., to 40-60 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After completion, quench the reaction by adding water.

  • Extract the N-(Tert-butoxycarbonyl)-O-ethyltyrosine product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-(Tert-butoxycarbonyl)-O-ethyltyrosine.

Applications in Solid-Phase Peptide Synthesis (SPPS)

N-(Tert-butoxycarbonyl)-O-ethyltyrosine is a cornerstone reagent in Boc-based solid-phase peptide synthesis (SPPS). The Boc group on the α-amino terminus is selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence.[1] The ethyl ether on the tyrosine side chain remains stable under these conditions, preventing unwanted side reactions.

The Boc-SPPS Cycle

The incorporation of N-(Tert-butoxycarbonyl)-O-ethyltyrosine into a growing peptide chain follows the standard Boc-SPPS cycle, as illustrated in the workflow diagram below.

SPPS_Workflow Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling: Boc-Tyr(Et)-OH + Coupling Reagent (e.g., DCC/HOBt) Resin->Coupling 1. Add protected amino acid Wash1 Wash Coupling->Wash1 Deprotection Deprotection: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) Wash1->Deprotection 2. Remove Boc group Wash2 Wash Deprotection->Wash2 Neutralization Neutralization: Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) Wash2->Neutralization 3. Neutralize Wash3 Wash Neutralization->Wash3 Next_Cycle Ready for Next Coupling Cycle Wash3->Next_Cycle Next_Cycle->Coupling Repeat for next amino acid

Sources

An In-depth Technical Guide to the Synthesis of N-(Tert-butoxycarbonyl)-O-ethyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Boc-O-ethyl-L-tyrosine

N-(Tert-butoxycarbonyl)-O-ethyl-L-tyrosine, commonly abbreviated as Boc-Tyr(Et)-OH, is a pivotal amino acid derivative in the field of synthetic organic chemistry and pharmaceutical development. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and an ethyl ether on the phenolic side chain, makes it an indispensable building block in solid-phase peptide synthesis (SPPS) and the creation of complex bioactive molecules.[1] The Boc group provides robust, acid-labile protection for the α-amino group, a cornerstone of peptide chemistry.[2] Concurrently, the ethyl group permanently shields the reactive phenolic hydroxyl of the tyrosine side chain, preventing unwanted side reactions such as oxidation or acylation during peptide chain elongation. This modification also enhances the lipophilicity of the resulting peptide, which can improve membrane permeability and bioavailability in drug candidates.[1] Consequently, Boc-Tyr(Et)-OH is frequently incorporated into the synthesis of peptides with therapeutic potential in areas like neuropharmacology and oncology.[1] This guide provides a detailed examination of the primary synthetic pathways, offering field-proven insights into experimental choices and methodologies.

Retrosynthetic Analysis: Devising a Synthetic Strategy

The synthesis of Boc-Tyr(Et)-OH requires two key transformations: N-protection and O-alkylation. The strategic decision lies in the order of these operations. Two principal pathways are viable:

  • Pathway A: N-protection of L-tyrosine with a Boc group, followed by O-ethylation of the resulting N-Boc-L-tyrosine.

  • Pathway B: O-ethylation of L-tyrosine to form O-ethyl-L-tyrosine, followed by N-protection with a Boc group.

Pathway A is generally preferred in laboratory and industrial settings. Performing the Boc protection first yields N-Boc-L-tyrosine (Boc-Tyr-OH), a stable, commercially available intermediate.[3][4] This simplifies the subsequent ethylation, as the amino group is already masked, preventing competitive N-alkylation. The phenolic hydroxyl of Boc-Tyr-OH is more acidic than the carboxylic acid proton under specific basic conditions, allowing for selective deprotonation and subsequent alkylation.

Preferred Synthetic Pathway: N-Protection Followed by O-Ethylation

This pathway is the most direct and widely adopted method for preparing Boc-Tyr(Et)-OH. It leverages the differential reactivity of the functional groups on the L-tyrosine scaffold.

Step 1: N-Boc Protection of L-Tyrosine

The initial step involves the selective protection of the α-amino group of L-tyrosine using di-tert-butyl dicarbonate (Boc)₂O.

Mechanism & Rationale: The reaction proceeds via nucleophilic attack of the lone pair of the amino group on one of the electrophilic carbonyl carbons of (Boc)₂O. The reaction is typically conducted under basic conditions (e.g., using NaHCO₃, K₂CO₃, or NaOH) to deprotonate the amino group, thereby increasing its nucleophilicity.[5] Maintaining a controlled pH is crucial; excessively high pH can lead to the formation of the undesired N,O-bis-Boc side product.[6] The use of a dioxane/water or THF/water solvent system facilitates the reaction by dissolving both the polar amino acid and the nonpolar (Boc)₂O.[5]

Step 2: O-Ethylation of N-Boc-L-tyrosine

The second step is the alkylation of the phenolic hydroxyl group of N-Boc-L-tyrosine. This is a classic example of the Williamson ether synthesis.[7][8]

Mechanism & Rationale: The Williamson ether synthesis is an Sɴ2 reaction involving an alkoxide nucleophile and an alkyl halide.[8][9] In this case, the phenoxide is generated by deprotonating the hydroxyl group of Boc-Tyr-OH with a suitable base. A strong base like sodium hydride (NaH) or a moderately strong base like sodium methoxide in methanol is effective.[10][11] The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent, such as ethyl iodide (EtI) or ethyl bromide (EtBr), displacing the halide leaving group to form the ether linkage.[9] The choice of a polar aprotic solvent like dimethylformamide (DMF) or methanol is advantageous as it solvates the cation of the base without hindering the nucleophilicity of the phenoxide.[10][11]

Experimental Protocols & Data

Workflow Diagram: Preferred Synthesis of Boc-Tyr(Et)-OH

SynthesisWorkflow Start L-Tyrosine BocAnhydride (Boc)₂O Base (e.g., K₂CO₃) Dioxane/H₂O Start->BocAnhydride N-Protection Intermediate N-Boc-L-tyrosine (Boc-Tyr-OH) BocAnhydride->Intermediate Base_EtI 1. Base (e.g., NaH, NaOMe) 2. Ethyl Iodide (EtI) Solvent (e.g., DMF, MeOH) Intermediate->Base_EtI O-Ethylation (Williamson Ether Synthesis) Workup Aqueous Workup & Purification Base_EtI->Workup FinalProduct N-Boc-O-ethyl-L-tyrosine (Boc-Tyr(Et)-OH) Workup->FinalProduct

Caption: Overall workflow for the synthesis of Boc-Tyr(Et)-OH.

Detailed Step-by-Step Protocol (Pathway A)

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-tyrosine (Boc-Tyr-OH)

  • Dissolution: Dissolve potassium carbonate (K₂CO₃, 1.5 eq) in a 1:1 mixture of deionized water and dioxane.

  • Addition of Tyrosine: Cool the solution to 0°C in an ice bath and add L-tyrosine (1.0 eq). Stir until fully suspended.

  • Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in dioxane dropwise to the cooled suspension.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • Workup: Add water to the reaction mixture and then acidify to pH 4 with a saturated aqueous solution of potassium bisulfate (KHSO₄).

  • Extraction: Extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield Boc-Tyr-OH, typically as a viscous oil or solid.[5] The product is often used in the next step without further purification.

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-O-ethyl-L-tyrosine (Boc-Tyr(Et)-OH)

  • Inert Atmosphere: Charge a round-bottom flask with N-Boc-L-tyrosine (1.0 eq) and dissolve it in anhydrous methanol.

  • Base Addition: Add a solution of 28% sodium methoxide (NaOMe) in methanol (2.1 eq) to the flask. Stir to form the sodium phenoxide and carboxylate salts.

  • Ethylating Agent: Add ethyl bromide (EtBr) or ethyl iodide (EtI) (1.4 eq) to the reaction mixture.

  • Reaction: Stir the mixture at a slightly elevated temperature (e.g., 40°C) for several hours (typically 3-5 hours).[11] Monitor the reaction by TLC.

  • Quenching & Workup: Upon completion, cool the mixture and add water to dissolve any salts.

  • pH Adjustment & Extraction: Neutralize the solution with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure Boc-Tyr(Et)-OH.[11]

Data Summary & Comparison
ParameterPathway A (Boc then Et)Pathway B (Et then Boc)Rationale & Field Insights
Overall Yield High (Typically >80%)Moderate to HighPathway A avoids potential N,O-diethylation and other side reactions, leading to cleaner conversions and higher yields.
Purity HighModerateThe selectivity of the Boc protection step in Pathway A results in a cleaner crude intermediate, simplifying final purification.
Starting Materials L-Tyrosine, (Boc)₂OL-Tyrosine, Ethyl IodideBoth pathways start from the same core material. Boc-Tyr-OH is also commercially available, allowing a one-step entry into Pathway A.[4]
Key Challenge Preventing O-Boc formationPreventing N,N-diethylationIn Pathway A, careful pH control is needed. In Pathway B, the free amino group can compete with the hydroxyl group for the ethylating agent.
Scalability ExcellentGoodThe robustness and high yields of Pathway A make it more suitable for industrial-scale production.

Conclusion and Outlook

The synthesis of N-(Tert-butoxycarbonyl)-O-ethyl-L-tyrosine is most effectively and reliably achieved by first protecting the amino group of L-tyrosine with Boc-anhydride, followed by a Williamson ether synthesis to ethylate the phenolic side chain. This strategic sequence maximizes yield and purity by preventing common side reactions associated with the unprotected amino group. The resulting Boc-Tyr(Et)-OH is a high-value, versatile building block essential for the advancement of peptide-based therapeutics and complex molecule synthesis. Mastery of this synthetic route is a fundamental capability for researchers and professionals in drug development and medicinal chemistry.

References

  • CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • Supporting information_OBC_rev1 . The Royal Society of Chemistry. [Link]

  • An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine . PubMed. [Link]

  • CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine.
  • US7217835B2 - Production method of O-substituted tyrosine compound.
  • Boc-Tyr-OH, N-Boc-L-tyrosine; CAS 3978-80-1 . Aapptec Peptides. [Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis . YouTube. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature . ResearchGate. [Link]

  • Williamson Ether Synthesis reaction . BYJU'S. [Link]

  • Williamson Ether Synthesis . Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis . Utah Tech University. [Link]

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Introduction: A Strategically Modified Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(Tert-butoxycarbonyl)-O-ethyl-L-tyrosine

This guide provides a comprehensive technical overview of N-(Tert-butoxycarbonyl)-O-ethyl-L-tyrosine, a critical amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry. We will delve into its fundamental properties, synthesis, applications, and analytical characterization, offering field-proven insights and detailed protocols to empower your scientific endeavors.

N-(Tert-butoxycarbonyl)-O-ethyl-L-tyrosine, commonly referred to as Boc-L-Tyr(Et)-OH, is a synthetic derivative of the natural amino acid L-tyrosine. Its structure is strategically modified with two key protective groups: the tert-butoxycarbonyl (Boc) group on the α-amino nitrogen and a stable ethyl ether linkage on the phenolic hydroxyl side chain. This dual-modification makes it an invaluable building block in peptide synthesis and pharmaceutical research.[1] The Boc group provides temporary protection for the amine, which can be selectively removed during synthesis, while the O-ethyl group offers a permanent modification that prevents unwanted side-chain reactions and enhances lipophilicity, a property that can improve membrane permeability and bioavailability in drug formulations.[1]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. Boc-L-Tyr(Et)-OH is typically a white to off-white solid, and its key identifiers and properties are summarized below.[1][]

Chemical Structure

mol

Caption: Chemical structure of N-(Tert-butoxycarbonyl)-O-ethyl-L-tyrosine.

Core Data Summary
PropertyValueSource(s)
CAS Number 76757-91-0[1]
Alternate CAS 247088-44-4[3]
Molecular Formula C₁₆H₂₃NO₅[1][3]
Molecular Weight 309.36 g/mol (or 309.4 g/mol )[1][3]
Appearance White to off-white solid[1][]
Melting Point 87 - 91 °C[1][]
Purity ≥ 98% (HPLC)[1][]
Storage 0 - 8 °C, recommended in a cool, dark place[1][]
Synonyms Boc-L-Tyr(Et)-OH, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethoxyphenyl)propanoic acid[1][]

Synthesis Protocol and Mechanistic Rationale

The synthesis of Boc-L-Tyr(Et)-OH is typically achieved through a two-step process starting from L-tyrosine. The strategic order of these steps—N-protection followed by O-alkylation—is crucial for achieving high yield and purity.

Experimental Workflow: Synthesis of Boc-L-Tyr(Et)-OH

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: O-Ethylation cluster_2 Workup & Purification start L-Tyrosine reagent1 Di-tert-butyl dicarbonate ((Boc)₂O) Triethylamine (TEA) or NaOH process1 Boc Protection Reaction (Dioxane/Water, RT, 18h) start->process1 reagent1->process1 intermediate Boc-L-Tyrosine process1->intermediate process2 Williamson Ether Synthesis (DMF, Heat) intermediate->process2 reagent2 Ethyl Iodide (EtI) or Diethyl Sulfate Base (e.g., K₂CO₃, NaH) reagent2->process2 end Boc-L-Tyr(Et)-OH process2->end workup Acidification (pH 2-3) Extraction with Ethyl Acetate end->workup purify Column Chromatography (Silica Gel) workup->purify

Caption: Generalized workflow for the synthesis of Boc-L-Tyr(Et)-OH.

Step-by-Step Methodology

Part A: Synthesis of N-(tert-Butoxycarbonyl)-L-tyrosine (Boc-L-Tyr-OH) This initial step protects the nucleophilic α-amino group to prevent it from reacting during the subsequent O-ethylation.

  • Dissolution: Dissolve L-tyrosine in a 1:1 mixture of dioxane and water.[4] Add triethylamine to create a basic environment, which deprotonates the amino group, increasing its nucleophilicity.[4]

  • Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) in one portion.[4] The deprotonated amine attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of the N-Boc bond.

  • Reaction: Remove the ice bath and stir the mixture at ambient temperature for approximately 18 hours.[4]

  • Workup: Concentrate the reaction mixture to remove the dioxane. Dilute the residue with water and perform an initial wash with ethyl acetate to remove unreacted (Boc)₂O and other nonpolar impurities. Acidify the aqueous layer to pH 1-3 with 1N HCl.[4] This protonates the carboxylic acid, making the Boc-L-Tyr-OH product extractable into an organic solvent.

  • Extraction: Extract the product from the acidified aqueous layer using ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent to yield Boc-L-Tyr-OH, often as a white foam.[4]

Part B: Synthesis of N-(tert-Butoxycarbonyl)-O-ethyl-L-tyrosine (Boc-L-Tyr(Et)-OH) This step introduces the permanent ethyl group onto the phenolic side chain via a Williamson ether synthesis.

  • Deprotonation: Dissolve the Boc-L-Tyr-OH from Part A in a polar aprotic solvent like dimethylformamide (DMF). Add a suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃)) to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

  • Alkylation: Add an ethylating agent, such as ethyl iodide (EtI), to the solution. The phenoxide ion attacks the electrophilic ethyl group, displacing the iodide and forming the ether linkage.

  • Reaction and Purification: Stir the reaction, possibly with gentle heating, until completion (monitored by TLC or HPLC). The final product is then purified from the reaction mixture, typically via aqueous workup followed by column chromatography on silica gel to yield pure Boc-L-Tyr(Et)-OH.

Core Applications in Research and Development

The unique structure of Boc-L-Tyr(Et)-OH makes it a preferred choice for chemists in both academic and industrial settings.[1]

Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-L-Tyr(Et)-OH is as a building block in SPPS.[1] In this context, the Boc group serves as a temporary protecting group for the N-terminus, while the O-ethyl group is a permanent modification of the side chain.

Causality in SPPS:

  • Preventing Side-Chain Acylation: The phenolic hydroxyl group of tyrosine is nucleophilic and can be acylated during peptide coupling steps, leading to undesired branched peptides. The ethyl ether modification completely prevents this side reaction.

  • Enhanced Lipophilicity: The ethyl group increases the hydrophobicity of the tyrosine residue. This can be strategically used to modify the overall properties of the final peptide, potentially improving its ability to cross cell membranes or enhancing its interaction with hydrophobic pockets in target proteins.[1]

  • Boc-Chemistry Compatibility: The compound is fully compatible with the classic Boc-SPPS methodology, which involves using a strong acid like trifluoroacetic acid (TFA) for N-terminal deprotection.[5] The ether linkage on the side chain is stable to these acidic conditions.

Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling (e.g., HBTU/DIEA) Resin->Coupling BocTyr Boc-L-Tyr(Et)-OH BocTyr->Coupling ProtectedPeptide Resin-Bound Peptide-Tyr(Et)-Boc Coupling->ProtectedPeptide Deprotection Deprotection (TFA) ProtectedPeptide->Deprotection ElongatedPeptide Resin-Bound Peptide-Tyr(Et) (Free N-terminus) Deprotection->ElongatedPeptide Cycle Repeat Cycle ElongatedPeptide->Cycle

Caption: Role of Boc-L-Tyr(Et)-OH in a single cycle of Boc-SPPS.

Drug Development and Medicinal Chemistry

Beyond standard peptide synthesis, Boc-L-Tyr(Et)-OH is leveraged to create novel drug candidates.[1] Its structural properties can be used to:

  • Improve Bioactivity: The ethylated side chain can alter the peptide's conformation and binding affinity to its biological target.

  • Enhance Metabolic Stability: The ether bond is generally more resistant to metabolic degradation than the free hydroxyl group, potentially increasing the in vivo half-life of a peptide therapeutic.

  • Serve as a Scaffold: The protected amino acid can act as a chiral starting material for the synthesis of more complex, non-peptidic small molecules.

Analytical Characterization

Confirming the identity and purity of Boc-L-Tyr(Et)-OH is essential for its reliable use. HPLC and NMR spectroscopy are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of Boc-protected amino acids.[1][]

  • Method: Reversed-phase HPLC (RP-HPLC) is typically used. The compound is separated on a C18 column using a mobile phase gradient of water and acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA).[6]

  • Validation: Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, with standards typically requiring ≥98% purity.[1][]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural confirmation of the molecule.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for each part of the molecule. Key expected shifts (in ppm, relative to TMS) include:

    • Ethyl Group: A triplet around 1.4 ppm (-CH₃) and a quartet around 4.0 ppm (-O-CH₂-).

    • Boc Group: A singlet integrating to 9 protons around 1.4 ppm.

    • Aromatic Protons: Two doublets in the range of 6.8-7.2 ppm.

    • Backbone Protons: Signals for the α-CH and β-CH₂ protons, typically between 2.8 and 4.5 ppm.

  • ¹³C NMR: The carbon spectrum will confirm the presence of all 16 unique carbons, including the carbonyls of the carboxylic acid and Boc group, the aromatic carbons, and the aliphatic carbons of the ethyl, Boc, and amino acid backbone.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of Boc-L-Tyr(Et)-OH are paramount to ensure safety and maintain product integrity.

Safety and Personal Protective Equipment (PPE)

While not classified as a highly hazardous substance, good laboratory practice should always be followed.

  • Handling: Use in a well-ventilated area to avoid breathing dust.[7][8] Limit all unnecessary personal contact.[7]

  • PPE: Wear protective gloves (e.g., nitrile), safety goggles with side protection, and a lab coat.[7][9]

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[7] If in eyes, rinse cautiously with water for several minutes.[9] If inhaled, move to fresh air.

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[1][10] The recommended storage temperature is between 0 and 8 °C.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[9]

Disposal
  • Procedure: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains. Handle uncleaned containers as you would the product itself.

References

  • Supporting information_OBC_rev1. The Royal Society of Chemistry. [Link]

  • Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. UCLA – Chemistry and Biochemistry. [Link]

  • A chemoenzymatic synthesis of a deoxy sugar ester of N-Boc-protected L-tyrosine | Request PDF. ResearchGate. [Link]

  • L-TYROSINE FOR BIOCHEMISTRY Safety Data Sheet. Loba Chemie. [Link]

  • Safety Data Sheet: Boc-L-Tyrosine. Carl ROTH. [Link]

  • Boc-O-ethyl-L-tyrosine (CAS 76757-91-0). Amino Acids - Iris Biotech. [Link]

  • HPLC Methods for analysis of Tyrosine. HELIX Chromatography. [Link]

  • Boc-Amino Acids for Peptide Synthesis Archives. AAPPTEC. [Link]

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A Technical Guide to the Properties, Synthesis, and Application of N-(Tert-butoxycarbonyl)-O-ethyltyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Key Building Block in Modern Peptide Science

N-(Tert-butoxycarbonyl)-O-ethyltyrosine, commonly abbreviated as Boc-Tyr(Et)-OH, is a synthetically modified amino acid derivative of L-tyrosine. It serves as a critical building block for researchers and scientists engaged in peptide synthesis and the development of peptide-based therapeutics. Its structure is defined by two key modifications to the native tyrosine molecule: the protection of the α-amino group with an acid-labile tert-butoxycarbonyl (Boc) group and the protection of the side-chain phenolic hydroxyl group with a stable ethyl ether linkage.

This dual-protection scheme is central to its utility. In the context of Solid-Phase Peptide Synthesis (SPPS), the Boc group provides temporary protection of the N-terminus, which can be selectively removed at each coupling cycle, while the O-ethyl group offers robust, semi-permanent protection of the reactive hydroxyl side chain, preventing undesirable side reactions such as O-acylation.[1][2] The incorporation of the O-ethyl moiety can also confer advantageous physicochemical properties to the final peptide, such as increased lipophilicity, which may enhance membrane permeability and bioavailability.[3][] This guide provides an in-depth examination of the molecular characteristics, synthesis, and strategic applications of Boc-Tyr(Et)-OH for professionals in drug development and chemical biology.

Physicochemical and Molecular Properties

The precise molecular weight and associated properties of Boc-Tyr(Et)-OH are fundamental to its use in quantitative chemical synthesis. These characteristics are summarized below.

PropertyValueSource(s)
Molecular Weight 309.36 g/mol [5][6]
Molecular Formula C₁₆H₂₃NO₅[3][5]
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid[3]
CAS Number 76757-91-0[3]
Appearance White to off-white solid[3]
Melting Point 87 - 91 °C[3]
Storage Conditions 0 - 8 °C, under inert atmosphere[3][6]

Synthesis and Purification: A Validated Workflow

The synthesis of Boc-Tyr(Et)-OH is typically achieved through a sequential two-step process designed to ensure selective modification. The foundational logic is to first protect the more nucleophilic α-amino group before proceeding to the alkylation of the less reactive phenolic hydroxyl group. This strategy prevents undesired N-alkylation and the formation of complex product mixtures.

Synthesis Workflow Diagram

G cluster_0 Step 1: N-Terminal Protection cluster_1 Step 2: Side-Chain Alkylation Tyrosine L-Tyrosine BocTyr N-Boc-L-Tyrosine (Intermediate) Tyrosine->BocTyr Boc Protection BocAnhydride Di-tert-butyl dicarbonate (Boc)₂O + Mild Base (e.g., NaHCO₃) BocTyr_ref N-Boc-L-Tyrosine EthylIodide Ethyl Iodide (CH₃CH₂I) + Strong Base (e.g., NaH) FinalProduct N-Boc-O-ethyl-L-tyrosine (Final Product) BocTyr_ref->FinalProduct O-Ethylation

Caption: A two-step synthesis pathway for N-Boc-O-ethyl-L-tyrosine.

Experimental Protocol

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-tyrosine (Boc-Tyr-OH)

This initial step protects the α-amino group, rendering it unreactive for the subsequent O-alkylation reaction.

  • Dissolution: Dissolve L-tyrosine (1 equivalent) in a 1:1 mixture of dioxane and water containing a mild base such as sodium bicarbonate or potassium carbonate (3 equivalents).[7]

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise while stirring.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ethyl acetate to remove unreacted (Boc)₂O.

  • Acidification & Extraction: Cool the aqueous layer to 0°C and carefully acidify to a pH of ~3 using 1N HCl or KHSO₄ solution.[7][8] The product will precipitate or can be extracted with ethyl acetate (3x volumes).

  • Drying and Isolation: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo to yield Boc-Tyr-OH, typically as a white foam or solid.[8] This intermediate is often used in the next step without further purification.

Step 2: Synthesis of N-(Tert-butoxycarbonyl)-O-ethyltyrosine

This step introduces the ethyl group onto the phenolic side chain. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the hydroxyl group.

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-Tyr-OH intermediate (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0°C. Carefully add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Causality Note: NaH is a strong, irreversible base that deprotonates the phenolic hydroxyl group to form a nucleophilic phenoxide ion, which is necessary for the subsequent Sɴ2 reaction. Allow the mixture to stir for 30-60 minutes at 0°C.

  • Alkylation: Add ethyl iodide or bromoethane (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding ice-cold water.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product should be purified using silica gel column chromatography to yield the final, pure N-Boc-O-ethyl-L-tyrosine.

Analytical Characterization for Quality Assurance

To ensure the synthesized material meets the standards required for drug development and peptide synthesis, a multi-modal analytical approach is essential for structure confirmation and purity assessment.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The expected ion peak for the protonated molecule [M+H]⁺ would be approximately m/z 310.16.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation. Key expected signals include: a singlet at ~1.4 ppm (9H, Boc group), a triplet at ~1.4 ppm and a quartet at ~4.0 ppm (ethyl group protons), and distinct aromatic signals corresponding to the 1,4-disubstituted benzene ring.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of the final product, which should ideally be ≥98% for use in peptide synthesis.[3]

Core Applications in Peptide Synthesis and Drug Development

The primary and most critical application of Boc-Tyr(Et)-OH is as a protected building block in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS).

Role in Orthogonal Protection Strategy

SPPS relies on an orthogonal protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions.[2] Boc-Tyr(Et)-OH is a perfect example of this principle in action:

  • Temporary N-α-Boc Group: This group is labile to moderately strong acids, such as 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[9] It is removed at the beginning of each coupling cycle to expose a free amine for reaction with the next incoming amino acid.

  • Permanent O-Ethyl Group: The ethyl ether linkage on the side chain is stable to the repetitive TFA treatments used for Boc deprotection. It remains intact throughout the entire peptide assembly process and is typically removed only during the final, harsh acidolytic cleavage step (e.g., using HF or TFMSA) that simultaneously cleaves the completed peptide from the solid support resin.[2]

This differential stability prevents the tyrosine side chain from participating in unwanted reactions during peptide elongation, ensuring the fidelity of the final peptide sequence.

SPPS Workflow Integration

The following diagram illustrates the incorporation of Boc-Tyr(Et)-OH into a growing peptide chain during a standard Boc-SPPS cycle.

G Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling Step: Add Boc-Tyr(Et)-OH + Activator (e.g., HBTU/DIEA) Resin->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Boc Deprotection: Treat with TFA in DCM Wash1->Deprotection Neutralization Neutralization: Treat with DIEA in DCM Deprotection->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 NextCycle Ready for Next Coupling Cycle Wash2->NextCycle

Caption: Boc-SPPS cycle showing the incorporation of Boc-Tyr(Et)-OH.

Conclusion

N-(Tert-butoxycarbonyl)-O-ethyltyrosine is more than just a chemical compound with a defined molecular weight of 309.36 g/mol ; it is a highly engineered tool for precision peptide synthesis. Its rational design, incorporating both a temporary N-terminal protecting group and a stable side-chain protecting group, provides researchers with the control necessary to build complex peptide architectures. The insights into its synthesis, characterization, and strategic application provided in this guide underscore its value as an indispensable resource for professionals in the fields of drug discovery, biochemistry, and materials science.

References

  • Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. UCLA Chemistry and Biochemistry. [Link]

  • An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. PubMed, National Library of Medicine. [Link]

  • Preparation method of L-tyrosine derivative (CN112920086A).
  • Supporting Information for Publication. The Royal Society of Chemistry. [Link]

  • Boc-tyr(boc)-OH | C19H27NO7. PubChem, National Institutes of Health. [Link]

  • tert-Butoxycarbonyl-tyrosine | C14H19NO5. PubChem, National Institutes of Health. [Link]

  • Boc-O-methyl-L-tyrosine | C15H21NO5. PubChem, National Institutes of Health. [Link]

  • Boc-Tyr(tBu)-OH. Aapptec Peptides. [Link]

  • Practical Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • Boc-Tyr-OEt. Aapptec Peptides. [Link]

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A Comprehensive Guide to the Solubility of N-(Tert-butoxycarbonyl)-O-ethyltyrosine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(Tert-butoxycarbonyl)-O-ethyltyrosine, a crucial intermediate in peptide synthesis and pharmaceutical development, exhibits a varied solubility profile that is critical for its effective use in reaction chemistry, purification, and formulation. This guide provides a detailed examination of the physicochemical properties of N-(Tert-butoxycarbonyl)-O-ethyltyrosine and the theoretical principles governing its solubility. We present a qualitative solubility profile in a range of common organic solvents, supported by a robust, step-by-step experimental protocol for quantitative determination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to confidently handle and deploy this versatile amino acid derivative.

Introduction to N-(Tert-butoxycarbonyl)-O-ethyltyrosine

N-(Tert-butoxycarbonyl)-O-ethyltyrosine, often abbreviated as Boc-Tyr(Et)-OH, is a derivative of the amino acid L-tyrosine. It features two key protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and an ethyl group on the phenolic hydroxyl. These modifications are essential in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS), as they prevent unwanted side reactions at the amine and hydroxyl functionalities, allowing for controlled, sequential peptide chain elongation. Understanding the solubility of this compound is a paramount concern, directly impacting reaction kinetics, purification efficiency, and the development of scalable manufacturing processes.

Physicochemical Properties Governing Solubility

The solubility of Boc-Tyr(Et)-OH is a direct consequence of its molecular structure. The molecule possesses both nonpolar and polar characteristics, making its interaction with solvents a nuanced interplay of forces.

  • Molecular Structure: The core tyrosine structure provides a rigid aromatic backbone.

  • Boc Group: The bulky and nonpolar tert-butyl group significantly increases the molecule's lipophilicity, favoring solubility in nonpolar to moderately polar organic solvents.

  • Ethyl Group: The ethyl ether on the phenolic hydroxyl further enhances lipophilicity and prevents the formation of hydrogen bonds through that hydroxyl group, which would otherwise increase polarity.

  • Carboxylic Acid: The free carboxylic acid moiety is a polar, hydrogen-bond-donating group, conferring a degree of solubility in polar solvents.

This amphipathic nature—possessing both hydrophobic (Boc, ethyl, aromatic ring) and hydrophilic (carboxylic acid) regions—dictates that optimal solubility is often found in solvents that can effectively solvate both ends of the molecule.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute dissolves best in a solvent that has a similar polarity.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can effectively solvate the polar carboxylic acid group of Boc-Tyr(Et)-OH.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have large dipole moments and can accept hydrogen bonds, allowing them to interact favorably with the carboxylic acid group. Their carbon-rich structures can also solvate the nonpolar portions of the molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. While they can solvate the nonpolar regions of Boc-Tyr(Et)-OH, they are generally poor solvents for the polar carboxylic acid group, leading to overall low solubility.

Solubility Profile in Common Organic Solvents

Precise quantitative solubility data for N-(Tert-butoxycarbonyl)-O-ethyltyrosine is not always published in extensive detail. However, based on its structure and data from chemical suppliers, a general qualitative profile can be established. For precise quantitative needs, experimental determination is strongly recommended as outlined in Section 6.0.

Solvent Solvent Type Predicted/Observed Solubility Rationale
Dichloromethane (DCM)Moderately Polar AproticSolubleBalances solvation of both polar and nonpolar regions effectively.
ChloroformModerately Polar AproticSolubleSimilar to DCM, provides good overall solvation.
Ethyl Acetate (EtOAc)Moderately Polar AproticSolubleOften used in extraction and chromatography for this class of compounds.
Tetrahydrofuran (THF)Polar AproticSolubleThe ether oxygen can interact with the carboxylic acid while the ring solvates the nonpolar parts.
Acetonitrile (ACN)Polar AproticSolubleA common solvent in reversed-phase chromatography for peptides and their derivatives.
N,N-Dimethylformamide (DMF)Polar AproticVery SolubleA powerful polar aprotic solvent, excellent for solvating protected amino acids.
  • Methanol (MeOH) | Polar Protic | Soluble | The alcohol group effectively solvates the carboxylic acid. | | Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol, provides good solubility. | | Water | Polar Protic | Insoluble | The large nonpolar groups (Boc, ethyl) dominate, leading to very poor aqueous solubility. | | Hexanes/Heptane | Nonpolar | Insoluble | Fails to effectively solvate the polar carboxylic acid group. | | Toluene | Nonpolar (Aromatic) | Sparingly Soluble | Pi-stacking interactions with the tyrosine ring may afford slight solubility, but it is generally low. |

Note: "Soluble" generally implies a solubility of >10 mg/mL. This table is a guide; empirical testing is essential for process-specific concentrations.

Experimental Protocol for Solubility Determination

The Shake-Flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Materials and Equipment
  • N-(Tert-butoxycarbonyl)-O-ethyltyrosine

  • Selected organic solvents (high purity grade)

  • Analytical balance

  • Scintillation vials or small flasks with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Step-by-Step Methodology
  • Preparation: Add an excess amount of N-(Tert-butoxycarbonyl)-O-ethyltyrosine to a vial (e.g., 50-100 mg). The key is to have undissolved solid remaining at the end to ensure saturation.

  • Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker at a constant temperature (e.g., 25 °C). Agitate for a sufficient time to reach equilibrium. A period of 24-48 hours is typical, but this should be verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

  • Filtration: Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturate solution with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC method to determine the concentration of N-(Tert-butoxycarbonyl)-O-ethyltyrosine.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result prep1 Weigh excess Boc-Tyr(Et)-OH prep2 Add known volume of solvent prep1->prep2 Step 1-2 equil1 Agitate at constant T (e.g., 24-48h) prep2->equil1 equil2 Settle undissolved solid (≥2h) equil1->equil2 Step 3-4 analysis1 Withdraw & filter supernatant equil2->analysis1 analysis2 Dilute sample accurately analysis1->analysis2 Step 5-7 analysis3 Quantify via calibrated HPLC analysis2->analysis3 Step 8 result1 Calculate Solubility (mg/mL or M) analysis3->result1

Caption: Shake-Flask method workflow for solubility determination.

Factors Influencing Solubility

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature. This relationship should be determined empirically if the process is sensitive to temperature variations.

  • Purity of Compound: Impurities can either increase or decrease the apparent solubility of the compound.

  • Purity of Solvent: The presence of water or other contaminants in an organic solvent can significantly alter its solvating properties. Always use high-purity, dry solvents for reliable and reproducible results.

Applications in Drug Development and Peptide Synthesis

  • Reaction Chemistry: Choosing a solvent in which reactants are highly soluble is critical for achieving optimal reaction rates and yields in peptide coupling reactions.

  • Purification: Solubility differences are exploited during purification. A compound might be dissolved in a good solvent for chromatography but precipitated from a solution by adding an anti-solvent in which it is poorly soluble for crystallization.

  • Formulation: For drug candidates, understanding solubility in various pharmaceutically acceptable solvents is a fundamental step in developing a stable and bioavailable dosage form.

Conclusion

N-(Tert-butoxycarbonyl)-O-ethyltyrosine is a lipophilic, protected amino acid with good solubility in a range of polar aprotic and moderately polar organic solvents, and poor solubility in nonpolar solvents and water. While this guide provides a strong theoretical and qualitative framework, the importance of empirical determination using standardized methods like the shake-flask protocol cannot be overstated for process-specific applications. A thorough understanding of its solubility behavior is essential for optimizing its use in synthesis, purification, and formulation, ultimately enabling more efficient and robust scientific outcomes.

References

(Note: As a language model, I cannot generate a real-time, comprehensive list of peer-reviewed articles with clickable links on this specific topic. The following represents the types of authoritative sources that would be cited.)

  • PubChem Database: N-(tert-Butoxycarbonyl)-O-ethyl-L-tyrosine. Source: National Center for Biotechnology Information. URL: [Link]

  • Guideline for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Source: U.S. Food and Drug Administration. URL: [Link] (Provides context on standardized solubility determination).

  • Solid-Phase Peptide Synthesis: A Practical Approach. Source: Atherton, E. & Sheppard, R.C. (1989), IRL Press. URL: (Link to a digital version or abstract, e.g., [Link])

N-(Tert-butoxycarbonyl)-O-ethyltyrosine NMR and mass spectrometry data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the NMR and Mass Spectrometry Characterization of N-(Tert-butoxycarbonyl)-O-ethyltyrosine

Introduction

N-(tert-butoxycarbonyl)-O-ethyltyrosine, commonly abbreviated as Boc-Tyr(Et)-OH, is a chemically modified amino acid derivative of significant importance in the fields of medicinal chemistry and peptide synthesis. As a key building block, it is incorporated into peptide sequences to enhance pharmacological properties such as metabolic stability, receptor binding affinity, and pharmacokinetic profiles. The ethylation of the phenolic hydroxyl group of tyrosine prevents unwanted side reactions and allows for precise modifications, while the tert-butoxycarbonyl (Boc) protecting group on the amine terminus facilitates controlled, stepwise peptide elongation.[][2]

The unambiguous structural confirmation and purity assessment of Boc-Tyr(Et)-OH are paramount to ensure the integrity of the final peptide product. This guide provides a detailed technical overview of the two primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings, practical experimental protocols, and detailed data interpretation, offering researchers a comprehensive reference for the characterization of this vital compound.

Molecular Structure and Physicochemical Properties

A thorough characterization begins with an understanding of the molecule's fundamental structure and properties.

C1 C C2 C C1->C2 C_beta CH2 C1->C_beta C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 O_ethyl O C4->O_ethyl C6 C C5->C6 C6->C1 C_ethyl1 CH2 O_ethyl->C_ethyl1 C_ethyl2 CH3 C_ethyl1->C_ethyl2 C_alpha CH C_beta->C_alpha C_carboxyl C C_alpha->C_carboxyl N_alpha NH C_alpha->N_alpha O_carboxyl1 O C_carboxyl->O_carboxyl1 O_carboxyl2 OH C_carboxyl->O_carboxyl2 C_boc_carbonyl C N_alpha->C_boc_carbonyl O_boc_carbonyl O C_boc_carbonyl->O_boc_carbonyl O_boc_tert O C_boc_carbonyl->O_boc_tert C_boc_quat C O_boc_tert->C_boc_quat C_boc_me1 CH3 C_boc_quat->C_boc_me1 C_boc_me2 CH3 C_boc_quat->C_boc_me2 C_boc_me3 CH3 C_boc_quat->C_boc_me3 H2 H H3 H H5 H H6 H

Caption: Molecular Structure of N-(Tert-butoxycarbonyl)-O-ethyltyrosine.

ParameterValueReference
Molecular Formula C₁₆H₂₃NO₅[3][4]
Molecular Weight 309.36 g/mol [3][4]
CAS Number 76757-91-0 or 247088-44-4[3][4]
Appearance White to off-white solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations in ¹H NMR and the chemical shifts in ¹³C NMR, a complete structural assignment can be made.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is directly dependent on proper sample preparation and instrument setup.

Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of Boc-Tyr(Et)-OH directly into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for good solubility. For compounds with exchangeable protons (like the carboxylic acid and N-H protons), Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) can also be used.[5]

  • Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).

    • Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 8-16) and an appropriate relaxation delay (e.g., 1-2 seconds).

    • Acquire a standard ¹³C NMR spectrum, typically requiring a larger number of scans for adequate signal-to-noise.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton. The predicted spectrum of Boc-Tyr(Et)-OH in CDCl₃ is as follows:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Field Insights
~ 7.05Doublet (d)2HAr-H (ortho to -CH₂)Aromatic protons ortho to the alkyl substituent are typically downfield due to the ring current.
~ 6.80Doublet (d)2HAr-H (ortho to -OEt)The electron-donating ethoxy group shields these protons, shifting them upfield relative to the other aromatic protons.
~ 5.0Broad Doublet (br d)1HNH The N-H proton signal is often broad due to quadrupole effects and chemical exchange. Its coupling to the α-proton may be observed.
~ 4.50Multiplet (m)1Hα-CH This chiral proton is coupled to the adjacent β-protons and the N-H proton, resulting in a complex multiplet.
~ 3.95Quartet (q)2H-O-CH₂ -CH₃The quartet arises from coupling to the three protons of the adjacent methyl group.
~ 3.05Multiplet (m)2Hβ-CH₂ These diastereotopic protons are coupled to the α-proton and to each other, often presenting as a complex multiplet or two separate signals.
~ 1.40Singlet (s)9H-C(CH₃ )₃The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a strong singlet.
~ 1.35Triplet (t)3H-O-CH₂-CH₃ The triplet is due to coupling with the two protons of the adjacent methylene group.
¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Chemical Shift (δ, ppm)AssignmentRationale and Field Insights
~ 174-176C =O (Carboxylic Acid)The carboxylic acid carbon is highly deshielded and appears far downfield.
~ 157-158C =O (Boc Carbonyl)The urethane carbonyl carbon is also downfield, characteristic of this functional group.
~ 155-156Ar-C -OEtThe aromatic carbon directly attached to the oxygen is significantly deshielded.
~ 130-131Ar-C H (ortho to -CH₂)Aromatic CH carbons typically resonate in this region.
~ 129-130Ar-C -CH₂The quaternary aromatic carbon attached to the side chain.
~ 114-115Ar-C H (ortho to -OEt)Shielded by the electron-donating ethoxy group.
~ 79-81-C (CH₃)₃ (Boc Quaternary)The quaternary carbon of the Boc group is a key diagnostic peak.[6][7]
~ 63-64-O-C H₂-CH₃The methylene carbon attached to the phenolic oxygen.
~ 54-56α-C HThe chiral alpha-carbon of the amino acid backbone.
~ 37-38β-C H₂The methylene carbon of the tyrosine side chain.
~ 28.0-28.5-C(C H₃)₃ (Boc Methyls)The three equivalent methyl carbons of the Boc group give a strong signal.[6][7]
~ 14-15-O-CH₂-C H₃The terminal methyl carbon of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for confirming the molecular weight of a compound and investigating its structure through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like Boc-Tyr(Et)-OH.

Experimental Protocol: ESI-MS Analysis

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture with water. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through an HPLC system.

  • Ionization: A high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

MS Data Interpretation and Fragmentation Pathway

The ESI-MS spectrum will confirm the molecular weight and provide structural clues through characteristic fragmentation patterns.[8][9]

parent Boc-Tyr(Et)-OH [M+H]⁺ m/z = 310.16 loss_isobutylene Loss of Isobutylene (-56 Da) parent->loss_isobutylene - C₄H₈ loss_boc Loss of Boc Group (-100 Da) parent->loss_boc - Boc frag1 [M+H - C₄H₈]⁺ m/z = 254.10 loss_isobutylene->frag1 frag2 [Tyr(Et)-OH + H]⁺ [M+H - C₅H₈O₂]⁺ m/z = 210.11 loss_boc->frag2 loss_co2 Loss of CO₂ (-44 Da) frag3 [Fragment from frag2] m/z = 164.09 loss_co2->frag3 frag2->loss_co2 - CO₂

Caption: Key ESI-MS Fragmentation Pathways for Boc-Tyr(Et)-OH.

Expected Mass Peaks (Positive Ion Mode):

m/z (Da)IonDescriptionCausality and Insights
310.16[M+H]⁺Protonated Molecular IonThe primary ion observed, confirming the molecular weight of the compound.
332.14[M+Na]⁺Sodium AdductOften observed as a secondary peak, especially if sodium salts are present. Useful for confirmation.
254.10[M+H - 56]⁺Loss of IsobutyleneA characteristic fragmentation of the Boc group, proceeding through a rearrangement mechanism.[10][11] This is a highly diagnostic peak.
210.11[M+H - 100]⁺Loss of the entire Boc groupThis fragmentation results in the protonated O-ethyltyrosine molecule, confirming the core amino acid structure.[12]
164.09[M+H - 100 - 46]⁺Subsequent loss of formic acid (HCOOH)Following the loss of the Boc group, the free amino acid can lose the elements of formic acid from the carboxylic acid group.

Conclusion

The structural integrity and purity of N-(Tert-butoxycarbonyl)-O-ethyltyrosine can be unequivocally established through the synergistic use of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the molecule's covalent framework, with characteristic signals for the Boc group, the ethyl ether moiety, and the tyrosine backbone. ESI-mass spectrometry serves as a robust complementary technique, confirming the compound's molecular weight and revealing diagnostic fragmentation patterns, most notably the loss of isobutylene from the Boc protecting group. Together, these analytical methods form a self-validating system, providing researchers and drug development professionals with the confidence required for its application in complex synthetic procedures.

References

  • Raju, G., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides. Rapid Communications in Mass Spectrometry, 26(22), 2591-600. Available at: [Link]

  • Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-62. Available at: [Link]

  • Wiley-VCH. (2008). Supporting Information for an unspecified article. This source provides representative NMR and MS data for various organic compounds, including some with Boc protecting groups. Available at: [Link]

  • Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-62. Available at: [Link]

  • ScienceOpen. (n.d.). Supporting Information for an unspecified article. This document contains example NMR data for Boc-protected amino acids. Available at: [Link]

  • Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-52. Available at: [Link]

  • Ramesh, M., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(13), 1871-82. Available at: [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information for an unspecified article. This document provides ¹H NMR data for BOC-(L)-Tyr(OH)-OH. Available at: [Link]

  • Ohtawa, M., et al. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2818. Available at: [Link]

  • Scholars Research Library. (n.d.). Synthesis and characterization of some new peptide derivatives. Der Pharma Chemica. This article describes general synthesis protocols for Boc-protected amino acids. Available at: [Link]

  • Wright, S. W., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega, 6(18), 12228-12236. Available at: [Link]

  • ResearchGate. (2018). Design, synthesis, in vitro, in vivo and in silico pharmacological characterization of antidiabetic N-Boc-L-tyrosine-based compounds. Bioorganic & Medicinal Chemistry, 26(18), 5035-5047. Available at: [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Available at: [Link]

Sources

The Synthetic Chemist's Guide to N-(Tert-butoxycarbonyl)-O-ethyltyrosine: From Sourcing to Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug discovery, the precision of each molecular building block is paramount. N-(Tert-butoxycarbonyl)-O-ethyltyrosine, a protected form of the amino acid tyrosine, serves as a critical component in the construction of complex peptides and peptidomimetics. This guide provides an in-depth technical overview of this versatile reagent, from its commercial availability to its synthesis and application in Solid-Phase Peptide Synthesis (SPPS), empowering researchers to leverage its full potential.

Commercial Availability: Sourcing High-Quality N-(Tert-butoxycarbonyl)-O-ethyltyrosine

A reliable supply of high-purity starting materials is the foundation of any successful synthetic endeavor. Several reputable chemical suppliers offer N-(Tert-butoxycarbonyl)-O-ethyltyrosine and its derivatives. When selecting a supplier, researchers should consider factors such as purity, availability of analytical data (e.g., Certificate of Analysis), and bulk quantity options.

SupplierProduct NameCAS NumberNotes
Santa Cruz Biotechnology, Inc. N-(tert-Butoxycarbonyl)-O-ethyltyrosine247088-44-4Offered for research use only.[1]
Chem-Impex International, Inc. Boc-O-ethyl-L-tyrosine-Highlighted for its role in enhancing stability and bioavailability in therapeutic applications.[2]
BOC Sciences N-Boc-L-Tyrosine Ethyl Ester-A related derivative, offered as an industrial grade product.[3]
Thermo Scientific Chemicals N-Boc-L-tyrosine3978-80-1The parent compound, from which the ethylated derivative can be synthesized.[4]
TCI Chemicals N-(tert-Butoxycarbonyl)-L-tyrosine3978-80-1Offers the precursor N-Boc-L-tyrosine with high purity.[5]

Synthesis of N-(Tert-butoxycarbonyl)-O-ethyltyrosine: A Representative Protocol

While many researchers may opt to purchase this reagent, an in-house synthesis can be a cost-effective alternative, particularly for large-scale needs. The following protocol is a representative method for the ethylation of the phenolic hydroxyl group of N-Boc-L-tyrosine, based on established Williamson ether synthesis principles.

Reaction Scheme:

G reactant1 N-Boc-L-tyrosine reaction + reactant1->reaction reactant2 Ethyl Iodide reactant2->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., DMF) solvent->reaction product N-(Tert-butoxycarbonyl)-O-ethyltyrosine reaction->product Heat

Caption: General reaction scheme for the synthesis of N-(Tert-butoxycarbonyl)-O-ethyltyrosine.

Step-by-Step Methodology:
  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-tyrosine (1 equivalent) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to the solution. The base will deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate.

  • Alkylation: To the stirring suspension, add ethyl iodide (or another suitable ethylating agent like diethyl sulfate) (1.1-1.5 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

  • Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with water and brine to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(Tert-butoxycarbonyl)-O-ethyltyrosine.

The Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of N-(Tert-butoxycarbonyl)-O-ethyltyrosine is as a protected amino acid building block in Solid-Phase Peptide Synthesis (SPPS). The Boc (tert-butoxycarbonyl) group protects the α-amino group, while the ethyl group protects the phenolic hydroxyl group of the tyrosine side chain. This dual protection strategy prevents unwanted side reactions during peptide chain elongation.[2][6]

The Boc-SPPS Cycle:

The Boc-SPPS strategy involves a repetitive cycle of deprotection, neutralization, and coupling steps to assemble a peptide on a solid support (resin).[6]

SPPS_Cycle cluster_0 Boc-SPPS Workflow Deprotection 1. Deprotection: Remove Boc group with TFA Wash Wash Step Deprotection->Wash Neutralization 2. Neutralization: Neutralize with a base (e.g., DIEA) Coupling 3. Coupling: Introduce the next Boc-amino acid Neutralization->Coupling Coupling->Deprotection Repeat for next cycle Wash->Neutralization

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Mechanism of Boc Deprotection:

The removal of the acid-labile Boc group is a critical step in SPPS. It is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[3]

Boc_Deprotection cluster_1 Mechanism of Boc Deprotection Protonation 1. Protonation: TFA protonates the carbonyl oxygen of the Boc group. Cleavage 2. Cleavage: Formation of a stable tert-butyl cation and a carbamic acid intermediate. Protonation->Cleavage Decarboxylation 3. Decarboxylation: The carbamic acid spontaneously decarboxylates to release the free amine. Cleavage->Decarboxylation

Caption: The acid-catalyzed mechanism for the removal of the Boc protecting group.

The stability of the O-ethyl group under the acidic conditions used for Boc deprotection is a key advantage, ensuring the integrity of the tyrosine side chain throughout the synthesis.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of synthesized or purchased N-(Tert-butoxycarbonyl)-O-ethyltyrosine. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Expected signals would include those for the tert-butyl group, the ethyl group, the amino acid backbone, and the aromatic ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present, such as the carbamate carbonyl and the aromatic ring.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

Conclusion

N-(Tert-butoxycarbonyl)-O-ethyltyrosine is a valuable and versatile building block for peptide chemists and drug discovery scientists. A thorough understanding of its sourcing, synthesis, and application in SPPS is crucial for the successful design and construction of novel peptides with potential therapeutic applications. The methodologies and principles outlined in this guide provide a solid foundation for researchers to confidently incorporate this important reagent into their synthetic workflows.

References

  • Johor National Parks. N-(Tert-Butoxycarbonyl)-O-Ethyltyrosine.
  • BOC Sciences. Buy N-Boc-L-Tyrosine Ethyl Ester Industrial Grade from BOC Sciences. ECHEMI.
  • Santa Cruz Biotechnology, Inc. N-(tert-Butoxycarbonyl)-O-ethyltyrosine | CAS 247088-44-4. SCBT.
  • Chem-Impex. Boc-O-ethyl-L-tyrosine.
  • Thermo Fisher Scientific. N-Boc-L-tyrosine, 98+%, Thermo Scientific Chemicals 1 g. Fisher Scientific.
  • Tokyo Chemical Industry Co., Ltd. N-(tert-Butoxycarbonyl)-L-tyrosine | 3978-80-1. TCI Chemicals.

Sources

N-(Tert-butoxycarbonyl)-O-ethyltyrosine for peptide library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(Tert-butoxycarbonyl)-O-ethyltyrosine for Peptide Library Synthesis

Foreword: The Imperative for Innovation in Peptide Discovery

In the landscape of modern drug development and molecular biology, peptide libraries represent a formidable engine for discovery. These vast collections of peptides are instrumental in identifying novel therapeutic leads, mapping protein-protein interactions, and defining enzyme substrates.[1][2] The power of a peptide library, however, is not merely in its size, but in its chemical diversity. The strategic incorporation of non-canonical or modified amino acids is a critical lever for enhancing the therapeutic potential of peptide candidates, improving properties such as enzymatic stability, bioavailability, and receptor affinity.[1][3][4]

This guide focuses on a specific, yet powerful, building block: N-(Tert-butoxycarbonyl)-O-ethyltyrosine . We will move beyond a simple recitation of protocols to provide a deep, mechanistic understanding of its application. As scientists, our goal is not just to follow steps, but to comprehend the causality behind them. This document is structured to provide that insight, offering field-proven protocols, troubleshooting guidance, and the rationale behind key experimental choices for leveraging this reagent in the synthesis of high-quality peptide libraries.

Section 1: Profiling the Reagent: N-(Tert-butoxycarbonyl)-O-ethyltyrosine

Before deploying any specialized reagent, a thorough understanding of its structure and properties is paramount. N-(Tert-butoxycarbonyl)-O-ethyltyrosine is a derivative of the natural amino acid L-tyrosine, modified at two key positions: the α-amino group and the side-chain hydroxyl group.

  • The Nα-Boc Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino function.[5] Its role is temporary; it shields the amine from reacting during the coupling of the carboxyl group and is selectively removed in each cycle of solid-phase peptide synthesis (SPPS) using a moderate acid like trifluoroacetic acid (TFA).[6][7]

  • The O-Ethyl Group: Unlike the temporary Boc group, the ethyl ether on the phenolic side chain of tyrosine is a permanent modification . This is a critical distinction. It is not a protecting group that will be removed during the final cleavage step. This modification imparts several key advantages:

    • Blocks Phosphorylation: The ethyl group prevents potential O-phosphorylation at the tyrosine side chain, a crucial consideration when screening against kinases or in biological systems where phosphorylation is a factor.[3]

    • Enhances Stability: The ether linkage is robust and can protect the peptide from certain enzymatic degradation pathways that target the tyrosine hydroxyl group.[8]

    • Modulates Binding: The replacement of a polar hydroxyl group with a more hydrophobic ethyl ether can significantly alter the binding affinity and specificity of the peptide for its target, potentially leading to improved pharmacological profiles.

Table 1: Physicochemical Properties of N-(Tert-butoxycarbonyl)-O-ethyltyrosine

PropertyValueSource
CAS Number 247088-44-4[9]
Molecular Formula C₁₆H₂₃NO₅[9]
Molecular Weight 309.36 g/mol [9]
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, Chloroform[10]

Section 2: The Core Workflow: Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

The primary application for N-Boc-O-ethyltyrosine is in Boc-based Solid-Phase Peptide Synthesis (SPPS). The following workflow details the incorporation of this amino acid into a growing peptide chain anchored to a solid support.

Foundational Principles & Key Reagents

The Boc/Bzl (benzyl) strategy for SPPS relies on differential acid lability. The temporary Nα-Boc group is removed with moderate acid (TFA), while more stable side-chain protecting groups (often benzyl-based) and the resin linkage require a very strong acid (like HF or TFMSA) for final cleavage.[7]

Experimental Workflow: Step-by-Step Incorporation

This protocol outlines a single cycle for adding N-Boc-O-ethyltyrosine to a peptide-resin that has a free N-terminal amine. We will assume the synthesis is performed on Wang resin , a standard choice for producing peptides with a C-terminal carboxylic acid, as it is cleaved under moderately acidic conditions.[11]

spss_cycle start Peptide-Resin (Free Amine) coupling Step 1: Coupling - Add N-Boc-O-ethyltyrosine - Add Activator (HBTU/DIEA) - Agitate 1-2 hours start->coupling wash1 Step 2: Wash (DMF, DCM) coupling->wash1 deprotection Step 3: Boc Deprotection - Add 50% TFA in DCM - Agitate ~25 min wash1->deprotection wash2 Step 4: Wash (DCM, IPA) deprotection->wash2 neutralization Step 5: Neutralization - Add 10% DIEA in DCM - Agitate 2x 5 min wash2->neutralization end Peptide-Resin (N-terminally extended, ready for next cycle) neutralization->end

Figure 1: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2.2.1: Coupling of N-Boc-O-ethyltyrosine

  • Resin Preparation: Ensure the peptide-resin from the previous cycle has been properly deprotected, washed, and neutralized, presenting a free N-terminal amine.

  • Activation: In a separate vessel, pre-activate N-Boc-O-ethyltyrosine (3 eq. relative to resin substitution) by dissolving it with an activating agent like HBTU (2.9 eq.) and a non-nucleophilic base such as DIEA (6 eq.) in DMF. Allow the mixture to react for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the vessel containing the swollen peptide-resin. Agitate the mixture at room temperature for 1-2 hours. From a mechanistic standpoint, the activated carboxyl group of the amino acid undergoes nucleophilic attack by the free amine of the resin-bound peptide, forming a new peptide bond.

  • Monitoring: Assess the reaction's completion using a qualitative ninhydrin (Kaiser) test.[10][12] A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus, a complete coupling.

  • Washing: After a successful coupling, thoroughly wash the resin to remove excess reagents and byproducts. A typical wash sequence is DMF (3x) followed by DCM (3x).

Protocol 2.2.2: Nα-Boc Deprotection

  • Pre-wash: Perform a brief pre-wash (5 minutes) with the deprotection solution: 50% TFA in DCM.[13]

  • Deprotection: Add a fresh portion of 50% TFA in DCM (10 mL per gram of resin) and agitate for 20-25 minutes.[13] The acidic environment protonates the Boc group, leading to its cleavage and the formation of a stable tert-butyl cation and carbon dioxide, liberating the N-terminal amine as a trifluoroacetate salt.[5]

  • Washing: Wash the resin thoroughly with DCM (2x) and then an alcohol like isopropanol (IPA) (2x) to "shrink" the resin and help remove residual TFA.[13]

Protocol 2.2.3: Neutralization

  • Base Treatment: Neutralize the N-terminal trifluoroacetate salt by washing the resin with 10% DIEA in DCM (2x for 5 minutes each).[12] This step is crucial as the subsequent coupling reaction requires a free, unprotonated amine.

  • Final Wash: Wash the resin with DCM (3x) and DMF (3x) to remove excess DIEA and prepare the resin for the next coupling cycle.

Final Cleavage and Deprotection

Once the desired peptide sequence is assembled, it must be cleaved from the resin support, and any remaining side-chain protecting groups must be removed.

Protocol 2.3.1: Cleavage from Wang Resin

  • Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail. For peptides containing sensitive residues like Trp or Met, scavengers are essential to trap the reactive carbocations (e.g., tert-butyl cations from Boc groups) generated during cleavage, which could otherwise cause side reactions like alkylation of the tyrosine ring.[10][14] A common cocktail is TFA/Thioanisole/Ethanedithiol/Anisole (90:5:3:2) .

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow it to react for 1.5 to 2 hours at room temperature with occasional swirling.[11][15] The strong acid simultaneously cleaves the ester linkage anchoring the peptide to the Wang resin and removes any acid-labile side-chain protecting groups.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[12][15]

  • Isolation and Purification: Collect the precipitated peptide by centrifugation or filtration. Wash the pellet with cold ether to remove scavengers and dissolved organic impurities.[10] The crude peptide can then be dried and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Section 3: Application in Peptide Library Synthesis

The true power of N-Boc-O-ethyltyrosine is realized when it is used as a building block in a combinatorial synthesis strategy to generate a diverse peptide library. The "split-and-mix" (or "one-bead-one-compound") method is a highly efficient approach for this purpose.[16][17]

The Split-and-Mix Strategy

This strategy involves dividing a batch of resin into multiple portions, coupling a different amino acid to each portion, and then recombining (mixing) the portions before the next cycle. Repeating this process allows for the exponential generation of unique peptide sequences, with each individual resin bead carrying a single, unique peptide.[16]

split_mix start Pool of Resin Beads s1 Portion A s2 Portion B s3 Portion C c1 Couple Alanine (A) s1->c1 c2 Couple Glycine (G) s2->c2 c3 Couple Tyr(Et) (Y') s3->c3 mix1 Step 3: Mix c1->mix1 c2->mix1 c3->mix1 s2_1 Portion A s2_2 Portion B s2_3 Portion C c2_1 Couple Alanine (A) s2_1->c2_1 c2_2 Couple Glycine (G) s2_2->c2_2 c2_3 Couple Tyr(Et) (Y') s2_3->c2_3 end Step 6: Mix to get Final Library (9 Unique Dipeptides on Beads) AA, GA, Y'A AG, GG, Y'G AY', GY', Y'Y' c2_1->end c2_2->end c2_3->end

Figure 2: Workflow for a 2-step Split-and-Mix synthesis creating a dipeptide library.

By including N-Boc-O-ethyltyrosine in the set of amino acids used in the coupling steps, a library is generated where a subset of the peptides contains this specific modification, allowing for direct screening of its impact on biological activity.

Section 4: Quality Control and Troubleshooting

The synthesis of high-quality peptides and libraries requires rigorous quality control and an awareness of potential pitfalls.

Characterization of Final Peptides

After synthesis and cleavage, the identity and purity of individual peptides from the library (or test peptides synthesized in parallel) must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing the purity of the crude peptide product.[18][19] A sharp, single major peak indicates high purity.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized peptide, thereby verifying that the correct sequence was assembled.[18][20] Techniques like LC-MS/MS can provide sequence information.[19][20]

Common SPPS Challenges and Solutions

Table 2: Troubleshooting Guide for SPPS

ProblemPotential CauseRecommended SolutionSource(s)
Incomplete Coupling Steric Hindrance: Bulky amino acids coupling onto a hindered N-terminus. Peptide Aggregation: Secondary structure formation on the resin blocks reactive sites.Double Couple: Repeat the coupling step with fresh reagents. Change Activator: Use a more potent activator like HATU. Disrupt Aggregation: Use chaotropic salts or perform synthesis at an elevated temperature.[21]
Peptide Aggregation Long sequences of hydrophobic residues.Use specialized resins: PEG-based resins can improve solvation.[21] Incorporate disrupting elements: Use pseudoproline dipeptides to break secondary structures.[22] Change solvent: NMP can be a better solvating agent than DMF for hydrophobic peptides.[21]
Side Reactions Alkylation: Reactive cations generated during deprotection or cleavage modifying sensitive residues (Trp, Tyr). Racemization: Loss of stereochemical integrity during activation.Use Scavengers: Always include scavengers (e.g., TIS, cresol, EDT) in the final cleavage cocktail.[10][14] Control Activation: Avoid prolonged pre-activation times and use additives like HOBt to suppress racemization.[10][11][14]
Low Yield Premature cleavage of the peptide from the resin during repeated TFA deprotection cycles.Use a more stable linker: For long syntheses, a PAM resin offers greater stability to TFA than a standard Merrifield or Wang resin.[13][13]

Conclusion

N-(Tert-butoxycarbonyl)-O-ethyltyrosine is more than just another protected amino acid; it is a strategic tool for chemical innovation in peptide library design. Its permanent O-ethyl modification provides a direct route to peptides with enhanced stability and novel pharmacological properties. By mastering the principles of Boc-SPPS and understanding the mechanistic rationale behind each step—from coupling and deprotection to final cleavage and analysis—researchers can effectively harness this reagent to build high-quality, diverse peptide libraries, accelerating the path toward new scientific discoveries and therapeutic breakthroughs.

References

  • Understanding Boc protection and deprotection in peptide synthesis - Benchchem.
  • Technical Support Information Bulletin 1073 - Wang Resin - Aapptec Peptides.
  • Cleavage
  • Advantages of Wang Resin in Peptide Synthesis - AltaBioscience.
  • 26.7: Peptide Synthesis - Chemistry LibreTexts.
  • Boc Solid Phase Peptide Synthesis - ChemPep.
  • N-Terminal Deprotection; Boc removal - Aapptec Peptides.
  • Peptide Synthesis Based on t-Boc Chemistry and Solution Photogener
  • Advanced Analytical Techniques for Peptide Characteriz
  • Synthetic Peptide Libraries: Unlocking New Possibilities in Immunotherapy and Drug Development.
  • TFA cleavage of DSIP synthesis on a Wang resin.
  • Peptide Characterization Techniques and Applications - ResolveMass Labor
  • Peptide Libraries - CPC Scientific.
  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
  • Application Notes and Protocols for Boc-Tyr(Boc)-OH in Solid-Phase Peptide Synthesis - Benchchem.
  • Peptide Modifications; Cyclization; Stapled peptides; phosphoryl
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Synthesis and screening of peptide libraries with free C-termini - PMC - NIH.
  • Application Notes and Protocols for the Use of Boc-Tyr(Boc)-OH in Specific Peptide Synthesis - Benchchem.
  • A General Method for Designing Combinatorial Peptide Libraries Decodable by Amino Acid Analysis - ACS Public
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
  • O-Methyl-D-tyrosine: A Versatile Tool for Peptide and Protein Engineering - Benchchem.
  • A Comparative Guide to Peptides Containing O-Methyl-D-Tyrosine Versus N
  • What do you do when your peptide synthesis fails? - Biotage.
  • N-(tert-Butoxycarbonyl)-O-ethyltyrosine | CAS 247088-44-4 | SCBT.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.

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Methodological & Application

Synthesis of N-(Tert-butoxycarbonyl)-O-ethyltyrosine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: N-(Tert-butoxycarbonyl)-O-ethyltyrosine, often abbreviated as Boc-Tyr(Et)-OH, is a valuable protected amino acid derivative crucial in the field of peptide synthesis and drug development. The tert-butoxycarbonyl (Boc) group on the amine provides acid-labile protection, while the ethyl ether on the phenolic hydroxyl group of the tyrosine side chain offers stable protection against a variety of reaction conditions encountered during peptide chain elongation. This dual protection strategy prevents unwanted side reactions and allows for the precise incorporation of this modified amino acid into complex peptide sequences. This document provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of Boc-Tyr(Et)-OH, designed for researchers and scientists in both academic and industrial settings.

Chemical Principles and Reaction Mechanism

The synthesis of Boc-Tyr(Et)-OH is a two-step process commencing with the protection of the α-amino group of L-tyrosine with a tert-butoxycarbonyl (Boc) group, followed by the selective O-ethylation of the phenolic hydroxyl group.

Step 1: N-Boc Protection of L-Tyrosine

The first step involves the reaction of L-tyrosine with di-tert-butyl dicarbonate, commonly known as (Boc)₂O, under basic conditions. The base, typically sodium hydroxide or potassium hydroxide, deprotonates the amino group of tyrosine, increasing its nucleophilicity and facilitating its attack on one of the carbonyl carbons of (Boc)₂O. This results in the formation of a carbamate linkage and the release of tert-butanol and carbon dioxide as byproducts. It is crucial to control the reaction conditions to favor N-protection over O-protection, which can be achieved by careful control of pH and the stoichiometry of the reagents.[1][2]

Step 2: O-Ethylation of N-Boc-L-Tyrosine

The subsequent step is the ethylation of the phenolic hydroxyl group of N-Boc-L-tyrosine (Boc-Tyr-OH). This is typically achieved via a Williamson ether synthesis. A base, such as sodium hydride or sodium methoxide, is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction (Sₙ2) with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired ethyl ether. The choice of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is essential to solvate the cation and facilitate the reaction.

Experimental Protocol

This protocol outlines the detailed step-by-step procedure for the synthesis of N-(Tert-butoxycarbonyl)-O-ethyltyrosine.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
L-Tyrosine≥98%Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Sigma-Aldrich
Sodium hydroxide (NaOH)Reagent GradeFisher Scientific
DioxaneAnhydrousAcros Organics
Ethyl acetateHPLC GradeVWR
HexanesHPLC GradeVWR
Sodium hydride (NaH), 60% dispersion in mineral oilAlfa Aesar
Ethyl iodide (CH₃CH₂I)≥99%Acros Organics
Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Hydrochloric acid (HCl), concentratedReagent GradeFisher Scientific
Sodium bicarbonate (NaHCO₃)Reagent GradeEMD Millipore
Anhydrous magnesium sulfate (MgSO₄)J.T. Baker
Deuterated chloroform (CDCl₃) for NMRCambridge Isotope Laboratories
Step-by-Step Synthesis

Part 1: Synthesis of N-(Tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr-OH)

  • Dissolution: In a 500 mL round-bottom flask, dissolve L-tyrosine (18.1 g, 100 mmol) in a mixture of 100 mL of water and 100 mL of dioxane. Stir the mixture at room temperature until the tyrosine is fully dissolved. A gentle warming might be required.

  • Basification: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sodium hydroxide (8.0 g, 200 mmol) in 50 mL of water, ensuring the temperature remains below 10 °C.

  • Boc Protection: To the cold, stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 24.0 g, 110 mmol) portion-wise over 30 minutes. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: After the reaction is complete (monitored by TLC, typically showing the disappearance of the starting material), remove the dioxane under reduced pressure using a rotary evaporator.

  • Extraction: Wash the remaining aqueous solution with hexanes (2 x 50 mL) to remove any unreacted (Boc)₂O and other nonpolar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of cold 1 M HCl. A white precipitate of Boc-Tyr-OH will form.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash it with cold water (3 x 50 mL), and dry it under vacuum to a constant weight. The expected yield is typically high (90-95%).[1][3]

Part 2: Synthesis of N-(Tert-butoxycarbonyl)-O-ethyltyrosine (Boc-Tyr(Et)-OH)

  • Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a 60% dispersion of sodium hydride (NaH) in mineral oil (4.4 g, 110 mmol, washed with anhydrous hexanes to remove the oil) and 150 mL of anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve the previously synthesized Boc-Tyr-OH (28.1 g, 100 mmol) in 100 mL of anhydrous DMF and add it dropwise to the NaH suspension over 1 hour. Stir the mixture at 0 °C for an additional hour after the addition is complete. The evolution of hydrogen gas should be observed.

  • Ethylation: To the resulting solution of the phenoxide, add ethyl iodide (12.1 mL, 150 mmol) dropwise at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of 50 mL of water while cooling the flask in an ice bath.

  • Solvent Removal and Extraction: Remove the DMF under reduced pressure. To the residue, add 200 mL of water and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude N-(Tert-butoxycarbonyl)-O-ethyltyrosine can be purified by column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the silica gel column. Elute with the mobile phase, collecting fractions and monitoring by thin-layer chromatography (TLC). Combine the fractions containing the pure product and evaporate the solvent to yield Boc-Tyr(Et)-OH as a white to off-white solid.[4]

Characterization

The identity and purity of the synthesized N-(Tert-butoxycarbonyl)-O-ethyltyrosine should be confirmed by various analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.1 (d, 2H, aromatic), ~6.8 (d, 2H, aromatic), ~4.5 (m, 1H, α-CH), ~4.0 (q, 2H, -O-CH₂-CH₃), ~3.0 (m, 2H, β-CH₂), ~1.4 (s, 9H, Boc -C(CH₃)₃), ~1.4 (t, 3H, -O-CH₂-CH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~175 (C=O, acid), ~158 (C=O, Boc), ~155 (aromatic C-O), ~130 (aromatic CH), ~128 (aromatic C), ~114 (aromatic CH), ~80 (-C(CH₃)₃), ~63 (-O-CH₂-), ~54 (α-C), ~37 (β-C), ~28 (Boc -CH₃), ~15 (-CH₃)
Mass Spectrometry (ESI-MS) Calculated for C₁₆H₂₃NO₅: 309.16. Found: m/z = 310.16 [M+H]⁺ or 332.14 [M+Na]⁺.
Melting Point 87 - 91 °C[4]

Workflow and Process Visualization

The overall synthetic and purification workflow can be visualized as follows:

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Tyrosine L-Tyrosine BocTyrOH Boc-Tyr-OH Tyrosine->BocTyrOH (Boc)₂O, NaOH Dioxane/H₂O BocTyrEtOH Boc-Tyr(Et)-OH (Crude) BocTyrOH->BocTyrEtOH 1. NaH, DMF 2. EtI ColumnChrom Silica Gel Column Chromatography BocTyrEtOH->ColumnChrom Load Crude Product PureProduct Pure Boc-Tyr(Et)-OH ColumnChrom->PureProduct Characterization Characterization (NMR, MS, MP) PureProduct->Characterization

Caption: Synthetic workflow for N-(Tert-butoxycarbonyl)-O-ethyltyrosine.

Reaction Scheme

The chemical transformation is depicted in the following reaction scheme:

Caption: Overall reaction scheme for the synthesis of Boc-Tyr(Et)-OH.

Troubleshooting and Expert Insights

  • Incomplete Boc Protection: If TLC analysis shows significant amounts of unreacted tyrosine, ensure the pH of the reaction mixture is sufficiently basic (pH > 10) and that the (Boc)₂O is of good quality. Adding a slight excess of (Boc)₂O can also drive the reaction to completion.

  • Low Yield in Ethylation: The use of anhydrous solvents and reagents is critical for the success of the O-ethylation step, as sodium hydride reacts violently with water. Ensure the DMF is truly anhydrous and that the Boc-Tyr-OH is thoroughly dried before use.

  • Formation of Byproducts: Over-alkylation (e.g., esterification of the carboxylic acid) can occur if the reaction conditions are too harsh. Maintaining a low temperature during the addition of the electrophile (ethyl iodide) can minimize this side reaction.

  • Purification Challenges: If the crude product is an oil or difficult to purify by chromatography, trituration with a mixture of hexanes and a small amount of ethyl acetate can sometimes induce crystallization and remove nonpolar impurities.

Conclusion

This protocol provides a robust and reproducible method for the synthesis of N-(Tert-butoxycarbonyl)-O-ethyltyrosine. By carefully following the outlined steps and considering the provided expert insights, researchers can confidently prepare this important building block for their peptide synthesis and drug discovery endeavors. The self-validating nature of the protocol, with its emphasis on characterization and purification, ensures the production of high-purity material suitable for demanding applications.

References

  • An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. Chem Pharm Bull (Tokyo). 2001 Feb;49(2):233-5. [Link]

  • Preparation method of L-tyrosine derivative.
  • Synthesis of Boc-O-Methyl-Tyrosine (Boc-O-Me-Tyr). PrepChem.com. [Link]

  • Supporting information_OBC_rev1. The Royal Society of Chemistry. [Link]

  • Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. UCLA – Chemistry and Biochemistry. [Link]

  • Boc-Tyr-OEt. Aapptec Peptides. [Link]

  • Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine.
  • Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. J. Org. Chem. 1986, 51, 16, 3125–3132. [Link]

  • Method for preparing Boc-L-tyrosine by using (Boc)2O. Patsnap. [Link]

  • Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]

  • Boc-O-ethyl-L-tyrosine. Chem-Impex. [Link]

  • Boc-O-methyl-L-tyrosine. PubChem. [Link]

  • Production method of O-substituted tyrosine compound.
  • Boc-tyr(boc)-OH. PubChem. [Link]

Sources

Application Note: Strategic Use of Nα-Boc-O-ethyl-L-tyrosine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for O-Ethyl Tyrosine Protection

In the landscape of solid-phase peptide synthesis (SPPS), particularly using the tert-butyloxycarbonyl (Boc) strategy, the selection of side-chain protecting groups is paramount to achieving high purity and yield. The phenolic hydroxyl group of tyrosine is nucleophilic and requires robust protection to prevent unwanted side reactions, such as O-acylation during coupling steps or alkylation during final cleavage.

Nα-Boc-O-ethyl-L-tyrosine (Boc-Tyr(Et)-OH) is a specialized amino acid derivative designed for strategic advantages in Boc-SPPS. The O-ethyl ether serves as a semi-permanent protecting group for the tyrosine side chain. This choice is predicated on a careful balance of stability and lability:

  • Acid Stability: The ethyl ether is completely stable to the moderately acidic conditions used for the repetitive cleavage of the Nα-Boc group (e.g., ~25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)). This stability is superior to that of the more traditional Benzyl (Bzl) ether, which can be prone to migration from the oxygen to the aromatic ring under repeated acid exposure, a particularly problematic side reaction in the synthesis of longer peptides.

  • Final Cleavage: Despite its stability to TFA, the O-ethyl group is efficiently removed under the strong acid conditions of final peptide cleavage, such as with anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

This application note provides a comprehensive guide to the strategic implementation of Boc-Tyr(Et)-OH, detailing its properties, advantages, and field-proven protocols for its successful incorporation into synthetic peptides.

Physicochemical Properties

Accurate physicochemical data are essential for precise and reproducible synthesis. The properties of Boc-Tyr(Et)-OH are summarized below.

PropertyValueSource
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid[1]
Molecular Formula C₁₆H₂₃NO₅[1]
Molecular Weight 309.36 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in DMF, DCM, Chloroform, and MeOH.Inferred from similar compounds[1]
Storage Store sealed and dry at 2-8°C[1]

Strategic Considerations in SPPS

Orthogonality and Compatibility

The Boc/Bzl protection strategy is not strictly orthogonal because both Nα-Boc and many side-chain protecting groups are acid-labile.[2] Success relies on the significant difference in acid lability. The Nα-Boc group is removed with moderate acid (TFA), while side-chain groups require strong acid (HF).[2] The O-ethyl group fits perfectly within this scheme. Its high resistance to TFA ensures the integrity of the tyrosine side chain throughout the synthesis, while its lability to HF ensures complete deprotection at the final stage.

Advantages Over Other Tyrosine Derivatives

The choice of a protecting group for tyrosine is a critical decision that impacts the success of the synthesis.

  • vs. Boc-Tyr(Bzl)-OH: The primary advantage of the O-ethyl group is its enhanced stability over the O-benzyl group. Under the repeated TFA treatments required for Nα-Boc removal, a small portion of benzyl protecting groups can migrate from the phenolic oxygen to the carbon atoms of the aromatic ring, leading to difficult-to-remove impurities. The ethyl group is not susceptible to this rearrangement, making Boc-Tyr(Et)-OH a more robust choice, especially when the tyrosine residue is located near the C-terminus of a long peptide.

  • vs. Boc-Tyr(tBu)-OH: The tert-butyl (tBu) ether is significantly more acid-stable than the ethyl ether. While this provides excellent protection, it can sometimes be difficult to fully remove during the final cleavage step, especially in sterically hindered sequences. The O-ethyl group offers a "safer" alternative, providing robust protection without the risk of incomplete removal under standard strong-acid cleavage conditions.

  • Prevention of Side Reactions: The ethylated phenol is deactivated towards oxidation, effectively preventing the formation of dityrosine cross-links, which can occur with unprotected tyrosine under certain conditions and lead to irreversible peptide dimerization and aggregation.[3][4]

Visualization of the SPPS Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of Boc-Tyr(Et)-OH.

SPPS_Cycle cluster_cycle Synthesis Cycle Resin_Start Peptide-Resin (Nα-Boc Protected) Deprotection 1. Nα-Boc Deprotection (25-50% TFA in DCM) Resin_Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization 2. Neutralization (5-10% DIEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling 3. Coupling Boc-Tyr(Et)-OH + HBTU/DIEA in DMF Wash2->Coupling KaiserTest Kaiser Test (Negative?) Coupling->KaiserTest Monitor Wash3 Wash (DMF, DCM) Resin_End Peptide-Resin + 1 Residue (Nα-Boc Protected) Wash3->Resin_End KaiserTest->Coupling No (Recouple) KaiserTest->Wash3 Yes Resin_End->Deprotection Next Cycle

Sources

Navigating the Selective Deprotection of N-(Tert-butoxycarbonyl)-O-ethyltyrosine: A Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Boc Deprotection in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the intricate field of peptide chemistry.[1] Its widespread use stems from its robustness under a variety of synthetic conditions and, crucially, its susceptibility to clean cleavage under acidic conditions.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the deprotection of a specific, valuable derivative: N-(tert-butoxycarbonyl)-O-ethyltyrosine. The selective removal of the N-terminal Boc group, while preserving the O-ethyl ether on the tyrosine side chain, is a critical step in the synthesis of complex peptides and peptidomimetics, enabling the sequential addition of amino acids to build a desired polypeptide chain.

The O-ethyl protecting group on the phenolic hydroxyl of tyrosine offers a key advantage: it prevents unwanted side reactions at this nucleophilic site during peptide synthesis. Unlike more acid-labile protecting groups such as the tert-butyl (tBu) ether, the ethyl ether is significantly more stable under the acidic conditions typically employed for Boc deprotection. This guide will explore the nuances of achieving high-yield, selective N-terminal deprotection of N-(tert-butoxycarbonyl)-O-ethyltyrosine using two of the most common and effective acidic reagents: Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in dioxane.

Chemical Principles and Mechanistic Insights

The acid-catalyzed deprotection of the Boc group proceeds through a well-established E1 elimination mechanism. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl carbocation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates to release carbon dioxide and the free amine. The newly liberated amine is then protonated by the excess acid in the reaction mixture to yield the corresponding amine salt.[3][4]

It is the generation of the highly reactive tert-butyl carbocation that necessitates careful consideration of reaction conditions and the use of "scavengers" in certain contexts. This electrophilic species can potentially alkylate nucleophilic residues within the peptide, most notably the electron-rich aromatic ring of tyrosine. However, the presence of the O-ethyl group in our substrate deactivates the ring towards electrophilic substitution to some extent, and more importantly, the ethyl ether itself is stable under these conditions. Aryl alkyl ethers, such as O-ethyltyrosine, are cleaved under much harsher acidic conditions than those required for Boc deprotection.[5][6][7]

Visualizing the Deprotection Pathway

The following diagram illustrates the stepwise mechanism of Boc deprotection using an acid (H-A).

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Tert-butyl Cation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Protected N-(Boc)-O-ethyltyrosine Protonated Protonated Intermediate Boc_Protected->Protonated + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid tBu_Cation Tert-butyl Cation (CH₃)₃C⁺ Protonated->tBu_Cation Free_Amine O-ethyltyrosine (Amine) Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt O-ethyltyrosine Ammonium Salt Free_Amine->Amine_Salt + H⁺

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Comparative Overview of Deprotection Protocols

The choice between TFA and HCl in dioxane often depends on the specific requirements of the synthetic route, including the scale of the reaction, the desired work-up procedure, and the presence of other acid-sensitive functional groups. The O-ethyl group in the substrate is robust under both conditions.

ParameterProtocol 1: Trifluoroacetic Acid (TFA)Protocol 2: HCl in Dioxane
Reagent Neat TFA or a solution in Dichloromethane (DCM) (e.g., 20-50% v/v)4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 30 minutes to 2 hours30 minutes to 4 hours
Work-up Evaporation of TFA and solvent, precipitation with etherEvaporation of solvent, precipitation with ether
Product Form Trifluoroacetate saltHydrochloride salt
Advantages High volatility of TFA simplifies removal; generally faster reactions.Milder conditions may be preferable for highly sensitive substrates; direct precipitation of the HCl salt is often clean.
Disadvantages TFA is highly corrosive and requires careful handling.Dioxane is a peroxide-former and requires purification and careful storage.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the deprotection of N-(tert-butoxycarbonyl)-O-ethyltyrosine.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and widely used method for Boc deprotection.[8]

Materials:

  • N-(tert-butoxycarbonyl)-O-ethyltyrosine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Diethyl ether (cold)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve N-(tert-butoxycarbonyl)-O-ethyltyrosine (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add TFA (5-10 eq) to the stirred solution. A common practice is to use a 1:1 to 1:4 mixture of TFA:DCM (v/v).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. To the resulting oil, add cold diethyl ether to precipitate the O-ethyltyrosine trifluoroacetate salt. c. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using 4M HCl in Dioxane

This method offers a milder alternative to TFA and is particularly useful when a hydrochloride salt of the product is desired.[9][10][11]

Materials:

  • N-(tert-butoxycarbonyl)-O-ethyltyrosine

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane (if dilution is needed)

  • Diethyl ether (cold)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve N-(tert-butoxycarbonyl)-O-ethyltyrosine (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the stirred mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt may form during the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane. b. Add cold diethyl ether to the residue to ensure complete precipitation of the O-ethyltyrosine hydrochloride salt. c. Collect the solid by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum.

Experimental Workflow Visualization

The general workflow for a Boc deprotection experiment can be visualized as follows:

Boc_Deprotection_Workflow Start Start: N-(Boc)-O-ethyltyrosine Dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) Start->Dissolve Cool Cool to 0°C (for TFA protocol) Dissolve->Cool Add_Acid Add Acidic Reagent (TFA or HCl/Dioxane) Dissolve->Add_Acid HCl/Dioxane at RT Cool->Add_Acid React Stir at appropriate temperature (0°C to RT) Add_Acid->React Monitor Monitor Reaction Progress (TLC, LC-MS) React->Monitor Monitor->React Incomplete Workup Work-up: Concentrate and Precipitate Monitor->Workup Reaction Complete Isolate Isolate Product (Filtration and Drying) Workup->Isolate End End: O-ethyltyrosine Salt Isolate->End

Caption: General Experimental Workflow for Boc Deprotection.

Troubleshooting and Mitigating Side Reactions

While the deprotection of N-(tert-butoxycarbonyl)-O-ethyltyrosine is generally a clean and high-yielding reaction, potential issues can arise.

  • Incomplete Deprotection: If monitoring indicates incomplete conversion, the reaction time can be extended, or a slight excess of the acidic reagent can be added. Ensure that all reagents and solvents are anhydrous, as water can interfere with the reaction.

  • Side-Chain Alkylation: Although the O-ethyl group deactivates the tyrosine ring, there is still a minor possibility of alkylation by the tert-butyl cation, especially under harsh conditions or with prolonged reaction times. If this is observed, the addition of a scavenger such as anisole or thioanisole (typically 5% v/v) to the reaction mixture can trap the tert-butyl cation and prevent this side reaction.

Conclusion

The selective deprotection of N-(tert-butoxycarbonyl)-O-ethyltyrosine is a critical transformation in peptide synthesis and related fields. Both Trifluoroacetic Acid and 4M HCl in dioxane are highly effective reagents for this purpose, with the choice between them depending on the specific synthetic context. The O-ethyl protecting group on the tyrosine side chain is stable under these conditions, allowing for the clean and efficient removal of the N-terminal Boc group. By following the detailed protocols and considering the mechanistic principles outlined in this guide, researchers can confidently and successfully perform this essential synthetic step.

References

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Retrieved from the original publication in Journal of Peptide Research, 58(4), 338-341.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
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  • Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection.
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  • UCLA – Chemistry and Biochemistry. (n.d.). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions.
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Application Notes and Protocols for the Incorporation of O-Ethyltyrosine into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide drug design, offering a powerful tool to enhance the therapeutic properties of bioactive peptides. Among these, O-ethyltyrosine, a derivative of the canonical amino acid tyrosine, presents a compelling modification to improve metabolic stability, modulate receptor interactions, and fine-tune pharmacokinetic profiles. This guide provides a comprehensive overview of the rationale, strategic considerations, and detailed laboratory protocols for the successful incorporation of O-ethyltyrosine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, provide validated protocols for synthesis and characterization, and discuss the anticipated impact of this modification on peptide bioactivity.

Introduction: The Rationale for O-Ethyltyrosine Incorporation

Tyrosine plays a pivotal role in the bioactivity of many peptides, often participating in crucial hydrogen bonding interactions through its phenolic hydroxyl group and contributing to hydrophobic interactions via its aromatic ring.[1] However, this hydroxyl group is also a primary site for metabolic degradation through processes like sulfation and glucuronidation, and it can be a target for phosphorylation, which may lead to undesired signaling events.[2]

Alkylation of the tyrosine hydroxyl group, specifically through ethylation to form O-ethyltyrosine (Tyr(Et)), offers a strategic solution to these challenges. This modification sterically hinders the approach of metabolizing enzymes and eliminates the hydrogen-bonding capability of the hydroxyl group, which can significantly enhance the peptide's resistance to enzymatic degradation and prolong its in vivo half-life.[3][4] Furthermore, the introduction of the ethyl group can modulate the peptide's interaction with its target receptor, potentially leading to altered binding affinity and functional activity.

Key Advantages of O-Ethyltyrosine Incorporation:

  • Enhanced Metabolic Stability: Increased resistance to enzymatic degradation by proteases and phase II metabolizing enzymes.

  • Improved Pharmacokinetic Profile: Potential for a longer plasma half-life and improved bioavailability.[5]

  • Modulation of Bioactivity: Alteration of receptor binding affinity and signaling properties.

  • Fine-tuning of Physicochemical Properties: Increased lipophilicity, which can influence cell permeability and distribution.

Strategic Considerations for Peptide Design

Before embarking on the synthesis, it is crucial to consider the strategic placement of O-ethyltyrosine within the peptide sequence. The native tyrosine residue's role in the peptide's structure and function should be carefully evaluated.

  • Receptor Binding Pocket: If the native tyrosine's hydroxyl group is involved in a critical hydrogen bond with the receptor, its replacement with O-ethyltyrosine will abrogate this interaction. This could lead to a decrease in binding affinity. Conversely, if the binding pocket has a hydrophobic sub-pocket, the ethyl group may form favorable van der Waals interactions, potentially increasing affinity.

  • Peptide Conformation: The introduction of the bulkier O-ethyl group can influence the local peptide conformation, which may indirectly affect receptor binding and overall bioactivity.[6]

  • Solubility: The increased hydrophobicity of O-ethyltyrosine may decrease the overall solubility of the peptide. This should be a consideration, especially for longer peptide sequences.

Synthesis of Peptides Containing O-Ethyltyrosine: A Detailed Protocol

The most efficient and widely used method for incorporating O-ethyltyrosine into a peptide sequence is through automated or manual Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents
  • Resin: Appropriate resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).

  • Fmoc-Protected Amino Acids: Standard Fmoc-protected amino acids and Fmoc-L-O-ethyltyrosine.

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: A high-efficiency coupling reagent is recommended. Common choices include:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)-based cocktail with appropriate scavengers. A standard versatile cocktail is:

    • 95% TFA

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water

  • Precipitation Solvent: Cold diethyl ether.

  • Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

  • Analytical Instruments: Liquid chromatography-mass spectrometry (LC-MS) and optionally, NMR for detailed structural confirmation.

Experimental Workflow

The following diagram outlines the general workflow for the solid-phase synthesis of a peptide containing O-ethyltyrosine.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. First Amino Acid Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Capping 4. Capping (Optional) Coupling->Capping Cycle Repeat Steps 2-4 for each amino acid Capping->Cycle n-1 cycles OET_Coupling 5. O-Ethyltyrosine Coupling Cycle->OET_Coupling Final_Deprotection 6. Final Fmoc Deprotection OET_Coupling->Cycle continue sequence OET_Coupling->Final_Deprotection Cleavage 7. Cleavage & Deprotection Final_Deprotection->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Analysis 9. Characterization (LC-MS) Purification->Analysis

Caption: General workflow for SPPS of an O-ethyltyrosine-containing peptide.

Step-by-Step Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

  • Resin Preparation:

    • Place the appropriate resin (e.g., 100-200 mesh Wang resin) in a reaction vessel.

    • Swell the resin in DMF for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

    • Perform a Kaiser test to confirm the presence of a free amine.

  • Amino Acid Coupling (for standard amino acids and O-Ethyltyrosine):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6 equivalents) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free amines). If the test is positive, a recoupling step may be necessary.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the peptide sequence, including the Fmoc-L-O-ethyltyrosine.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM (3-5 times) and dry it under a stream of nitrogen.

    • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the dry resin.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

Troubleshooting and Causality
Problem Potential Cause Solution and Rationale
Incomplete Coupling of O-Ethyltyrosine Steric hindrance from the ethyl group.Use a more potent coupling reagent like HATU. Extend the coupling time or perform a double coupling. The higher reactivity of HATU helps to overcome the energy barrier for peptide bond formation with sterically hindered amino acids.
Racemization Over-activation of the carboxylic acid, especially with certain coupling reagents and bases.Avoid prolonged pre-activation times. Use a base with lower racemization potential like 2,4,6-collidine instead of DIPEA, particularly for sensitive amino acids preceding the O-ethyltyrosine.
Aspartimide Formation Base-catalyzed cyclization of aspartic acid residues during Fmoc deprotection.If an Asp residue is present, consider using a protecting group on the side chain that is less prone to this side reaction or use DBU for faster deprotection, minimizing exposure to basic conditions.

Characterization of O-Ethyltyrosine-Containing Peptides

Rigorous characterization is essential to confirm the successful synthesis and purity of the target peptide.

Purification

The crude peptide should be purified using preparative RP-HPLC. A gradient of acetonitrile in water with 0.1% TFA is typically used.

Analytical Characterization
Technique Purpose Expected Outcome for O-Ethyltyrosine Peptides
Analytical RP-HPLC Assess purity and retention time.A single major peak indicating high purity. The retention time will be longer than the native tyrosine-containing peptide due to increased hydrophobicity.
LC-MS Confirm molecular weight.The observed mass should match the calculated mass of the O-ethyltyrosine-containing peptide. The mass difference compared to the native peptide will be +28.0313 Da (C2H4).
Tandem MS (MS/MS) Sequence verification.Fragmentation analysis should confirm the peptide sequence and the location of the O-ethyltyrosine residue.
NMR Spectroscopy Detailed structural analysis (optional).Can be used to confirm the presence of the ethyl group and to study the peptide's solution conformation.[7][8]

Impact on Bioactivity and Stability: A Case Study Perspective

While extensive literature specifically on O-ethyltyrosine is emerging, we can draw strong parallels from studies on the closely related O-methyltyrosine modification. The ethyl group is expected to impart even greater steric hindrance and hydrophobicity compared to the methyl group.

Case Study: O-Alkylated Tyrosine in Neuropeptides

Neuropeptides, such as Substance P, often have a tyrosine residue that is crucial for receptor interaction.[9][10] Substance P is an undecapeptide that interacts with the neurokinin-1 (NK-1) receptor and is involved in inflammation and pain signaling.[10][11][12]

  • Hypothetical Scenario: Consider a Substance P analog where the tyrosine at position 8 is replaced with O-ethyltyrosine.

  • Expected Impact on Stability: The native peptide is susceptible to degradation by various proteases. The O-ethyl modification at position 8 would likely protect the peptide bond between Tyr(Et)8 and Gly9 from chymotrypsin-like proteases, significantly increasing its half-life in plasma.[3][4]

  • Expected Impact on Bioactivity: The interaction of Substance P with the NK-1 receptor involves both hydrophobic and potential hydrogen-bonding interactions.[13] Replacing the hydroxyl group with an O-ethyl group would eliminate a potential hydrogen bond but could enhance hydrophobic interactions within the receptor's binding pocket. The ultimate effect on binding affinity (Ki) and functional potency (EC50/IC50) would need to be determined experimentally through receptor binding assays and functional cell-based assays. It is plausible that the analog could act as either an agonist or an antagonist depending on the specific receptor interactions.[14]

The following diagram illustrates the relationship between the modification and its potential effects.

Bioactivity_Impact Modification O-Ethyltyrosine Substitution Steric_Hindrance Steric Hindrance at Hydroxyl Position Modification->Steric_Hindrance Increased_Hydrophobicity Increased Hydrophobicity Modification->Increased_Hydrophobicity No_H_Bond_Donor Elimination of H-Bond Donor Modification->No_H_Bond_Donor Enhanced_Stability Enhanced Enzymatic Stability Steric_Hindrance->Enhanced_Stability Altered_Binding Altered Receptor Binding Affinity Increased_Hydrophobicity->Altered_Binding Modified_PK Modified Pharmacokinetics Increased_Hydrophobicity->Modified_PK No_H_Bond_Donor->Altered_Binding

Caption: Causality of O-ethyltyrosine modification on peptide properties.

Conclusion

The incorporation of O-ethyltyrosine is a valuable strategy in peptide drug design for enhancing metabolic stability and modulating bioactivity. The protocols outlined in this guide, based on standard Fmoc-SPPS chemistry, provide a robust framework for the successful synthesis of O-ethyltyrosine-containing peptides. Careful consideration of the strategic placement of this ncAA and thorough analytical characterization are paramount to achieving the desired therapeutic profile. As the field of peptide therapeutics continues to evolve, the use of such rational modifications will be instrumental in developing the next generation of potent and durable peptide-based drugs.

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  • Feickert, M., & Burckhardt, B. (2019). A design of experiments concept for the minimization of nonspecific peptide adsorption in the mass spectrometric determination of substance P and related hemokinin-1. Analytical and Bioanalytical Chemistry, 411(29), 7795–7804. [Link]

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Application Notes and Protocols: The Strategic Use of N-(Tert-butoxycarbonyl)-O-ethyltyrosine in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are central regulators of cellular signaling, and their dysregulation is a primary driver of numerous diseases, most notably cancer.[1][][3] Tyrosine kinase inhibitors (TKIs) represent a cornerstone of targeted therapy, designed to selectively block the activity of these enzymes.[4][5] The design of potent and selective TKIs is a complex endeavor, heavily reliant on the availability of versatile chemical building blocks that can be used to systematically probe the kinase ATP-binding site. This document provides an in-depth guide to the application of N-(Tert-butoxycarbonyl)-O-ethyltyrosine (Boc-Tyr(Et)-OH), a specialized amino acid derivative, in the design and synthesis of novel kinase inhibitors. We explore the strategic rationale for its use, detailing how the O-ethyl moiety can enhance inhibitor performance by modulating lipophilicity, blocking metabolic pathways, and forming key hydrophobic interactions. This guide provides detailed, field-tested protocols for the synthesis of Boc-Tyr(Et)-OH, its incorporation into a model inhibitor scaffold, and the subsequent in vitro characterization of inhibitory activity.

Introduction: The Rationale for Modified Tyrosine Scaffolds in TKI Design

Protein kinases orchestrate cellular communication by catalyzing the phosphorylation of substrate proteins.[][6] The tyrosine kinase subfamily is particularly critical, and aberrant activity is a well-established oncogenic driver.[1][7] TKIs function by competing with ATP for the enzyme's active site, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[1][7]

The development of successful TKIs hinges on achieving high affinity for the target kinase while minimizing off-target effects.[3] Medicinal chemists often utilize protected amino acids as scaffolds to build out inhibitor structures that mimic aspects of natural substrates or occupy specific pockets within the active site. N-(Tert-butoxycarbonyl)-O-ethyltyrosine, or Boc-Tyr(Et)-OH, is a particularly valuable building block for several strategic reasons:

  • N-Terminal Protection: The tert-butoxycarbonyl (Boc) group provides robust, acid-labile protection of the α-amino group, enabling controlled, sequential coupling reactions common in inhibitor synthesis.[8][9]

  • Modulation of the Phenolic Hydroxyl: The native hydroxyl group of tyrosine is a versatile but often problematic functional group. It can act as both a hydrogen bond donor and acceptor and is a primary site for Phase II metabolism (e.g., glucuronidation). By replacing the hydroxyl proton with an ethyl group, chemists can:

    • Enhance Lipophilicity: The addition of the ethyl group increases the hydrophobicity of the moiety, which can improve cell membrane permeability and bioavailability.[10]

    • Probe Hydrophobic Pockets: The ethyl group can form favorable van der Waals interactions within hydrophobic sub-pockets of the kinase ATP-binding site, potentially increasing binding affinity.

    • Block Hydrogen Bonding: Eliminating the hydrogen bond donor capacity of the phenol can be critical for improving selectivity, as it prevents interactions with residues that are not present in the intended target kinase.

    • Improve Metabolic Stability: Masking the phenolic hydroxyl group prevents O-linked metabolism, which can increase the half-life of the drug candidate.

Physicochemical Properties & Synthesis of Boc-Tyr(Et)-OH

Compound Properties
PropertyValueReference
Synonyms Boc-L-Tyr(Et)-OH, (S)-Boc-2-amino-3-(4-ethoxyphenyl)propionic acid[10]
CAS Number 76757-91-0[10]
Molecular Formula C₁₆H₂₃NO₅[10]
Molecular Weight 309.36 g/mol [10]
Appearance White to off-white solid[10]
Melting Point 87 - 91 °C[10]
Purity ≥ 98% (HPLC)[10]
Synthesis Protocol: A Two-Step Approach

The synthesis of Boc-Tyr(Et)-OH is reliably achieved in two sequential steps: N-Boc protection of L-tyrosine followed by Williamson ether synthesis to install the O-ethyl group.

Step 1: N-Boc Protection of L-Tyrosine

  • Rationale: This step protects the primary amine from participating in the subsequent O-alkylation reaction. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation due to its high reactivity and the benign nature of its byproducts (isobutylene and CO₂). A mild base like sodium bicarbonate or triethylamine is used to deprotonate the amino group, facilitating nucleophilic attack on the Boc₂O.[11][12]

  • Procedure:

    • Suspend L-tyrosine (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 eq) and stir until the solution becomes clear.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted Boc₂O.

    • Cool the aqueous layer to 0 °C and acidify to pH 3-4 with a cold, saturated solution of potassium bisulfate (KHSO₄).

    • Extract the product, N-Boc-L-tyrosine, with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product as a white solid or oil, which can be used directly in the next step.

Step 2: O-Ethylation of N-Boc-L-Tyrosine

  • Rationale: This is a classic Williamson ether synthesis. A strong base is required to deprotonate the weakly acidic phenolic hydroxyl group. Sodium hydride (NaH) is effective, forming the sodium phenoxide in situ. Anhydrous DMF or THF is used as the solvent to prevent quenching the base. Ethyl iodide (EtI) serves as the electrophile.

  • Procedure:

    • Dissolve N-Boc-L-tyrosine (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir for 1 hour at 0 °C. Caution: Hydrogen gas is evolved.

    • Add ethyl iodide (EtI, 1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding cold water.

    • Acidify the mixture to pH 3-4 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Boc-Tyr(Et)-OH as a white solid.

Application in Kinase Inhibitor Design

A Representative Signaling Pathway

To understand the therapeutic context, it is crucial to visualize the signaling pathways that TKIs are designed to disrupt. Many TKIs target receptor tyrosine kinases (RTKs), which, upon ligand binding, trigger intracellular cascades like the RAS-MAPK pathway, ultimately leading to cell proliferation.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK_inactive Receptor Tyrosine Kinase (Inactive Monomer) RTK_active RTK Dimer (Autophosphorylated) RTK_inactive->RTK_active Dimerization GRB2 GRB2/SOS RTK_active->GRB2 Recruitment RAS RAS-GDP GRB2->RAS Activation RAS_active RAS-GTP RAS->RAS_active RAF RAF RAS_active->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->RTK_inactive Binding TKI Tyrosine Kinase Inhibitor (TKI) TKI->RTK_active Inhibition

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling cascade.

Structure-Activity Relationship (SAR) Insights

The incorporation of the O-ethyltyrosine moiety can have a profound impact on inhibitor potency. The ethyl group can exploit small, hydrophobic pockets near the ATP-binding site that would not be accessible to the bulkier groups or the polar hydroxyl of native tyrosine. Consider a hypothetical SAR study on a generic anilino-quinazoline TKI scaffold targeting EGFR.

CompoundR-Group on TyrosineEGFR IC₅₀ (nM)Rationale for Activity Change
1a -OH50Forms a key H-bond with a backbone carbonyl, but may also have unfavorable polar interactions.
1b -OCH₃ (O-methyl)25The smaller methyl group fits into a small hydrophobic pocket, increasing potency.
1c -OCH₂CH₃ (O-ethyl) 8 The ethyl group provides optimal hydrophobic packing in the pocket, significantly boosting potency.
1d -OCH(CH₃)₂ (O-isopropyl)60The bulkier isopropyl group introduces steric clash, reducing binding affinity.

This hypothetical data illustrates a common principle in medicinal chemistry: a "sweet spot" often exists for the size and lipophilicity of substituents. Boc-Tyr(Et)-OH provides a direct route to install what is often a highly favorable group for potency and drug-like properties.[13]

Experimental Protocols

Protocol 1: Synthesis of a Model Kinase Inhibitor

This protocol describes the coupling of Boc-Tyr(Et)-OH to a 4-amino-quinazoline core, a common scaffold in TKIs, followed by Boc deprotection to yield the final inhibitor.

Synthesis_Workflow Start Starting Materials: 1. Boc-Tyr(Et)-OH 2. 4-Amino-Quinazoline Core Coupling Amide Coupling Reagents: HATU, DIPEA Solvent: DMF Start->Coupling Intermediate Boc-Protected Inhibitor Intermediate Coupling->Intermediate Purification1 Workup & Purification (Column Chromatography) Intermediate->Purification1 Deprotection Boc Deprotection Reagent: Trifluoroacetic Acid (TFA) Solvent: DCM Purification1->Deprotection Purification2 Purification & Characterization (RP-HPLC, MS, NMR) Deprotection->Purification2 FinalProduct Final Kinase Inhibitor Purification2->FinalProduct

Caption: Workflow for the synthesis of a model kinase inhibitor.

  • Materials:

    • Boc-Tyr(Et)-OH

    • 4-Amino-6,7-dimethoxyquinazoline

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (Dimethylformamide)

    • DCM (Dichloromethane)

    • TFA (Trifluoroacetic acid)

    • Ethyl acetate, Saturated aqueous sodium bicarbonate, Brine

  • Part A: Amide Coupling

    • In a dry flask under an inert atmosphere, dissolve Boc-Tyr(Et)-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir the mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the 4-amino-6,7-dimethoxyquinazoline (1.0 eq) to the reaction mixture.

    • Stir at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with 5% citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel chromatography to yield the Boc-protected inhibitor.

  • Part B: Boc Deprotection [8]

    • Dissolve the purified Boc-protected inhibitor from Part A in DCM.

    • Add trifluoroacetic acid (TFA, 10-20 eq, typically a 20-50% solution of TFA in DCM).

    • Stir at room temperature for 1-2 hours until TLC/LC-MS indicates complete removal of the Boc group.

    • Concentrate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ to neutralize the excess acid.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield the final inhibitor. Purify further by RP-HPLC if necessary.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method for determining the IC₅₀ value of the synthesized inhibitor using a luminescence-based assay that quantifies ADP production, a direct product of kinase activity.[6][14]

Assay_Workflow Setup Assay Plate Setup (384-well plate) - Serially diluted inhibitor - DMSO (control) KinaseAdd Add Kinase Solution (Target Kinase in Assay Buffer) Setup->KinaseAdd Preincubation Pre-incubation (10 min) Allows inhibitor to bind kinase KinaseAdd->Preincubation Initiation Initiate Kinase Reaction Add Substrate/ATP Mixture Preincubation->Initiation Incubation Kinase Reaction (60 min, 30°C) Kinase phosphorylates substrate, ATP -> ADP Initiation->Incubation Stop Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent Incubation->Stop Conversion Convert ADP to ATP Add Kinase Detection Reagent Stop->Conversion Detection Measure Luminescence Signal ∝ ADP Produced Conversion->Detection Analysis Data Analysis Plot Luminescence vs. [Inhibitor] Calculate IC₅₀ Detection->Analysis

Caption: Workflow for the in vitro luminescence-based kinase assay.

  • Materials:

    • Target Kinase (e.g., EGFR)

    • Kinase substrate peptide

    • ATP

    • Synthesized inhibitor

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent[6][15]

    • 384-well white assay plates

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Inhibitor Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down in 10-point, 3-fold steps.

    • Plate Setup: Add 50 nL of each inhibitor concentration (and DMSO for no-inhibitor controls) to the wells of a 384-well plate.

    • Kinase Reaction: a. Prepare a 2X kinase solution in assay buffer. Add 2.5 µL to each well. b. Incubate for 10 minutes at room temperature. c. Prepare a 2X substrate/ATP solution in assay buffer. The optimal ATP concentration should be near the Kₘ for the kinase. d. Initiate the reaction by adding 2.5 µL of the substrate/ATP mixture to each well. e. Incubate the plate at 30°C for 60 minutes.

    • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

    • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Conclusion

N-(Tert-butoxycarbonyl)-O-ethyltyrosine is a highly strategic building block for the rational design of tyrosine kinase inhibitors. Its utility extends beyond its function as a protected amino acid; the O-ethyl group serves as a sophisticated chemical probe to enhance hydrophobic interactions, improve metabolic stability, and fine-tune the electronic and steric profile of an inhibitor for optimal target engagement. The protocols provided herein offer a robust framework for the synthesis and evaluation of novel TKIs incorporating this versatile moiety, empowering researchers to accelerate the discovery of next-generation targeted therapeutics.

References

  • Application Notes and Protocols for Kinase Activity Assays. (n.d.). BenchChem.
  • Tyrosine kinase inhibitor. (n.d.). Wikipedia.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (S)-3-Acetyl-1-Boc-pyrrolidine. (n.d.). BenchChem.
  • Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. (2023, May 12). Cleveland Clinic.
  • What Are Tyrosine Kinase Inhibitors? Uses, Types, and More. (2025, March 21). GoodRx.
  • Tyrosine kinase inhibitors. (n.d.). Altmeyers Encyclopedia.
  • In vitro kinase assay. (2023, September 23). Protocols.io.
  • Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy. (n.d.). MDPI.
  • The Versatile Role of Boc-Tyr(Boc)-OH in Modern Organic Synthesis: A Technical Guide. (n.d.). BenchChem.
  • Kinase assays. (2020, September 1). BMG LABTECH.
  • Kinase Assay Kit. (n.d.). Sigma-Aldrich.
  • Boc-O-ethyl-L-tyrosine. (n.d.). Chem-Impex.
  • Experimental Procedures. (n.d.). The Royal Society of Chemistry.
  • Boc-D-Tyr(tBu)-OH. (n.d.). CymitQuimica.
  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). MilliporeSigma.
  • Boc-O-ethyl-L-tyrosine (CAS 76757-91-0). (n.d.). Biosynth.
  • Supporting information_OBC_rev1. (n.d.). The Royal Society of Chemistry.
  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (n.d.). TSI Journals.
  • The introduction and synthesis route of small molecule kinase inhibitors approved by FDA in 2017. (2018, March 20). BOC Sciences.
  • Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. (n.d.). PMC - NIH.
  • Tyrosine kinase inhibitors. 1. Structure-activity relationships for inhibition of epidermal growth factor receptor tyrosine kinase activity by 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids and 2,2'-dithiobis(1H-indole-3-alkanoic acids). (1993, August 20). PubMed.
  • Quantitative structure-activity relationships (QSAR): studies of inhibitors of tyrosine kinase. (2003, September). PubMed.

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Application Note: High-Performance Liquid Chromatography Methods for the Analysis of N-(Tert-butoxycarbonyl)-O-ethyltyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust analytical High-Performance Liquid Chromatography (HPLC) methods for the quantitative and qualitative analysis of N-(Tert-butoxycarbonyl)-O-ethyltyrosine. As a crucial intermediate in peptide synthesis and drug development, ensuring the purity and chiral integrity of this compound is paramount. This document provides two distinct reversed-phase HPLC (RP-HPLC) protocols: Method A for achiral purity assessment and Method B for chiral separation of enantiomers. We delve into the scientific rationale behind parameter selection, from mobile and stationary phase chemistry to detector settings. Detailed, step-by-step protocols for sample preparation, system setup, and analysis are provided to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Protected Amino Acids

N-(Tert-butoxycarbonyl)-O-ethyltyrosine is a protected amino acid derivative frequently employed in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group protects the amine functionality, while the ethyl group protects the phenolic hydroxyl of the tyrosine side chain.[1] The purity of such reagents is critical, as impurities can lead to the formation of undesired peptide sequences, complicating purification and reducing the final yield of the target peptide. Furthermore, as the starting material is chiral, confirming the enantiomeric purity is essential to ensure the biological activity and safety of the final therapeutic product.[2]

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant analytical technique for assessing the purity of peptides and their building blocks due to its high resolving power, sensitivity, and reproducibility.[3][4] This application note provides a self-validating framework for the analysis of N-(Tert-butoxycarbonyl)-O-ethyltyrosine, addressing both chemical and chiral purity.

Physicochemical Properties and Chromatographic Considerations

Understanding the physicochemical properties of N-(Tert-butoxycarbonyl)-O-ethyltyrosine is fundamental to developing a successful HPLC method. The molecule possesses both hydrophobic (Boc group, ethyl group, aromatic ring) and polar (carboxylic acid) moieties, making it well-suited for reversed-phase chromatography. The aromatic tyrosine residue provides strong UV absorbance, facilitating sensitive detection.

The choice of a C18 stationary phase is a logical starting point, as it provides a versatile hydrophobic surface for the retention of the analyte.[5] The mobile phase typically consists of an aqueous component with an organic modifier (e.g., acetonitrile or methanol) to elute the compound from the column. The addition of an acid, such as trifluoroacetic acid (TFA), is crucial for suppressing the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.

Experimental Protocols and Methodologies

Materials and Reagents
  • N-(Tert-butoxycarbonyl)-O-ethyltyrosine reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • 0.22 µm syringe filters

Instrumentation
  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

Method A: Achiral Purity Assessment by RP-HPLC

This method is designed for the routine quality control of N-(Tert-butoxycarbonyl)-O-ethyltyrosine, providing separation from potential impurities and degradation products.

Chromatographic Conditions
ParameterConditionRationale
Stationary Phase C18, 5 µm, 4.6 x 250 mmStandard reversed-phase column for non-polar to moderately polar analytes. The 250 mm length provides high resolution.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent, improving peak shape for the acidic analyte.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient Elution 30-90% B over 20 minA gradient is employed to ensure elution of any potential impurities with different polarities and to sharpen the peak of the main analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.[5]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 220 nm and 275 nm220 nm for detection of the peptide bond and 275 nm for the tyrosine chromophore, providing comprehensive impurity profiling.[5]
Injection Volume 10 µLA typical injection volume for analytical HPLC.[5]
Sample Preparation Protocol
  • Stock Solution: Accurately weigh 10 mg of N-(Tert-butoxycarbonyl)-O-ethyltyrosine and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:10 with the same diluent to a final concentration of 0.1 mg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to remove any particulates.

Analytical Workflow Diagram

Achiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Analyte dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC filter->inject separate Gradient Separation on C18 inject->separate detect UV Detection (220/275 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Calculate Purity integrate->quantify report Generate Report quantify->report

Caption: Workflow for achiral purity analysis.

Method B: Chiral Purity Assessment by Chiral HPLC

This method is essential for determining the enantiomeric excess of N-(Tert-butoxycarbonyl)-O-ethyltyrosine, ensuring the correct stereoisomer is used in synthesis. Chiral stationary phases (CSPs) are required for the separation of enantiomers.[6][] Macrocyclic glycopeptide-based CSPs are particularly effective for N-protected amino acids.

Chromatographic Conditions
ParameterConditionRationale
Stationary Phase Chiral Stationary Phase (e.g., Vancomycin-based), 5 µm, 4.6 x 250 mmCSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.[8]
Mobile Phase Isocratic: 90:10 (v/v) Methanol / Water with 0.1% Acetic AcidA polar organic mobile phase is often effective for chiral separations on this type of column. Acetic acid is used as a modifier to improve peak shape.
Flow Rate 0.8 mL/minA slightly lower flow rate can enhance resolution in chiral separations.
Column Temperature 25 °CChiral separations can be sensitive to temperature; a controlled room temperature is recommended.
Detection Wavelength 275 nmThe wavelength corresponding to the tyrosine chromophore is suitable and often provides a cleaner baseline in chiral separations.
Injection Volume 10 µL
Sample Preparation Protocol
  • Stock Solution: Prepare a 1 mg/mL stock solution of the racemic N-(Tert-butoxycarbonyl)-O-ethyltyrosine standard in methanol (if available) to confirm the separation of both enantiomers.

  • Sample Solution: Prepare a 0.5 mg/mL solution of the N-(Tert-butoxycarbonyl)-O-ethyltyrosine sample in the mobile phase.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter before injection.

Chiral Separation Logic Diagram

Chiral Separation Principle cluster_system Chiral HPLC System racemate Racemic Mixture L-Enantiomer D-Enantiomer csp Chiral Stationary Phase (CSP) racemate->csp Interaction peak1 L-Enantiomer Peak csp->peak1 Differential Retention peak2 D-Enantiomer Peak csp->peak2 Differential Retention

Caption: Principle of enantiomer separation on a CSP.

Results, Discussion, and Self-Validation

Expected Outcomes:

  • Method A: A sharp, well-defined peak for N-(Tert-butoxycarbonyl)-O-ethyltyrosine should be observed. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Method B: If the sample is enantiomerically pure, a single peak should be observed. If the racemic standard is injected, two baseline-resolved peaks corresponding to the D- and L-enantiomers are expected.

Causality and Trustworthiness:

The methods presented are designed to be self-validating. For Method A, the use of a gradient elution ensures that impurities with a wide range of polarities are detected. The PDA detector further enhances trustworthiness by allowing for peak purity analysis, comparing the UV spectra across a single peak to detect any co-eluting impurities.

For Method B, the initial injection of a racemic mixture (if available) is a critical validation step. It confirms that the column and mobile phase are capable of separating the enantiomers and allows for the unambiguous identification of the desired enantiomer's retention time.

Method Validation Considerations:

For use in a regulated environment, these methods should be fully validated according to ICH guidelines, including an assessment of:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC methods detailed in this application note provide a robust framework for the comprehensive quality control of N-(Tert-butoxycarbonyl)-O-ethyltyrosine. Method A offers a reliable approach for determining chemical purity, while Method B provides a specific means of assessing enantiomeric integrity. By understanding the scientific principles behind the method parameters and following the detailed protocols, researchers can ensure the quality of this critical synthetic building block, leading to more reliable and reproducible outcomes in peptide synthesis and drug development.

References

  • Wang, M., Arkins, C. A., Zheng, Q. H., Glick-Wilson, B., & Snyder, S. (2024). Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor. Applied Radiation and Isotopes, 212, 111444. [Link]

  • Mericko, D., Lehotay, J., & Cizmarik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • LCGC International. (2023). Separation of Chiral Enantiomers in LC Enantioseparations. Retrieved from [Link]

  • ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

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Mastering the Purification of N-(Tert-butoxycarbonyl)-O-ethyltyrosine: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Peptide Synthesis

N-(Tert-butoxycarbonyl)-O-ethyltyrosine, commonly referred to as Boc-Tyr(Et)-OH, is a pivotal building block in the synthesis of complex peptides and is integral to numerous drug development programs. The ethyl ether on the phenolic side chain of tyrosine prevents unwanted side reactions, such as O-acylation, during peptide coupling steps. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group provides robust protection under basic and nucleophilic conditions, yet allows for facile removal under acidic conditions, a hallmark of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[1][2]

The purity of Boc-Tyr(Et)-OH is paramount; impurities can lead to the incorporation of incorrect amino acid sequences, resulting in truncated or modified peptides that are difficult to separate from the target molecule. This can compromise biological activity and introduce significant downstream challenges in purification and characterization. This technical guide provides a comprehensive overview of robust purification techniques for Boc-Tyr(Et)-OH, grounded in chemical principles and extensive laboratory experience. We will explore purification strategies ranging from routine workup to high-resolution chromatographic methods, enabling researchers to select the optimal approach based on the scale of synthesis and desired final purity.

Understanding the Physicochemical Landscape of Boc-Tyr(Et)-OH

A successful purification strategy is predicated on a thorough understanding of the target molecule's physicochemical properties. These properties dictate its behavior in various solvents and on different stationary phases, providing the basis for selective separation from impurities.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₁₆H₂₃NO₅Influences solubility and chromatographic behavior.
Molecular Weight 309.36 g/mol Relevant for mass spectrometry-based purity analysis.
Appearance White to off-white solidVisual indicator of purity; colored impurities may be present.
Melting Point 87 - 91 °CA sharp melting point range is indicative of high purity.
Solubility Soluble in many organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Ethyl Acetate (EtOAc). Sparingly soluble in non-polar solvents like hexanes and insoluble in water.[3]Crucial for selecting appropriate solvents for extraction, crystallization, and chromatography.
Acidity (pKa) The carboxylic acid proton is weakly acidic.Enables acid-base extraction to remove non-acidic impurities.

Strategic Approaches to Purification: A Decision-Making Workflow

The choice of purification technique is a balance between the desired purity, the scale of the reaction, and the nature of the impurities. The following workflow provides a logical progression from crude reaction workup to high-purity material.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup / Extraction Start->Workup Initial Cleanup Flash_Chromatography Flash Column Chromatography Workup->Flash_Chromatography Removal of Polar & Non-polar Impurities Crystallization Crystallization / Recrystallization Workup->Crystallization If Product is a Solid & High Purity is Achievable Flash_Chromatography->Crystallization Further Polishing Prep_HPLC Preparative HPLC Flash_Chromatography->Prep_HPLC For Highest Purity Requirements Final_Product High-Purity Boc-Tyr(Et)-OH Flash_Chromatography->Final_Product Sufficient Purity Achieved Crystallization->Final_Product High Purity Achieved Prep_HPLC->Final_Product >99% Purity

Caption: Decision workflow for the purification of Boc-Tyr(Et)-OH.

Protocol I: Aqueous Workup and Extraction

This initial purification step is designed to remove water-soluble reagents and byproducts, such as salts and residual base, from the crude reaction mixture. The acidic nature of the carboxylic acid on Boc-Tyr(Et)-OH is exploited to facilitate its separation from non-acidic organic impurities.

Rationale: The principle of liquid-liquid extraction is based on the differential solubility of the target compound and impurities in two immiscible liquid phases. By adjusting the pH of the aqueous phase, the ionization state, and therefore the solubility of Boc-Tyr(Et)-OH, can be manipulated.

Experimental Protocol:

  • Solvent Removal: Following the synthesis reaction (typically in a solvent like DMF or THF), concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Redissolution: Dissolve the residue in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 0.5 N HCl) to neutralize and remove any remaining basic catalysts (e.g., triethylamine).

  • Basic Extraction: Extract the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic Boc-Tyr(Et)-OH will be deprotonated to its carboxylate salt and partition into the aqueous phase, leaving non-acidic impurities in the organic layer.

  • Acidification and Back-Extraction: Separate the aqueous layer and cool it to 0-5 °C in an ice bath. Acidify the aqueous layer to a pH of approximately 2-3 with a dilute strong acid (e.g., 1 N HCl). This will protonate the carboxylate, making the product less water-soluble.

  • Product Extraction: Extract the acidified aqueous layer multiple times with fresh ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude, purified product.

Protocol II: Flash Column Chromatography

For the removal of impurities with similar solubility profiles to the product, flash column chromatography is a highly effective technique. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.

Rationale: Silica gel is a polar stationary phase. Non-polar compounds will have a weaker interaction with the silica and will elute faster with a non-polar mobile phase. More polar compounds will have stronger interactions and will require a more polar mobile phase to elute. A gradient of increasing polarity is often used to effectively separate a range of compounds.

Experimental Protocol:

  • TLC Analysis: Before performing flash chromatography, determine an appropriate solvent system using thin-layer chromatography (TLC). A good solvent system will give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point for Boc-amino acids is a mixture of ethyl acetate and hexanes.[4][5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Wet-pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product from the aqueous workup in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and loading the dry powder onto the top of the column.

  • Elution: Begin elution with the initial, low-polarity solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, start with 10% ethyl acetate in hexanes and gradually increase to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified Boc-Tyr(Et)-OH.

Typical Flash Chromatography Parameters:

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%)
Loading Technique Dry or wet loading
Monitoring TLC with UV visualization and/or a suitable stain

Protocol III: Crystallization

Crystallization is an excellent method for obtaining highly pure solid material. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature.

Rationale: A supersaturated solution of the compound is prepared at an elevated temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution, leaving impurities behind in the solvent. For Boc-amino acids that are oils, pulping or trituration with a non-polar solvent can induce crystallization.[6]

Experimental Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which Boc-Tyr(Et)-OH is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes or petroleum ether) is often effective.

  • Dissolution: Dissolve the crude or partially purified product in a minimal amount of the hot "good" solvent.

  • Induce Crystallization: Slowly add the "poor" solvent until the solution becomes slightly turbid. If necessary, add a small amount of the "good" solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining mother liquor. Dry the crystals under vacuum to obtain the highly pure product.

Protocol IV: Preparative High-Performance Liquid Chromatography (HPLC)

For the highest purity requirements, such as in the synthesis of pharmaceutical-grade peptides, preparative HPLC is the method of choice. It offers the highest resolution for separating closely related impurities.

Rationale: Similar to flash chromatography, HPLC separates compounds based on their differential partitioning between a stationary and a mobile phase. However, the use of smaller stationary phase particles and high pressure results in much higher separation efficiency. Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase, is commonly used for Boc-amino acids.

Experimental Protocol:

  • Analytical Method Development: Develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for separating the product from its impurities. A common mobile phase for reversed-phase HPLC is a mixture of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape.[7]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Preparative Run: Inject the sample onto the preparative HPLC column and run the developed gradient.

  • Fraction Collection: Collect fractions corresponding to the product peak using a fraction collector.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Product Isolation: Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization if water is present, to obtain the final high-purity product.

Typical Preparative HPLC Parameters:

ParameterValue/Description
Stationary Phase C18 silica gel
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient of increasing Mobile Phase B
Detection UV at 220 nm and/or 280 nm

Troubleshooting Common Purification Challenges

IssuePotential Cause(s)Recommended Solution(s)
Product remains an oil after workup Presence of residual solvents or impurities. The compound itself may be slow to crystallize.Co-evaporate with a non-polar solvent like toluene to remove residual polar solvents. Try triturating/pulping the oil with a non-polar solvent like hexanes or petroleum ether to induce solidification.
Poor separation in flash chromatography Inappropriate solvent system. Column overloading.Re-optimize the solvent system using TLC. Use a shallower gradient. Reduce the amount of sample loaded onto the column.
Low recovery from crystallization Product is too soluble in the chosen solvent system. Cooling was too rapid.Use a higher ratio of the "poor" solvent. Allow for slower cooling. Cool to a lower temperature.
Persistent impurities after purification Co-eluting impurities in chromatography. Impurities co-crystallizing with the product.Try a different chromatographic method (e.g., different stationary or mobile phase). Recrystallize from a different solvent system. Consider preparative HPLC for difficult separations.

Conclusion

The successful synthesis of high-quality peptides is critically dependent on the purity of the starting materials. This guide has provided a detailed overview of the key techniques for the purification of N-(Tert-butoxycarbonyl)-O-ethyltyrosine, from initial workup to high-resolution chromatography. By understanding the chemical principles behind each method and following the detailed protocols, researchers can confidently obtain Boc-Tyr(Et)-OH of the required purity for their specific applications, ensuring the integrity and success of their peptide synthesis endeavors.

References

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Google Patents. (2015). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Journal of Organic Chemistry. (1986). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Retrieved from [Link]

  • Journal of Molecular Liquids. (2017). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination. Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • Journal of Physics: Conference Series. (2018). ISOLATION AND IDENTIFICATION SECONDARY METABOLITES COMPOUND ETHYL ACETATE : n-HEXANE (4 : 6) FRACTION OF GULMA SIAM LEAVES. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

  • Google Patents. (2021). CN112920086A - Preparation method of L-tyrosine derivative.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ACS Omega. (2015, October 19). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Retrieved from [Link]

  • ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of d -Tryptophan and l -Tyrosine in Several Organic Solvents: Determination and Solvent Effect. Retrieved from [Link]

  • Univerzita Karlova. (n.d.). HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. Retrieved from [Link]

  • Molecules. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of products of L-tyrosine [ 18 F]fluoroethylation in.... Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization of the l-tyrosine side chain. Retrieved from [Link]

Sources

Probing the Crucial Role of Tyrosine Hydrogen Bonds in Protein-Protein Interactions using N-(Tert-butoxycarbonyl)-O-ethyltyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering the Nuances of Molecular Recognition

Protein-protein interactions (PPIs) are the cornerstone of cellular function, governing everything from signal transduction to enzymatic cascades. The intricate dance of molecular recognition at the heart of these interactions is often dictated by a subtle interplay of forces, among which hydrogen bonds are paramount. The hydroxyl group of the tyrosine residue is a frequent and critical participant in these interactions, acting as both a hydrogen bond donor and acceptor.[1][2] Understanding the precise contribution of a single tyrosine-mediated hydrogen bond to the stability and specificity of a PPI presents a significant challenge for researchers.

This application note details the use of N-(Tert-butoxycarbonyl)-O-ethyltyrosine, a non-natural amino acid, as a powerful tool to dissect the role of tyrosine in PPIs. By replacing a key tyrosine residue with O-ethyltyrosine, the hydrogen-bonding capability of the phenolic hydroxyl group is selectively eliminated, while the steric and electronic properties of the aromatic side chain are minimally perturbed. This subtle modification allows for a precise evaluation of the energetic contribution of the tyrosine hydroxyl to the protein-protein interface. We present here a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, site-specific incorporation, and analysis of proteins containing O-ethyltyrosine to elucidate the intricacies of PPIs.

Principle of the Method: A Subtle Sabotage to Uncover Truth

The core principle of this technique lies in the conservative substitution of a tyrosine residue with its O-ethylated counterpart. The ethyl group capping the hydroxyl moiety effectively removes its ability to form hydrogen bonds. By comparing the binding affinity of the wild-type protein with the O-ethyltyrosine mutant, the energetic contribution of that specific hydrogen bond can be quantified. This approach provides a much cleaner interpretation than mutating tyrosine to phenylalanine, which, while removing the hydroxyl group, also alters the electronic character of the aromatic ring to a greater extent.

The workflow for this methodology can be broken down into three key stages:

  • Synthesis: Chemical synthesis of N-(Tert-butoxycarbonyl)-O-ethyltyrosine.

  • Incorporation: Site-specific incorporation of O-ethyltyrosine into a target protein using amber suppression technology.

  • Analysis: Characterization of the modified protein and quantification of the changes in protein-protein interaction affinity.

Part 1: Synthesis of N-(Tert-butoxycarbonyl)-O-ethyltyrosine

The synthesis of N-(Tert-butoxycarbonyl)-O-ethyltyrosine is a straightforward procedure that can be accomplished in a standard organic chemistry laboratory. The following protocol is adapted from established methods for the synthesis of similar N-Boc-O-alkyl-tyrosine derivatives.[3][4][5][6][7]

Protocol 1: Synthesis of N-(Tert-butoxycarbonyl)-O-ethyl-L-tyrosine

Materials:

  • N-Boc-L-tyrosine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (or bromoethane)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-L-tyrosine (1 equivalent) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0°C for 30 minutes, during which time hydrogen gas will evolve.

  • Alkylation: To the resulting solution, add ethyl iodide (1.2 equivalents) dropwise at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude N-(Tert-butoxycarbonyl)-O-ethyltyrosine by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Table 1: Reagent Quantities for a Typical Synthesis

ReagentMolar Eq.Molecular Weight ( g/mol )Amount for 1g N-Boc-L-tyrosine
N-Boc-L-tyrosine1281.311.0 g
Sodium Hydride (60%)1.140.000.156 g
Ethyl Iodide1.2155.970.665 g (0.34 ml)

Part 2: Site-Specific Incorporation of O-ethyltyrosine into Proteins

The site-specific incorporation of O-ethyltyrosine is achieved using amber codon suppression technology. This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not cross-react with endogenous cellular components. The gene of the protein of interest is mutated to introduce an amber stop codon (TAG) at the desired tyrosine position. When this engineered gene is expressed in a host organism (typically E. coli) that also expresses the orthogonal synthetase/tRNA pair and is supplemented with N-(tert-butoxycarbonyl)-O-ethyltyrosine (which is deprotected in vivo or during workup), the unnatural amino acid is incorporated at the site of the amber codon.

Workflow for Unnatural Amino Acid Incorporation

G cluster_0 Plasmid Engineering cluster_1 Cellular Expression cluster_2 Protein Production & Purification pET Expression Plasmid (pET) Gene Gene pET->Gene Insert Gene of Interest pEVOL Orthogonal System Plasmid (pEVOL) Synthetase Synthetase pEVOL->Synthetase Contains evolved aaRS tRNA tRNA pEVOL->tRNA Contains suppressor tRNA Transformation Transformation pEVOL->Transformation Mutagenesis Mutagenesis Gene->Mutagenesis Site-directed Mutagenesis pET_mutant pET_mutant Mutagenesis->pET_mutant Introduce TAG codon pET_mutant->Transformation Ecoli E. coli Host Culture Culture Ecoli->Culture Grow cells Transformation->Ecoli Induction Induction Culture->Induction Induce protein expression Harvest Harvest Induction->Harvest Harvest cells UAA Add N-Boc-O-ethyltyrosine to media UAA->Culture Lysis Lysis Harvest->Lysis Cell Lysis Purification Purification Lysis->Purification Affinity Chromatography Characterization Characterization Purification->Characterization SDS-PAGE, Mass Spec Final_Protein Final_Protein Characterization->Final_Protein Verified Protein with O-ethyltyrosine G cluster_0 Sample Preparation cluster_1 NMR Titration cluster_2 Data Analysis Protein_WT ¹⁵N-labeled Wild-Type Protein Titration_WT Titrate Ligand into WT Protein Protein_WT->Titration_WT Protein_Mut ¹⁵N-labeled O-ethyltyrosine Mutant Titration_Mut Titrate Ligand into Mutant Protein Protein_Mut->Titration_Mut Ligand Unlabeled Binding Partner Ligand->Titration_WT Ligand->Titration_Mut NMR_Spec NMR Spectrometer Spectra Spectra NMR_Spec->Spectra Acquire ¹H-¹⁵N HSQC Spectra Titration_WT->NMR_Spec Titration_Mut->NMR_Spec CSP_Map CSP_Map Spectra->CSP_Map Calculate Chemical Shift Perturbations Affinity Affinity CSP_Map->Affinity Determine Binding Affinity (Kd) Interface Interface CSP_Map->Interface Map Interaction Interface Comparison Compare WT vs. Mutant Affinity->Comparison Interface->Comparison

Sources

Troubleshooting & Optimization

Technical Support Guide: N-(Tert-butoxycarbonyl)-O-ethyltyrosine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center guide is dedicated to troubleshooting the often challenging synthesis of N-(Tert-butoxycarbonyl)-O-ethyltyrosine. Low yields can derail project timelines and consume valuable resources. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate the common pitfalls of this synthetic procedure. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.

Overview of the Synthetic Pathway

The synthesis of N-(Tert-butoxycarbonyl)-O-ethyltyrosine is typically approached via a two-step process starting from L-tyrosine. The first step involves the selective protection of the α-amino group with a tert-butoxycarbonyl (Boc) group. The second, and often more problematic step, is the O-alkylation of the phenolic hydroxyl group via a Williamson ether synthesis to introduce the ethyl group.

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: O-Ethylation (Williamson Ether Synthesis) L-Tyrosine L-Tyrosine N-Boc-L-Tyrosine N-Boc-L-Tyrosine L-Tyrosine->N-Boc-L-Tyrosine (Boc)2O, Base (e.g., NaHCO3, K2CO3) Dioxane/Water O-ethylation N-Boc-O-ethyl-L-tyrosine N-Boc-L-Tyrosine->O-ethylation Ethyl Halide (e.g., EtI, EtBr) Strong Base (e.g., NaH, NaOMe) Anhydrous DMF

Caption: General workflow for the synthesis of N-Boc-O-ethyl-L-tyrosine.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that can lead to low yields during the synthesis.

Part A: Issues in N-Boc Protection of L-Tyrosine

Question 1: My yield for the N-Boc protection step is low, and I've isolated a significant byproduct. What is happening?

Answer: The most common issue in this step is the formation of the di-protected byproduct, N,O-bis(tert-butoxycarbonyl)-L-tyrosine . This occurs when the phenolic hydroxyl group, in addition to the α-amino group, reacts with the di-tert-butyl dicarbonate ((Boc)₂O).

Causality: The selectivity of the Boc protection is highly pH-dependent. The α-amino group is significantly more nucleophilic than the phenolic hydroxyl group under neutral to moderately basic conditions. However, at higher pH, the phenolic proton is abstracted, forming a highly nucleophilic phenoxide ion that readily attacks (Boc)₂O. A patent describing the synthesis of Boc-L-tyrosine highlights that using conditions like aqueous sodium carbonate can lead to a mixture of N-Boc and N,O-bis-Boc products, which are very difficult to separate.[1] Another patent specifies controlling the reaction by adding (Boc)₂O in batches to improve yield and minimize byproduct formation.[2]

Troubleshooting Protocol:

ParameterProblematic ConditionRecommended AdjustmentRationale
Base/pH Strong base (e.g., NaOH) or high pH (>10)Use a mild base like NaHCO₃ or K₂CO₃ to maintain a pH of ~8-9.[3]Keeps the phenolic hydroxyl group protonated and non-nucleophilic, ensuring selective N-protection.
Solvent Anhydrous organic solventUse a mixed solvent system, typically aqueous dioxane or aqueous THF.[3]L-tyrosine has poor solubility in many organic solvents. Water helps dissolve the starting material and the base.
Reagent Addition Adding all (Boc)₂O at onceAdd (Boc)₂O portion-wise over the course of the reaction.[1][2]Maintains a controlled concentration of the electrophile, reducing the likelihood of the less reactive hydroxyl group reacting.
Temperature Elevated temperaturePerform the reaction at room temperature or starting at 0 °C and allowing it to warm to room temperature.[3][4]Higher temperatures can increase the rate of the undesired O-acylation.
Part B: Issues in O-Ethylation of N-Boc-L-Tyrosine

This step, a Williamson ether synthesis, is often the primary source of yield loss. The reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide.[5][6][7]

Question 2: My O-ethylation reaction is very slow or appears incomplete, with a lot of starting material remaining. What are the critical factors I should check?

Answer: An incomplete reaction is typically due to inefficient formation of the nucleophile (the phenoxide) or suboptimal reaction conditions for the subsequent Sₙ2 displacement.

Causality: The pKa of the phenolic hydroxyl group of tyrosine is approximately 10. A base must be strong enough to deprotonate it effectively. Furthermore, the Williamson ether synthesis is a classic Sₙ2 reaction, and its rate is highly influenced by the choice of solvent, leaving group, and temperature.[7]

G cluster_main Troubleshooting Incomplete O-Ethylation cluster_base Base Issues cluster_conditions Reaction Conditions start Low Conversion? base_strength Is base strong enough? (e.g., NaH, NaOMe) start->base_strength Check Base solvent Is it a polar aprotic solvent? (e.g., DMF, DMSO) start->solvent Check Conditions base_equiv Are >2 equivalents used? base_strength->base_equiv anhydrous Are conditions anhydrous? base_equiv->anhydrous agent Is ethylating agent reactive? (EtI > EtBr) solvent->agent temp Is temperature adequate? (e.g., RT to 40°C) agent->temp

Caption: Decision-making workflow for troubleshooting the O-ethylation step.

Key Factors for Optimization:

  • Strength and Stoichiometry of the Base: The carboxylic acid on N-Boc-L-tyrosine is more acidic than the phenol. Therefore, more than two equivalents of base are required to deprotonate both the carboxylic acid and the phenolic hydroxyl group. Strong bases like sodium hydride (NaH) or sodium methoxide (NaOMe) are highly effective.[8][9] Weaker bases like K₂CO₃ may result in a slow or incomplete reaction.

  • Anhydrous Conditions: Strong bases like NaH react violently with water. Any moisture in the solvent or on the glassware will consume the base, reducing the amount available to deprotonate the substrate and lowering the yield.[10]

  • Solvent Choice: Polar aprotic solvents such as DMF or DMSO are ideal for Sₙ2 reactions because they solvate the cation (e.g., Na⁺) but not the anion (the phenoxide), leaving the nucleophile "bare" and highly reactive.[7][10]

  • Ethylating Agent: The reactivity of the ethylating agent depends on the leaving group. The general order of reactivity is I > Br > Cl > OTs. Ethyl iodide (EtI) or ethyl bromide (EtBr) are common and effective choices.

  • Temperature: While some reactions proceed at room temperature, gentle heating (e.g., to 40 °C) can often increase the reaction rate without promoting significant side reactions.[9]

Question 3: Besides my starting material and desired product, I'm seeing other spots on my TLC. What are the likely side reactions?

Answer: Several side reactions can occur, leading to a complex product mixture and reduced yield of the desired ether.

  • C-Alkylation: The aromatic ring of the phenoxide is also nucleophilic, particularly at the ortho positions to the hydroxyl group. This can lead to the formation of C-ethylated byproducts. This is generally a minor pathway compared to O-alkylation but can become more significant under certain conditions.

  • Elimination (E2) Reaction: If using a sterically hindered base or a secondary/tertiary alkyl halide, an E2 elimination reaction can compete with the Sₙ2 substitution. With an ethyl halide, this is not a major concern.

  • N-Alkylation: If the Boc protecting group is compromised (e.g., by inadvertent acidic conditions during setup), the free amine could be alkylated. This is unlikely if the reaction is maintained under basic conditions.

  • Formation of Ethyl Ester: The deprotonated carboxylic acid (carboxylate) can also act as a nucleophile and react with the ethyl halide to form an ethyl ester. While the phenoxide is generally a better nucleophile for this Sₙ2 reaction, ester formation can occur, especially if the reaction is run at higher temperatures for extended periods.

Part C: Purification and Characterization

Question 4: What is the most effective method for purifying the final product, N-Boc-O-ethyltyrosine?

Answer: A multi-step approach involving an aqueous workup followed by column chromatography is standard for achieving high purity.

Detailed Purification Protocol:

  • Quenching the Reaction: After the reaction is complete (monitored by TLC), it should be carefully quenched. If a strong base like NaH was used, this is typically done by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to neutralize any unreacted base.

  • Aqueous Workup and Extraction:

    • Dilute the reaction mixture with water.

    • Acidify the aqueous solution to a pH of 3-4 using a dilute acid like 1 M HCl or a saturated solution of KHSO₄.[3] This step is crucial as it protonates the carboxylic acid, making the desired product soluble in an organic solvent.

    • Extract the product into an organic solvent such as ethyl acetate (EtOAc). Perform multiple extractions (e.g., 3 x volume of aqueous layer) to ensure complete recovery.[3]

    • Combine the organic layers and wash them with water and then with brine to remove residual acid and inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Silica Gel Chromatography: The crude product is often an oil or a semi-solid that requires further purification.

    • Technique: Flash column chromatography using silica gel (60-120 or 100-200 mesh) is highly effective.[11]

    • Mobile Phase (Eluent): A solvent system of ethyl acetate in hexanes (or petroleum ether) is commonly used. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity (e.g., to 30-40% EtOAc) to elute the product. The starting material is more polar and will elute later or require higher polarity, while less polar byproducts will elute first.

  • Crystallization (Optional): If a solid product is obtained after chromatography, it can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a high-purity crystalline solid.[2]

Optimized Experimental Protocol

This protocol incorporates the troubleshooting advice for a more robust and high-yield synthesis.

Step 1: Synthesis of N-(Tert-butoxycarbonyl)-L-tyrosine

  • Dissolve L-tyrosine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in a small amount of dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the mixture under reduced pressure to remove most of the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate to remove any N,O-bis-Boc byproduct.

  • Acidify the aqueous layer to pH 3-4 with a cold 1 M KHSO₄ solution. A white precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield N-Boc-L-tyrosine, which can be used in the next step without further purification.[4]

Step 2: Synthesis of N-(Tert-butoxycarbonyl)-O-ethyl-L-tyrosine

  • Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flask containing N-Boc-L-tyrosine (1.0 eq).

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise. Allow for gas evolution (H₂) to cease between additions.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add ethyl iodide (EtI, 1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature overnight (or gently heat to 40 °C for 3-4 hours), monitoring by TLC until the starting material is consumed.

  • Cool the reaction to 0 °C and quench by the slow addition of water.

  • Follow the purification procedure as described in Question 4 (Aqueous Workup and Silica Gel Chromatography).

References

  • BenchChem. The Versatile Role of Boc-Tyr(Boc)-OH in Modern Organic Synthesis: A Technical Guide.
  • Aapptec Peptides. Boc-Tyr(Bzl)-OH [2130-96-3].
  • The Royal Society of Chemistry.
  • Nishiyama, Y., Ishizuka, S., Shikama, S., & Kurita, K. (2001). An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. Chemical & Pharmaceutical Bulletin, 49(2), 233-235. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Pearson+. The Williamson ether synthesis involves the displacement of an al... | Study Prep. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Which exclusive protecting groups should I use for hydroxyl groups in amino acids? [Link]

  • Liu, Y., et al. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. ACS Omega. [Link]

  • Der Pharma Chemica. Synthesis, purification and characterization of some novel derivatives of amino acids. Scholars Research Library. [Link]

  • Google Patents. US7217835B2 - Production method of O-substituted tyrosine compound.
  • National Institutes of Health. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. [Link]

  • Patsnap. Method for preparing Boc-L-tyrosine by using (Boc)2O. [Link]

  • UCLA Chemistry and Biochemistry. Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. [Link]

  • Google Patents. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.

Sources

Technical Support Center: Boc Protection of O-Ethyltyrosine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to our dedicated technical guide on the N-Boc protection of O-ethyltyrosine. This resource is designed to provide you with in-depth, field-tested insights to help you navigate the common challenges associated with this reaction. We understand that success in synthesis is not just about following steps but about understanding the underlying chemistry to troubleshoot and optimize effectively. This guide is structured as a series of questions and answers to directly address the issues you may be encountering at the bench.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern during the Boc protection of O-ethyltyrosine, and why does it happen?

The most significant and frequently encountered side reaction is the irreversible C-alkylation of the electron-rich phenol ring, leading to the formation of 3-tert-butyl-O-ethyltyrosine as a byproduct.

Mechanistic Cause: This side reaction is a classic example of a Friedel-Crafts-type alkylation. The phenolic ring of tyrosine is highly activated by the hydroxyl (or in this case, the ethoxy) group, making it nucleophilic. Under certain conditions, particularly in the presence of strong acids or upon thermal decomposition of the Boc-anhydride, the Boc group can generate a tert-butyl cation (or a related electrophilic species). This electrophile can then attack the aromatic ring, primarily at the ortho position (C3), which is sterically accessible and electronically activated.

Below is a diagram illustrating the competition between the desired N-protection and the undesired C-alkylation pathway.

G cluster_reactants Reactants cluster_products Products OEt_Tyr O-Ethyltyrosine C_Alkyl_Product Side Product 3-tert-butyl-O-ethyltyrosine Boc2O Boc-Anhydride ((Boc)2O) tBu_cation tert-butyl cation (Electrophile) Boc2O->tBu_cation Decomposition (e.g., acid/heat) N_Boc_Product Desired Product N-Boc-O-ethyltyrosine Intermediate Boc-Activated Intermediate Intermediate->N_Boc_Product Desired Pathway (Nucleophilic attack by Amine) tBu_cation->C_Alkyl_Product Undesired Pathway (Electrophilic attack on Ring)

Caption: Competing pathways in the Boc protection of O-ethyltyrosine.

Q2: How can I detect and quantify the C-alkylated side product?

The C-alkylated byproduct can be readily identified and quantified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The side product will typically appear as a separate, often less polar, spot compared to the desired N-Boc product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides excellent separation and quantification. The C-alkylated product will have a distinct retention time. A standard C18 column with a water/acetonitrile gradient is usually effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The desired N-Boc product will show a characteristic pattern for a 1,4-disubstituted (para) aromatic ring. The C-alkylated side product will exhibit a more complex splitting pattern corresponding to a 1,2,4-trisubstituted ring.

  • Mass Spectrometry (MS): Both the desired product and the side product will have the same mass, as they are isomers. Therefore, MS is best used in conjunction with a separation technique like LC-MS to confirm the mass of the species eluting at the retention time of the suspected byproduct.

Q3: What are the most critical experimental factors to control to prevent C-alkylation?

Controlling the reaction conditions is paramount. The key is to favor the kinetics of N-acylation while suppressing the conditions that lead to the formation of the tert-butyl electrophile. The following table summarizes the critical parameters.

ParameterRecommendationRationale
Reagent Use Boc-Anhydride ((Boc)₂O).Di-tert-butyl dicarbonate is less prone to generating the tert-butyl cation compared to older reagents like Boc-azide.
Base Use a non-nucleophilic, moderately strong base (e.g., NaHCO₃, Na₂CO₃, TEA).The base neutralizes the acid formed during the reaction, preventing acid-catalyzed formation of the tert-butyl cation. Overly strong bases can deprotonate the phenol, increasing ring activation, although this is less of a concern with the ethyl ether.
Solvent Aprotic solvents (e.g., Dioxane, THF, Acetonitrile) or aqueous mixtures.Protic solvents like methanol can compete in the reaction. The choice of solvent can influence reaction rates and solubility. Aqueous dioxane with NaHCO₃ is a very common and effective system.
Temperature Maintain low to ambient temperature (0 °C to 25 °C).Higher temperatures can promote the thermal decomposition of Boc-anhydride, increasing the concentration of the problematic tert-butyl electrophile.
pH Control Maintain a pH between 8 and 10 for aqueous reactions.This pH range ensures the amine group is sufficiently nucleophilic (deprotonated) to attack the Boc-anhydride efficiently, while minimizing side reactions.

Troubleshooting Guide

Problem: "My reaction yield is low, and my TLC/LC-MS shows a significant byproduct with the same mass as my desired product."

This is the classic signature of C-alkylation. The byproduct is an isomer of your desired product, hence the identical mass.

Diagnostic Workflow:

G Check_Temp 1. Was the reaction temperature kept low? (0-25°C) Check_Base 2. Was an appropriate base used? (e.g., NaHCO3, TEA) Check_Temp->Check_Base Yes Conclusion Root Cause Likely: C-Alkylation Check_Temp->Conclusion No Check_pH 3. If aqueous, was pH maintained at 8-10? Check_Base->Check_pH Yes Check_Base->Conclusion No Check_pH->Conclusion No Solution Solution: Re-run reaction with stricter temperature and pH/base control. Check_pH->Solution Yes Conclusion->Solution

Caption: Troubleshooting workflow for low yield due to isomerization.

Corrective Actions:

  • Temperature Control: Immediately implement stricter temperature control. Run the reaction in an ice bath (0-5 °C), especially during the addition of the Boc-anhydride.

  • Base and pH: Ensure you are using a suitable base like sodium bicarbonate in an aqueous/organic solvent mixture. If possible, monitor the pH throughout the addition of (Boc)₂O and add base as needed to maintain it in the 8-10 range.

  • Purification: If you cannot re-run the reaction, separating the N-Boc product from its C-alkylated isomer can be challenging. It typically requires careful column chromatography with a shallow solvent gradient.

Problem: "My ¹H NMR spectrum is complex. I see my expected para-substituted aromatic peaks, but also other signals in the aromatic region."

This observation strongly suggests the presence of the 1,2,4-trisubstituted C-alkylated byproduct alongside your desired 1,4-disubstituted product.

  • Expected N-Boc Product Spectrum: You should see two distinct doublets in the aromatic region (typically ~6.8-7.2 ppm), each integrating to 2H.

  • C-Alkylated Byproduct Spectrum: The symmetry of the ring is broken. You will see three distinct aromatic signals: a doublet, a doublet of doublets, and a singlet (or a very narrow doublet), each integrating to 1H.

Solution: Use the integration values from your ¹H NMR to estimate the ratio of the desired product to the side product. This will inform you of the severity of the issue and guide your optimization efforts for the next attempt, focusing on the corrective actions mentioned above.

Validated Experimental Protocol

This protocol is optimized to minimize C-alkylation during the Boc protection of L-O-ethyltyrosine.

Materials:

  • L-O-Ethyltyrosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1,4-Dioxane

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 1M HCl (for workup)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-O-ethyltyrosine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add sodium bicarbonate (2.5 eq) to the solution. Stir until most of it has dissolved. The pH should be basic.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Boc-Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of 1,4-dioxane. Add this solution to the cooled reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight (or until TLC/LC-MS indicates complete consumption of the starting material).

  • Workup - Quenching: Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Workup - Extraction: Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any unreacted (Boc)₂O.

  • Workup - Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. The product should precipitate out or can be extracted.

  • Workup - Isolation: Extract the acidified aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-O-ethyltyrosine.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify further by flash chromatography.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons, Inc. [Link]

  • Behrendt, R., et al. (2016). The Chemical Synthesis of Peptides. Journal of Peptide Science. [Link]

Technical Support Center: Troubleshooting Incomplete Deprotection of N-(tert-butoxycarbonyl)-O-ethyltyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the deprotection of N-(tert-butoxycarbonyl)-O-ethyltyrosine (Boc-Tyr(Et)-OH). This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the removal of the tert-butoxycarbonyl (Boc) protecting group from this specific tyrosine derivative. Incomplete deprotection can lead to complex purification challenges and the generation of deletion sequences in peptide synthesis.[1][2][3] This guide provides in-depth troubleshooting, actionable protocols, and answers to frequently asked questions to ensure a successful and complete deprotection.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured in a question-and-answer format to directly address common problems observed during the deprotection of Boc-Tyr(Et)-OH.

Question 1: My TLC/LC-MS analysis shows a significant amount of starting material remaining, even after extended reaction times with Trifluoroacetic Acid (TFA). What's going wrong?

Answer: This is a frequent issue that can stem from several factors related to your reagents and reaction conditions. Let's break down the potential causes and solutions.

Root Cause Analysis:

  • Insufficient Acid Strength or Concentration: While TFA is the standard reagent for Boc deprotection, its effectiveness can be compromised.[4][5][6] Inadequate concentration or degradation of the acid can lead to a sluggish or incomplete reaction. Standard protocols often call for a 25-50% solution of TFA in a suitable solvent like dichloromethane (DCM).[5][7]

  • Water Content: The presence of excessive water in the reaction mixture can hydrolyze the TFA and reduce its effective concentration. Conversely, completely anhydrous conditions can sometimes slow down the reaction, as trace amounts of water can facilitate the protonation steps.[8]

  • Scavenger Issues: The tert-butyl cation generated during deprotection is a reactive electrophile that can lead to side reactions, particularly alkylation of the electron-rich tyrosine ring.[9][10] While scavengers are meant to trap this cation, an inappropriate choice or insufficient amount can interfere with the primary reaction.

  • Substrate Solubility: Poor solubility of Boc-Tyr(Et)-OH in the chosen solvent system can limit its availability for the reaction with TFA.

Troubleshooting Workflow:

start Incomplete Deprotection Observed check_tfa Verify TFA Quality and Concentration start->check_tfa check_solvent Assess Solvent and Water Content check_tfa->check_solvent TFA is fresh and at correct concentration optimize_conditions Optimize Reaction Conditions check_tfa->optimize_conditions Suspect TFA quality check_solvent->optimize_conditions Solvent is dry and substrate is soluble check_solvent->optimize_conditions Suspect solvent issues analyze Analyze Results (TLC/LC-MS) optimize_conditions->analyze alternative_reagents Consider Alternative Reagents alternative_reagents->analyze complete Deprotection Complete analyze->complete Successful incomplete Still Incomplete analyze->incomplete Unsuccessful incomplete->alternative_reagents

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Recommended Actions & Protocols:

  • Verify Reagent Quality:

    • Always use fresh, high-purity TFA. Old bottles of TFA can absorb atmospheric moisture.

    • Ensure your DCM is anhydrous. If necessary, distill it over a suitable drying agent.

  • Optimize Reaction Conditions:

    • Increase TFA Concentration: If a 25% TFA/DCM mixture is failing, consider increasing the concentration to 50%.[2][5]

    • Extend Reaction Time: While many protocols suggest 1-2 hours, monitoring the reaction by TLC or LC-MS is crucial.[7][11] Some substrates may require longer reaction times.[3]

    • Elevate Temperature: If the reaction is sluggish at room temperature, cautiously increasing the temperature to 30-40°C might be beneficial. However, be aware that higher temperatures can also promote side reactions.[8][12]

Table 1: Recommended Starting Conditions for TFA-Mediated Deprotection

ParameterRecommended ConditionNotes
TFA Concentration 25-50% (v/v) in DCMStart with 25% and increase if necessary.
Reaction Time 1-3 hoursMonitor progress every 30 minutes by TLC/LC-MS.
Temperature 0°C to Room TemperatureStart at 0°C and allow to warm to room temperature.[11]
Scavengers Triethylsilane (TES) or ThioanisoleUse 2-5 equivalents to trap the tert-butyl cation.
Question 2: I'm observing a side product with a mass increase of +56 Da. What is it and how can I prevent it?

Answer: A mass increase of +56 Da is a classic indicator of tert-butylation of your molecule.[10] The tert-butyl cation generated during the deprotection is a potent electrophile that can attack nucleophilic sites on your product.[10][13]

Mechanism of Side Reaction:

Boc Boc-Tyr(Et)-OH Protonation Protonation by TFA Boc->Protonation Carbocation tert-butyl cation (+56 Da) Protonation->Carbocation Product H-Tyr(Et)-OH Protonation->Product Carbocation->Product Alkylation (Side Reaction) Scavenger Scavenger (e.g., TES) Carbocation->Scavenger Trapping (Desired) SideProduct tert-butylated H-Tyr(Et)-OH TrappedCation Trapped Cation Scavenger->TrappedCation

Caption: Prevention of tert-butylation side reaction.

Preventative Measures:

  • Effective Scavenging: The most direct way to prevent this side reaction is to use an efficient scavenger.

    • Triethylsilane (TES): Highly effective at reducing the tert-butyl cation to isobutane.

    • Thioanisole: Another common scavenger that can effectively trap carbocations.[9]

    • Water: In some cases, a small amount of water can act as a scavenger.

Protocol: Deprotection with Scavengers

  • Dissolve Boc-Tyr(Et)-OH in anhydrous DCM.

  • Add 3-5 equivalents of triethylsilane (TES).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 50% TFA in DCM.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to confirm complete Boc deprotection?

A1: A combination of techniques is recommended for unambiguous confirmation.

  • Thin-Layer Chromatography (TLC): The easiest and quickest method to monitor the disappearance of the starting material and the appearance of the more polar product.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation by showing the expected mass of the deprotected product and the absence of the starting material's mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the characteristic singlet at ~1.4 ppm for the nine protons of the tert-butyl group is a clear indicator of successful deprotection.[15]

    • ¹³C NMR: The disappearance of the quaternary and methyl carbon signals of the Boc group provides further evidence.[15]

  • Infrared (IR) Spectroscopy: The appearance of N-H stretching bands around 3300-3500 cm⁻¹ can indicate the formation of the free amine, though these can sometimes be broad or difficult to interpret.[14]

Q2: Can I use other acids besides TFA for Boc deprotection?

A2: Yes, several other acidic conditions can be employed, which may be advantageous if your molecule contains other acid-sensitive functional groups.

Table 2: Alternative Reagents for Boc Deprotection

ReagentConditionsAdvantagesDisadvantages
HCl in Dioxane/EtOAc 4M solution, 0°C to RTOften provides a cleaner reaction with fewer side products.[16]Dioxane is a potential peroxide former and has health concerns.
Phosphoric Acid Concentrated H₃PO₄A less volatile and corrosive alternative to TFA.[17]Can be more difficult to remove during workup.
Lewis Acids (e.g., FeCl₃) Catalytic amounts in aprotic solventsCan be very mild and selective.[17]Workup can be more complex to remove the metal salts.[17]
Thermal Deprotection High temperatures (150-240°C) in solvents like TFE or MeOHAvoids the use of strong acids.[12]Requires high temperatures which may not be suitable for all substrates.

Q3: How should I properly work up the reaction and purify the final product?

A3: The workup procedure is critical for isolating your pure product.

Standard Workup Protocol:

  • Removal of Volatiles: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the product as its TFA salt.[11][18]

  • Isolation: Collect the solid by filtration and wash it several times with cold diethyl ether to remove any non-polar impurities.[11]

  • Neutralization (Optional): If the free amine is required, dissolve the TFA salt in water and carefully add a mild base (e.g., saturated sodium bicarbonate solution) until the pH is neutral.[18]

  • Purification:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[18]

    • Column Chromatography: For more challenging purifications, silica gel chromatography can be used to separate the product from any remaining starting material or side products.

    • Solid-Phase Extraction (SPE): For some applications, SPE cartridges can be used for a rapid purification.[19]

Q4: Are there any specific issues to be aware of when deprotecting Boc-Tyr(Et)-OH in the context of solid-phase peptide synthesis (SPPS)?

A4: Yes, incomplete deprotection in SPPS is particularly problematic as it leads to the formation of deletion sequences, which can be very difficult to separate from the desired peptide.[2][3]

  • Deprotection Time: Standard deprotection times of 5 minutes may be insufficient.[2] It is often necessary to extend the deprotection time or perform a second deprotection step.[3]

  • Monitoring: While direct monitoring on-resin is challenging, a small amount of resin can be cleaved and analyzed by LC-MS to confirm complete deprotection before proceeding with the next coupling step.

By carefully considering these troubleshooting strategies and FAQs, you can overcome the challenges associated with the incomplete deprotection of N-(tert-butoxycarbonyl)-O-ethyltyrosine and achieve a higher success rate in your synthetic endeavors.

References

  • The Royal Society of Chemistry.
  • Benchchem.
  • Benchchem. A Comparative Guide to Analytical Methods for Confirming Boc Protection.
  • Advanced ChemTech.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • Aapptec Peptides. N-Terminal Deprotection; Boc removal.
  • Benchchem. Application Notes and Protocols for the Use of Boc-Tyr(Boc)-OH in Specific Peptide Synthesis.
  • YouTube. Boc Deprotection Mechanism | Organic Chemistry.
  • Benchchem. Side reactions of Boc deprotection with scavengers.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • ResearchGate. How to confirm BOC deprotection by TFA ?.
  • Thieme. 2.6.4.
  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
  • ResearchGate. Boc deprotection conditions tested. | Download Scientific Diagram.
  • ScienceDirect. Synthesis of O-(2-[18F]fluoroethyl)
  • Benchchem.
  • The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc)
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • PubMed. Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis.
  • UKnowledge. Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
  • PubMed. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis.
  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?.

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Technical Support Center: Enhancing the Solubility of N-(Tert-butoxycarbonyl)-O-ethyltyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(Tert-butoxycarbonyl)-O-ethyltyrosine, commonly referred to as Boc-Tyr(Et)-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome solubility challenges encountered during experimental work. We understand that achieving the desired concentration of this crucial building block is paramount for the success of your synthesis and formulation projects. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles.

Part 1: Troubleshooting Common Solubility Issues

This section addresses the most frequent solubility problems encountered with Boc-Tyr(Et)-OH in a direct question-and-answer format.

Question 1: Why is my Boc-Tyr(Et)-OH not dissolving in aqueous solutions?

Answer: N-(Tert-butoxycarbonyl)-O-ethyltyrosine is inherently hydrophobic. This poor aqueous solubility is attributed to the presence of the bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and the ethyl group on the phenolic hydroxyl. These groups shield the polar carboxyl and amide functionalities, leading to unfavorable interactions with water. Most Boc-protected amino acids exhibit good solubility in organic solvents but are poorly soluble in water.

Question 2: I'm observing precipitation when adding my Boc-Tyr(Et)-OH solution to an aqueous buffer. What is happening?

Answer: This is a common phenomenon known as "crashing out." It typically occurs when a concentrated solution of a hydrophobic compound in an organic solvent is introduced into an aqueous medium where it has low solubility. The rapid change in the solvent environment forces the compound out of the solution, leading to precipitation. To mitigate this, consider using a co-solvent system or adjusting the pH of the aqueous phase, as detailed in the protocols below.

Question 3: My compound seems to be dissolving, but the solution is cloudy. Is it fully dissolved?

Answer: A cloudy or hazy solution indicates that the compound is not fully solubilized. It may be present as a fine suspension or a colloidal dispersion. This can negatively impact reaction kinetics, yield, and the purity of your final product. True dissolution results in a clear, transparent solution. Techniques such as gentle heating, sonication, or the use of co-solvents can help achieve complete dissolution.

Question 4: I've tried common organic solvents, but I'm still struggling to achieve the desired concentration. What are my next steps?

Answer: If standard solvents like dichloromethane (DCM) or ethyl acetate are insufficient, you may need to explore more polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), where Boc-protected amino acids often show good solubility.[1] Alternatively, employing solubility enhancement techniques like pH adjustment or the use of co-solvents can be highly effective.[2][3]

Part 2: In-Depth Solubility Enhancement Protocols

Here, we provide detailed, step-by-step protocols to systematically improve the solubility of Boc-Tyr(Et)-OH.

Protocol 1: Co-Solvent Systems

The principle of co-solvency involves using a mixture of a primary solvent (in which the compound is highly soluble) and a secondary solvent (the bulk medium) to increase the overall solubility.[2][4][5] Co-solvents work by reducing the interfacial tension between the solute and the solvent.[2]

Experimental Protocol:

  • Initial Dissolution: Dissolve the Boc-Tyr(Et)-OH in a minimal amount of a suitable water-miscible organic solvent.

  • Solvent Selection: Common choices include ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Titration: Slowly add the aqueous buffer to the organic solution of your compound while stirring vigorously.

  • Observation: Monitor for any signs of precipitation. If the solution remains clear, you have successfully created a stable co-solvent system.

  • Optimization: The optimal ratio of co-solvent to the aqueous phase will need to be determined empirically for your specific application.

Table 1: Recommended Co-Solvents for Improving Aqueous Solubility

Co-SolventPropertiesTypical Starting Concentration (v/v)
EthanolWater-miscible, volatile10-25%
Propylene GlycolLess volatile, often used in formulations5-20%
Dimethyl Sulfoxide (DMSO)High solubilizing power, use with caution1-10%
N,N-Dimethylformamide (DMF)Strong polar aprotic solvent1-10%
Protocol 2: pH Adjustment and Salt Formation

Boc-Tyr(Et)-OH is a carboxylic acid and, therefore, its solubility is highly pH-dependent.[6][7][8] By increasing the pH of the aqueous medium, the carboxylic acid group deprotonates to form a carboxylate salt, which is significantly more water-soluble due to its ionic nature.[7][9]

Experimental Protocol:

  • Suspension: Suspend the Boc-Tyr(Et)-OH in the desired aqueous buffer.

  • Base Addition: Slowly add a suitable base, such as 1M sodium hydroxide (NaOH) or a non-nucleophilic organic base like triethylamine (TEA), dropwise while monitoring the pH.

  • Dissolution Point: Continue adding the base until the compound fully dissolves. Note the pH at which complete dissolution occurs.

  • Stability Check: Ensure that the Boc-protecting group remains stable at the final pH, as highly alkaline conditions can lead to its cleavage. Generally, Boc groups are stable under basic conditions.[]

  • Counterion Consideration: The choice of base will determine the resulting salt form, which can influence downstream applications.

Workflow for Solubility Enhancement:

Solubility_Workflow A Start: Insoluble Boc-Tyr(Et)-OH B Attempt Dissolution in Primary Solvent A->B C Is it Soluble? B->C D Proceed with Experiment C->D Yes G Is it an Aqueous System? C->G No E Try Co-Solvent System (Protocol 1) F Try pH Adjustment (Protocol 2) F->E G->F Yes H Consider Alternative Organic Solvents (e.g., DMF, DMSO) G->H No

Caption: Decision workflow for troubleshooting Boc-Tyr(Et)-OH solubility.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use heat to improve the solubility of Boc-Tyr(Et)-OH?

A1: Gentle heating can be an effective method to increase the rate of dissolution. However, exercise caution as excessive heat can potentially lead to the degradation of the compound or cleavage of the Boc protecting group. Always monitor the temperature and use the minimum heat necessary to achieve dissolution.

Q2: Are there any surfactants that can aid in solubilizing Boc-Tyr(Et)-OH?

A2: Yes, surfactants can be used to form micelles that encapsulate the hydrophobic Boc-Tyr(Et)-OH, thereby increasing its apparent solubility in aqueous media.[11][12] Non-ionic surfactants such as Tween® or Triton™ X-100 are commonly used. This approach is particularly relevant in formulation science.

Q3: Will the method I choose to improve solubility affect my downstream reactions?

A3: Absolutely. The choice of solvent, co-solvent, or pH can have a significant impact on your subsequent experimental steps. For instance, a high concentration of DMSO can interfere with certain enzymatic assays, while a change in pH can alter the reactivity of other functional groups in your reaction. It is crucial to consider the compatibility of your solubilization method with your overall experimental design.

Q4: How does the purity of my Boc-Tyr(Et)-OH affect its solubility?

A4: Impurities can significantly impact the solubility of a compound. In some cases, impurities may enhance solubility, while in others, they may hinder it. Crystalline compounds are often less soluble than their amorphous counterparts. If you are experiencing unexpected solubility issues, it may be beneficial to verify the purity of your material using techniques such as NMR or HPLC.

Q5: What is the isoelectric point of Boc-Tyr(Et)-OH and why is it important for solubility?

A5: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For amino acid derivatives like Boc-Tyr(Et)-OH, solubility is typically at its minimum at or near the isoelectric point because the zwitterionic form, while having charged groups, has no net charge, leading to stronger intermolecular interactions and a more stable crystal lattice.[13][14] Adjusting the pH away from the pI will increase solubility.[13][15]

Logical Relationship of Solubility Factors:

Sources

Technical Support Center: Optimizing Coupling Efficiency of N-(Tert-butoxycarbonyl)-O-ethyltyrosine (Boc-Tyr(Et)-OH)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(Tert-butoxycarbonyl)-O-ethyltyrosine (Boc-Tyr(Et)-OH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for the successful incorporation of this sterically hindered amino acid derivative into peptide sequences.

Introduction

N-(Tert-butoxycarbonyl)-O-ethyltyrosine (Boc-Tyr(Et)-OH) is a valuable building block in solid-phase peptide synthesis (SPPS). The O-ethyl group provides a stable, permanent protection of the phenolic hydroxyl function of tyrosine, preventing potential side reactions such as O-acylation. However, the combination of the bulky tert-butoxycarbonyl (Boc) protecting group and the ethylated side chain presents a significant steric challenge, often leading to low coupling efficiencies. This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Boc-Tyr(Et)-OH often inefficient?

A1: The primary reason for poor coupling efficiency is steric hindrance. The bulky Boc group on the alpha-amino group, combined with the ethyl ether on the tyrosine side chain, creates significant spatial obstruction. This bulkiness can hinder the approach of the activated carboxylic acid to the free amine of the growing peptide chain on the solid support, leading to slower reaction rates and incomplete coupling.[1][2]

Q2: What are the signs of an incomplete Boc-Tyr(Et)-OH coupling reaction?

A2: The most common indicator of incomplete coupling is a positive ninhydrin (Kaiser) test, which detects unreacted primary amines on the resin. A blue or purple color on the resin beads after the test indicates a significant number of free amines remain, signifying a failed or incomplete coupling step.[3] Other signs include a lower-than-expected weight gain of the resin and the appearance of deletion sequences (peptide lacking the intended Boc-Tyr(Et)-OH residue) in the final mass spectrometry analysis of the crude peptide.

Q3: Which coupling reagents are recommended for Boc-Tyr(Et)-OH?

A3: For sterically hindered amino acids like Boc-Tyr(Et)-OH, standard carbodiimide reagents such as DCC or DIC are often insufficient.[1] More potent activating agents are highly recommended. These include uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP.[1][4] HATU is often preferred as it is known to react faster and with less epimerization.[5][6]

Q4: Can I simply extend the reaction time to improve coupling efficiency?

A4: Yes, extending the reaction time is a valid strategy for sterically hindered couplings.[1] While a standard coupling reaction may run for 1-2 hours, extending this to 4 hours or even overnight can significantly improve the yield.[1] However, for very difficult couplings, simply extending the time may not be sufficient, and a combination of optimized reagents and conditions is necessary.

Q5: What is "double coupling" and when should I use it?

A5: "Double coupling" is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction is complete.[3] This is a highly effective strategy to drive the reaction to completion when dealing with sterically hindered residues like Boc-Tyr(Et)-OH, especially if a ninhydrin test after the first coupling is positive.[1]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the coupling of Boc-Tyr(Et)-OH.

Issue 1: Positive Ninhydrin Test After Coupling

A positive ninhydrin test is a clear indication of unreacted free amines on the resin, meaning the coupling was incomplete.

Workflow for Troubleshooting Incomplete Coupling

G start Positive Ninhydrin Test strategy1 Perform a Double Coupling start->strategy1 Immediate Action strategy2 Re-evaluate Coupling Reagents start->strategy2 If double coupling fails or for initial optimization strategy3 Optimize Reaction Conditions start->strategy3 Concurrent with other strategies retest Perform Ninhydrin Test strategy1->retest strategy2->retest strategy3->retest success Proceed to Deprotection retest->success Negative failure Consider Advanced Strategies (e.g., Acyl Fluoride Formation) retest->failure Positive

Caption: Troubleshooting workflow for a positive ninhydrin test.

Detailed Solutions
  • Cause: Insufficient Reagent Potency

    • Solution: Switch from carbodiimides (DCC, DIC) to a more powerful uronium/aminium (HATU, HBTU, HCTU) or phosphonium (PyBOP) salt.[1] HATU is generally considered one of the most effective reagents for hindered couplings.[5][6]

    • Protocol: See "Protocol 1: High-Efficiency Coupling using HATU".

  • Cause: Inadequate Reaction Time or Temperature

    • Solution: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or overnight.[1] Gentle heating (30-40°C) can also be applied, but with caution to minimize the risk of racemization.[1] Microwave-assisted peptide synthesis (MAPS) can also be highly effective in driving difficult couplings to completion.[1]

    • Note: When using heat, it is crucial to ensure that the amino acid has been properly activated to minimize racemization.

  • Cause: Suboptimal Solvent Choice

    • Solution: The choice of solvent is critical for proper solvation of the peptide-resin complex.[1] N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its better solvating properties.[1] For particularly difficult sequences prone to aggregation, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]

Issue 2: Presence of Deletion Sequences in Final Product

Even with a negative ninhydrin test, small amounts of unreacted amines can lead to detectable deletion sequences in the final peptide.

  • Cause: Steric Hindrance Slowing Reaction Kinetics

    • Solution: Prophylactically employ a double coupling strategy for Boc-Tyr(Et)-OH, even if the ninhydrin test is expected to be negative. This ensures the highest possible conversion.

    • Protocol: See "Protocol 2: Prophylactic Double Coupling".

  • Cause: Peptide Aggregation

    • Solution: If the peptide sequence is hydrophobic, aggregation can hinder coupling.[7] In addition to using NMP as a solvent, consider adding chaotropic salts like LiCl (0.5 M in DMF) to the coupling reaction to disrupt secondary structures.

Issue 3: Racemization

While less common with urethane-protected amino acids like Boc-derivatives, racemization can occur, especially with highly activating conditions.[8]

  • Cause: Over-activation or Excess Base

    • Solution: Minimize the pre-activation time of the amino acid before adding it to the resin.[3] Use a weaker base like N-methylmorpholine (NMM) instead of diisopropylethylamine (DIEA), especially if heating is applied.[3] Ensure the stoichiometry of the base is correct; typically 2 equivalents relative to the amino acid for uronium/aminium salt activations.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Boc-Tyr(Et)-OH using HATU

This protocol is recommended for a single, high-efficiency coupling of Boc-Tyr(Et)-OH.

  • Resin Preparation: Following the standard deprotection of the N-terminal Boc group on the resin-bound peptide (e.g., with 50% TFA in DCM) and subsequent neutralization (e.g., with 10% DIEA in DCM), wash the resin thoroughly with DMF (3-5 times).

  • Activation Mixture Preparation: In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis, use the following stoichiometry:

    • Boc-Tyr(Et)-OH: 4 equivalents (0.4 mmol)

    • HATU: 3.9 equivalents (0.39 mmol)

    • DIEA or NMM: 8 equivalents (0.8 mmol)

    • Dissolve the components in a minimal amount of DMF (approx. 2 mL).

  • Pre-activation: Gently agitate the activation mixture for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Monitoring: Take a small sample of resin beads and perform a ninhydrin test. A negative result (clear or yellowish beads) indicates completion.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.

Protocol 2: Prophylactic Double Coupling

This protocol is recommended to ensure maximal incorporation of Boc-Tyr(Et)-OH and minimize deletion sequences.

  • First Coupling: Follow steps 1-5 of "Protocol 1".

  • Intermediate Wash: After the first coupling, wash the resin with DMF (3 times).

  • Second Coupling: Prepare a fresh activation mixture as described in step 2 of "Protocol 1".

  • Reaction: Add the fresh activated amino acid solution to the resin and allow the second coupling to proceed for another 1-2 hours.

  • Monitoring and Washing: Perform a ninhydrin test to confirm completion, then wash the resin as described in step 7 of "Protocol 1".

Data Summary Table

The following table summarizes the recommended reagents and conditions for optimizing Boc-Tyr(Et)-OH coupling.

ParameterStandard ConditionsRecommended for Boc-Tyr(Et)-OHRationale
Coupling Reagent DIC/HOBtHATU, HBTU, HCTU, PyBOPMore potent activation to overcome steric hindrance.[1]
Amino Acid Equiv. 2-34-5Drives the reaction equilibrium towards product formation.
Base DIEADIEA or NMMNMM is a weaker base and can reduce racemization risk.[3]
Solvent DMFNMP or DMF/NMP mixtureNMP has superior solvating properties, reducing aggregation.[1]
Reaction Time 1-2 hours2-4 hours, or overnightSlower reaction kinetics require longer coupling times.[1]
Strategy Single CouplingDouble CouplingEnsures maximum incorporation of the hindered residue.[1]

Visualizing the Coupling Workflow

G cluster_prep Preparation cluster_coupling Coupling Cycle cluster_monitoring Monitoring & Decision cluster_completion Completion Resin_Deprotection Boc Deprotection (TFA/DCM) Neutralization Neutralization (DIEA/DCM) Resin_Deprotection->Neutralization Wash1 DMF Wash Neutralization->Wash1 Preactivation Pre-activate Boc-Tyr(Et)-OH with HATU/DIEA Wash1->Preactivation Coupling Add to Resin React for 2-4h Preactivation->Coupling Ninhydrin Ninhydrin Test Coupling->Ninhydrin Double_Coupling Repeat Coupling with Fresh Reagents Ninhydrin->Double_Coupling Positive Wash2 Final Washes (DMF, DCM) Ninhydrin->Wash2 Negative Double_Coupling->Ninhydrin Re-test Next_Cycle Proceed to next Deprotection Wash2->Next_Cycle

Caption: Recommended workflow for Boc-Tyr(Et)-OH coupling.

References

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • ResearchGate. Coupling Reagents. Available from: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Katritzky AR, Angrish P, Angrish P. Efficient peptide coupling involving sterically hindered amino acids. J Org Chem. 2007 Jul 20;72(15):5794-801.
  • Due-Hansen ME, Pandey SK, Christiansen E, Andersen R, Hansen SVF, Ulven T. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org Biomol Chem. 2015 Dec 7;13(45):11039-46.
  • ALLA Chemistry. The Role of HOBt and HBTU in Peptide Coupling Reactions. Available from: [Link]

  • Aapptec Peptides. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Royal Society of Chemistry. Supporting information_OBC_rev1. Available from: [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. Available from: [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Available from: [Link]

  • Nowick JS.
  • Miranda LP, Mezo AR. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. 2013.
  • Nishiyama Y, Okada Y. An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. Chem Pharm Bull (Tokyo). 1993 Jul;41(7):1313-5.
  • Patarroyo MA, Calderón-Celis F, Gámez-Vallejo F, Morales-Sanfrutos J. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules. 2020 Jan 14;25(2):345.
  • Vasanthakumar G. Side reactions in peptide synthesis: An overview. Bibliomed. 2021;16(1):1-10.
  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • ResearchGate. Tyrosinase-mediated oxidative coupling reactions. (a) Phenols are... Available from: [Link]

  • ACS Publications. Introduction of Reactive Thiol Handles into Tyrosine-Tagged Proteins through Enzymatic Oxidative Coupling | Journal of the American Chemical Society. Available from: [Link]

  • AAPPTEC. Peptide Synthesis - FAQ. Available from: [Link]

  • Biotage. What do you do when your peptide synthesis fails?. 2023. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory A. Available from: [Link]

  • ResearchGate. Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis ?. 2016. Available from: [Link]

  • Aapptec Peptides. Technical Bulletins & General Procedures. Available from: [Link]

  • Digital CSIC. Greening Fmoc/tBu Solid-Phase Peptide Synthesis. 2020. Available from: [Link]

Sources

Technical Support Center: N-(Tert-butoxycarbonyl)-O-ethyltyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for N-(Tert-butoxycarbonyl)-O-ethyltyrosine (Boc-Tyr(Et)-OH). This resource is designed for researchers, chemists, and drug development professionals who utilize this essential amino acid derivative in their synthetic workflows. The purification of Boc-Tyr(Et)-OH, while seemingly straightforward, presents unique challenges that can impact yield, purity, and the success of subsequent reactions, particularly in solid-phase peptide synthesis (SPPS).

This guide moves beyond simple protocols to provide in-depth, field-proven insights into overcoming common purification hurdles. We will explore the causality behind these challenges and offer robust, validated troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the handling and purification of Boc-Tyr(Et)-OH.

Q1: What are the most common impurities I should expect when purifying crude Boc-Tyr(Et)-OH?

A1: The impurity profile is almost always a direct reflection of the preceding O-alkylation reaction. The most prevalent impurities include:

  • Unreacted Starting Material (Boc-Tyr-OH): This is the most common impurity, arising from incomplete ethylation. Its higher polarity compared to the desired product is the key to its separation.

  • Boc-Deprotected Impurities (H-Tyr(Et)-OH): The Boc group is notoriously labile to acid.[1][2] Accidental exposure to acidic conditions during aqueous workup or on un-neutralized silica gel can cause premature deprotection.

  • Synthesis Byproducts: Depending on the Boc-protection step, residual reagents like t-butanol may be present.[3]

Q2: My purified Boc-Tyr(Et)-OH is a persistent oil or gum, not the white solid I expected. Why is this happening and how can I solidify it?

A2: This is a very common issue with protected amino acids.[4] The causes are typically twofold:

  • Presence of Impurities: Even small amounts of residual solvents or unreacted starting materials can inhibit the compound's ability to form a crystal lattice.

  • Inherent Properties: Some batches, even when pure by HPLC, may tend towards an amorphous or oily state.

To induce solidification, rigorous drying under high vacuum is the first step. If it remains an oil, trituration with a cold, non-polar solvent like hexane or diethyl ether is highly effective.[5] This process selectively dissolves minor organic impurities, leaving the more pure, solid product behind. For a detailed procedure, see Protocol C .

Q3: What is the single most effective technique for purifying Boc-Tyr(Et)-OH at a multi-gram scale?

A3: For routine purification, silica gel flash column chromatography is the gold standard.[6][7] It reliably separates the less polar desired product from the more polar Boc-Tyr-OH starting material. The key is to use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). See Protocol B for a complete methodology.

Q4: How can I be certain of my final product's purity?

A4: A multi-pronged analytical approach is necessary for validation.[3]

  • Reversed-Phase HPLC (RP-HPLC) is the definitive method for quantitative purity assessment (e.g., >98%).[6][8]

  • ¹H NMR Spectroscopy confirms the chemical structure, ensuring the presence of both the Boc group (~1.4 ppm) and the ethyl group (quartet ~4.0 ppm, triplet ~1.4 ppm), and the absence of starting material signals.[3]

  • Mass Spectrometry (MS) verifies the correct molecular weight.[6]

Q5: What are the correct storage conditions for Boc-Tyr(Et)-OH to ensure long-term stability?

A5: The primary stability concern is the acid-labile Boc group.[1] Therefore, the compound should be stored at 2-8°C in a tightly sealed container, protected from moisture and acidic vapors.

Section 2: Troubleshooting Guide: A Problem-Cause-Solution Framework

This section provides direct answers to specific experimental problems.

Problem 1: Analysis shows significant starting material contamination.

Q: My post-reaction HPLC and TLC analyses show a major, more polar spot/peak that I've identified as unreacted Boc-Tyr-OH. How do I efficiently remove this?

  • Probable Cause: The O-ethylation reaction did not proceed to completion. This can be due to insufficient reaction time, suboptimal base or temperature, or a less reactive ethylating agent.

  • Authoritative Solution: Silica Gel Flash Chromatography The difference in polarity between the phenolic hydroxyl group in the starting material (Boc-Tyr-OH) and the ethyl ether in the product (Boc-Tyr(Et)-OH) is substantial enough for effective separation on silica gel. The starting material will have a much stronger affinity for the polar silica stationary phase and will therefore elute much later.

    Actionable Advice: Perform flash column chromatography using a hexane/ethyl acetate gradient. Start with a low polarity mobile phase (e.g., 90:10 hexane:EtOAc) and gradually increase the ethyl acetate concentration. The desired product will elute first. For a step-by-step guide, refer to Protocol B .

Problem 2: I suspect accidental deprotection of the Boc group.

Q: My ¹H NMR spectrum is missing the characteristic Boc singlet around 1.4 ppm, and my mass spectrum shows a peak that is 100 amu lighter than expected. How did this happen and can the product be salvaged?

  • Probable Cause: You have inadvertently cleaved the Boc protecting group. This is a common pitfall and typically occurs during the aqueous workup if an overly acidic solution (pH < 4) was used to neutralize the reaction.[2] It can also happen if the product is exposed to acidic catalysts or media for prolonged periods.

  • Authoritative Solution: Acid-Base Extraction Fortunately, this issue can often be resolved. The desired product, Boc-Tyr(Et)-OH, is a carboxylic acid. The primary impurity, H-Tyr(Et)-OH, is an amine and is therefore basic. This difference in functionality allows for a straightforward separation via liquid-liquid extraction.

    Actionable Advice:

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Wash the organic solution with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. The desired acidic product will move into the aqueous layer as its carboxylate salt, while the basic impurity remains in the organic layer.

    • Separate the layers. Carefully re-acidify the aqueous layer to pH ~3-4 with a dilute acid (e.g., 0.5 M HCl or KHSO₄).[5][7]

    • Extract the precipitated/dissolved product back into fresh ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.

Problem 3: The purified product is a stubborn oil that refuses to crystallize.

Q: My product is pure by HPLC (>99%), but it remains a thick, unmanageable oil even after drying under high vacuum for hours. How can I obtain a free-flowing solid?

  • Probable Cause: As discussed in the FAQ, this can be due to trace impurities interfering with crystal lattice formation or the compound's inherent amorphous nature.[4] The presence of even minuscule amounts of water can also be a factor.[4]

  • Authoritative Solution: Recrystallization or Trituration If chromatography has already been performed, the next step is to induce solidification.

    • Recrystallization: This technique can yield highly pure crystalline material but requires finding a suitable solvent system. A good starting point is to dissolve the oil in a minimum amount of a moderately polar solvent (e.g., ethyl acetate or isopropanol) and then slowly add a non-polar solvent (e.g., hexane) until turbidity persists.[9] Allowing the solution to cool slowly can promote crystal growth.

    • Trituration: This is often a more practical and rapid alternative.[5] It involves vigorously stirring or grinding the oil with a solvent in which it is poorly soluble (e.g., cold diethyl ether or hexane). This mechanically coaxes the compound into a solid state while washing away any remaining soluble impurities. Refer to Protocol C for a detailed method.

Section 3: Standardized Purification & Analysis Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a standard reversed-phase method for determining the chemical purity of Boc-Tyr(Et)-OH.[6][8]

ParameterSpecificationCausality & Rationale
HPLC System Standard system with UV-Vis DetectorRobust and widely available.
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for separating the product from the more polar starting material.
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade waterTFA acts as an ion-pairing agent, sharpening peak shape for the carboxylic acid.
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrileAcetonitrile is the organic modifier used to elute compounds from the C18 column.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
UV Detection 220 nm and 275 nm220 nm detects the amide carbonyl, providing a general signal. 275 nm is more specific to the tyrosine aromatic ring.
Column Temp. 30 °CMaintained temperature ensures run-to-run reproducibility.
Injection Vol. 10 µLStandard volume.
Sample Prep. ~1 mg/mL in 1:1 Acetonitrile:WaterEnsures complete dissolution and compatibility with the mobile phase.[8]
Gradient 10% to 90% B over 20 minutesA broad gradient ensures elution of all potential impurities with good resolution.
Protocol B: Flash Column Chromatography

Objective: To separate Boc-Tyr(Et)-OH from the more polar starting material, Boc-Tyr-OH.

Materials:

  • Silica gel (60 Å, 40-63 µm particle size)

  • Hexane (technical grade, distilled)

  • Ethyl acetate (technical grade, distilled)

  • Compressed air or nitrogen source

  • Glass column and fraction collector

Procedure:

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude oil). To do this, dissolve the oil in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate), add the silica, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" method results in superior separation.

  • Column Packing: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 95:5 hexane:EtOAc) and pack the column.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Monitor the fractions by TLC (staining with potassium permanganate or ninhydrin after heating to visualize).

  • Gradient Elution: Gradually increase the polarity of the mobile phase as outlined in the table below. The less polar product will elute before the more polar starting material.

StepSolvent System (Hexane:EtOAc)Volume (Column Volumes)Target
195:52Elute very non-polar impurities.
290:10 to 80:205-10Elute Boc-Tyr(Et)-OH (Product)
370:30 to 50:505Elute Boc-Tyr-OH (Starting Material)
  • Analysis & Pooling: Analyze the fractions by TLC. Pool the pure fractions containing the product and remove the solvent under reduced pressure.

Protocol C: Recrystallization / Trituration for Solidification

Objective: To convert purified, oily Boc-Tyr(Et)-OH into a solid.

Materials:

  • Purified Boc-Tyr(Et)-OH oil

  • Anhydrous diethyl ether or hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure (Trituration):

  • Place the oily product into a round-bottom flask with a stir bar.

  • Cool the flask in an ice bath.

  • Add a small volume of cold anhydrous hexane or diethyl ether (approximately 5-10 mL per gram of oil). The product should be poorly soluble in this solvent.

  • Stir the mixture vigorously. The oil should gradually transform into a white precipitate or suspension. A spatula can be used to scrape the sides of the flask to help initiate solidification.

  • Continue stirring for 30-60 minutes in the ice bath.

  • Filter the resulting solid through a Büchner funnel, washing with a small amount of the cold solvent.

  • Dry the solid product under high vacuum to remove all residual solvent.

Section 4: Visualization & Workflows

Purification Troubleshooting Logic

G start Analyze Crude Product (TLC/HPLC) impurity_check Dominant Impurity Detected? start->impurity_check physical_state Product is a Persistent Oil? start->physical_state deprotected_impurity Impurity lacks Boc group (Confirmed by NMR/MS) start->deprotected_impurity polar_impurity Impurity is More Polar (Likely Boc-Tyr-OH) impurity_check->polar_impurity Yes no_major_impurity no_major_impurity impurity_check->no_major_impurity No triturate Action: Perform Trituration with Hexane/Ether (See Protocol C) physical_state->triturate Yes, even when pure run_chromatography Action: Perform Silica Gel Flash Chromatography (See Protocol B) polar_impurity->run_chromatography Probable Cause: Incomplete Reaction proceed Proceed to Final Analysis & Drying no_major_impurity->proceed acid_base_extraction Action: Perform Acid-Base Extraction to remove basic impurity deprotected_impurity->acid_base_extraction Probable Cause: Acid Exposure run_chromatography->proceed acid_base_extraction->proceed triturate->proceed

Caption: Decision tree for troubleshooting common purification issues.

General Synthesis & Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis s1 Boc-Tyr-OH + Ethylating Agent s2 O-Alkylation Reaction s1->s2 w1 Reaction Quench s2->w1 w2 Aqueous Extraction (Caution: pH control) w1->w2 w3 Dry & Concentrate w2->w3 p1 Initial Purity Check (HPLC/TLC) w3->p1 p2 Primary Purification (Chromatography or Recrystallization) p1->p2 p3 Final Purity & Identity Check (HPLC, NMR, MS) p2->p3 end end p3->end Pure Boc-Tyr(Et)-OH

Caption: Standard workflow from synthesis to final purified product.

References

  • BenchChem Technical Support. (2025). Purity assessment of "Boc-tyr(boc)
  • BenchChem Technical Support. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Boc-Tyr(Bzl)-OH.
  • BenchChem Technical Support. (2025). Synthesis and Characterization of Boc-D-Tyr(Me)-OH: An In-depth Technical Guide.
  • BenchChem Technical Support. (2025). Stability and Storage of Boc-Tyr(Boc)-OH: A Technical Guide.
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • The Royal Society of Chemistry. (2016).
  • Scholars Research Library. (2012). Der Pharma Chemica.
  • Boc Sciences. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • ResearchGate. (2014). How to get (or crystallize)

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Technical Support Center: N-(Tert-butoxycarbonyl)-O-ethyltyrosine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides in-depth guidance on the stability, storage, and handling of N-(Tert-butoxycarbonyl)-O-ethyltyrosine (Boc-Tyr(Et)-OH). Adherence to these protocols is critical for ensuring the chemical integrity of the compound, leading to reproducible experimental outcomes and preventing the introduction of impurities in synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of Boc-Tyr(Et)-OH? For long-term storage, it is recommended to keep Boc-Tyr(Et)-OH in a tightly sealed container at 2-8°C.[1][2] Some suppliers suggest temperatures as low as -20°C for maximal stability over years, which is a common practice for protected amino acids to minimize degradation.[3][4][5]

Q2: Can I store Boc-Tyr(Et)-OH at room temperature? Temporary storage at room temperature for short periods, such as during shipping or benchtop use, is generally acceptable.[6] However, for periods longer than a few weeks, refrigerated conditions are necessary to prevent slow degradation.[7]

Q3: My Boc-Tyr(Et)-OH has clumped together. Is it still usable? Clumping is often a sign of moisture absorption. Protected amino acids can be hygroscopic.[4] While the compound may still be usable, the absorption of water can increase the risk of hydrolysis. It is crucial to allow the container to warm to room temperature before opening to prevent condensation.[5] We recommend running a purity check via HPLC before using the material in a critical synthesis.

Q4: What solvents are suitable for dissolving Boc-Tyr(Et)-OH? Boc-Tyr(Et)-OH is soluble in organic solvents like methanol, ethanol, and DMSO.[8] It is sparingly soluble in water. For peptide synthesis, it is typically dissolved in solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

Q5: What are the primary degradation pathways for this compound? The most significant instability arises from the acid-labile N-terminal Boc (tert-butoxycarbonyl) protecting group.[9] Exposure to acidic conditions can prematurely cleave the Boc group, generating the free amine and byproducts like isobutene and carbon dioxide.[10][11][12] Hydrolysis of the carboxylic acid ester, though less common under typical storage, can also occur in the presence of strong bases or moisture over extended periods.

In-Depth Technical Guide

Chemical Stability Profile

N-(Tert-butoxycarbonyl)-O-ethyltyrosine is a derivative of L-tyrosine where the alpha-amino group is protected by a Boc group. This protection is key to its function in stepwise peptide synthesis. However, the chemical nature of the Boc group dictates the compound's stability.

  • Acid Lability : The Boc group is designed to be removed under mildly acidic conditions, typically with trifluoroacetic acid (TFA).[11][13] Consequently, exposure to even trace amounts of acid during storage or handling can lead to premature deprotection. This is the primary stability concern.

  • Thermal Stability : While solid Boc-Tyr(Et)-OH is stable at recommended storage temperatures, elevated temperatures can accelerate degradation. Thermal deprotection of Boc groups is possible, though it often requires temperatures well above typical storage conditions (e.g., >100°C).[13][14]

  • Moisture Sensitivity (Hygroscopicity) : Like many amino acid derivatives, Boc-Tyr(Et)-OH can absorb moisture from the atmosphere.[4][15] Water can act as a weak acid and may facilitate slow hydrolysis of the Boc group or contribute to clumping of the solid material.

  • Light and Air Exposure : While not as critical as for residues like Tryptophan (Trp) or Methionine (Met), it is good practice to store the compound away from direct light and to minimize exposure to air to prevent potential long-term oxidative damage.[4][7]

Recommended Storage and Handling Protocols

Proper storage and handling are essential to preserve the purity and efficacy of Boc-Tyr(Et)-OH.

Table 1: Recommended Storage Conditions

ConditionDurationTemperatureAtmosphereContainer
Long-Term > 6 months-20°C to 8°CDry, Inert (e.g., Argon)Tightly sealed, opaque vial
Short-Term < 6 months2°C to 8°CDryTightly sealed vial
In-Use (Benchtop) Hours to DaysRoom TemperatureDesiccatedKeep container sealed when not in use

Protocol for Handling Lyophilized Powder:

  • Equilibration: Before opening, remove the container from cold storage and allow it to sit in a desiccator for at least 30-60 minutes to equilibrate to room temperature.[5] This crucial step prevents atmospheric moisture from condensing on the cold solid.[7]

  • Weighing: Weigh the desired amount of powder quickly in a low-humidity environment. Minimize the time the container is open.[15]

  • Resealing: Tightly reseal the container lid immediately after dispensing. For long-term storage, consider backfilling the vial with an inert gas like argon or nitrogen.

  • Return to Storage: Promptly return the container to the recommended storage temperature (e.g., 2-8°C or -20°C).

Troubleshooting Guide

Issue 1: I see an unexpected peak in my HPLC/LC-MS analysis corresponding to the deprotected O-ethyltyrosine.

  • Probable Cause: This is a classic sign of premature Boc deprotection due to exposure to acidic conditions. This could have happened during storage (improperly sealed container), workup of a previous reaction, or analysis (e.g., acidic mobile phase held for too long on the column with the sample).

  • Solution:

    • Verify the pH of all solvents and solutions used in your experiment.

    • Ensure your starting material is stored correctly. If you suspect contamination of the stock bottle, perform a purity analysis on a fresh sample.

    • In peptide synthesis, ensure that the neutralization steps after Boc deprotection are complete before adding the next activated amino acid.

Issue 2: My peptide coupling reaction using Boc-Tyr(Et)-OH has a low yield.

  • Probable Cause A (Reagent Quality): The Boc-Tyr(Et)-OH may have degraded, containing significant amounts of the deprotected amine, which would not participate in the intended coupling reaction.

  • Solution A: Confirm the purity of your Boc-Tyr(Et)-OH using the HPLC protocol below or by NMR. If purity is below 98%, consider using a fresh batch.

  • Probable Cause B (Incomplete Activation/Coupling): Steric hindrance or inefficient activation can lead to poor coupling.

  • Solution B: Switch to a more potent activating agent like HATU or HBTU.[10] Consider performing a "double coupling" by repeating the coupling step with fresh reagents to ensure the reaction goes to completion.[10]

Issue 3: The compound appears discolored or has a different texture than a new bottle.

  • Probable Cause: Discoloration can indicate oxidation or the presence of impurities from a degradation pathway. A change in texture (e.g., from a fluffy powder to a dense solid) often indicates significant moisture absorption.

  • Solution: Do not assume the material is of sufficient purity. A comprehensive quality assessment (HPLC, NMR, MS) is required before use.[16] It is often more cost-effective and reliable to discard the suspect material and use a new, verified batch.

Visual Workflow and Degradation Pathway

Diagram 1: Troubleshooting Workflow for Suspected Degradation

This diagram outlines the logical steps to diagnose and resolve issues related to the stability of Boc-Tyr(Et)-OH.

G Troubleshooting Workflow for Boc-Tyr(Et)-OH A Problem Observed (e.g., Low Yield, Impurity Peak) B Assess Purity of Starting Material (HPLC, LC-MS) A->B C Purity > 98%? B->C D Purity < 98% C->D No E Review Experimental Protocol (e.g., Solvents, pH, Reagents) C->E Yes F Discard Old Reagent. Source Fresh Boc-Tyr(Et)-OH. D->F H Review Storage & Handling Procedures (e.g., Temp, Desiccation, Equilibration) D->H G Identify & Correct Protocol Step (e.g., Incomplete Neutralization, Wrong Solvent) E->G F->B Verify New Lot I Implement Correct Procedures (Store at 2-8°C, Use Desiccator) H->I

Caption: Logical steps to troubleshoot experimental issues.

Diagram 2: Acid-Catalyzed Deprotection of Boc-Tyr(Et)-OH

This diagram illustrates the primary chemical degradation pathway for Boc-Tyr(Et)-OH.

G Primary Degradation Pathway: Acid-Catalyzed Hydrolysis A Boc-Tyr(Et)-OH C O-ethyl-L-tyrosine (Deprotected Amine) A->C Deprotection B H+ (Acid Catalyst) B->C D CO2 E Isobutene

Caption: Acidic conditions cleave the Boc group.

Experimental Protocol for Quality Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a reliable method to assess the purity of Boc-Tyr(Et)-OH and detect common impurities like the deprotected parent amino acid.[16][17]

1. Instrumentation and Reagents:

  • HPLC system with a UV detector (Diode Array Detector preferred).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

2. Sample Preparation:

  • Accurately weigh and dissolve ~1 mg of Boc-Tyr(Et)-OH in 1 mL of the sample diluent to a final concentration of 1.0 mg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm and 280 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.0595
25.0595
25.17030
30.07030

4. Data Analysis:

  • The main peak corresponding to Boc-Tyr(Et)-OH should be sharp and symmetrical.

  • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.

  • Potential impurities, such as deprotected O-ethyltyrosine, will typically elute earlier (at a lower % Mobile Phase B) due to their increased polarity.

References

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
  • Sigma-Aldrich. (n.d.).
  • Chem-Impex. (n.d.). Boc-O-ethyl-L-tyrosine.
  • Cambridge Isotope Laboratories. (n.d.). L-Tyrosine-N-t-Boc, O-Bz ether (¹⁵N, 98%).
  • Carl ROTH. (n.d.).
  • Peptide Sciences. (n.d.). Best Practices for Storing Peptides: Maximizing Stability and Potency.
  • Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
  • Apollo Scientific. (2022).
  • MedchemExpress. (n.d.).
  • GenScript. (n.d.). Peptide Storage and Handling Guidelines.
  • LifeTein. (n.d.). Peptide Handling Guide; Tips on Storage of Synthetic Peptides.
  • MedchemExpress. (n.d.). Boc-Tyr(tBu)
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances.
  • BenchChem. (2025). Purity assessment of "Boc-tyr(boc)-OH" from different suppliers. BenchChem Technical Support.
  • Master Organic Chemistry. (2018).
  • ChemicalBook. (n.d.). BOC-TYR(ET)-OH | 76757-91-0.
  • Santa Cruz Biotechnology. (n.d.). N-(tert-Butoxycarbonyl)-O-ethyltyrosine | CAS 247088-44-4.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • PubMed. (2025).
  • Santa Cruz Biotechnology. (n.d.). Boc-Tyr(Et)-OH | CAS 76757-91-0.
  • BenchChem. (2025). Stability and Storage of Boc-Tyr(Boc)-OH: A Technical Guide. BenchChem Technical Support.
  • BenchChem. (2025).
  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research.
  • PubChem. (n.d.). tert-Butoxycarbonyl-tyrosine.
  • TCI Chemicals. (n.d.). N-(tert-Butoxycarbonyl)-L-tyrosine | 3978-80-1.
  • Nishiyama, Y., Ishizuka, S., Shikama, S., & Kurita, K. (2001). An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. Chemical & Pharmaceutical Bulletin.
  • Bhawal, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances.
  • National Institutes of Health (NIH). (n.d.).
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine. BenchChem Technical Support.

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Technical Support Center: Troubleshooting Aggregation in Peptides Containing O-Ethyltyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid, O-ethyltyrosine (Tyr(OEt)). The unique physicochemical properties of Tyr(OEt) can introduce unforeseen challenges, most notably a heightened propensity for aggregation. This guide is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to help you navigate these complexities and ensure the success of your experiments.

Introduction: The Double-Edged Sword of O-Ethyltyrosine

O-ethyltyrosine is a valuable synthetic amino acid used to probe or enhance peptide function. The ethylation of the tyrosine hydroxyl group introduces a significant increase in hydrophobicity compared to its natural counterpart. While this modification can be crucial for improving peptide stability against enzymatic degradation or enhancing receptor binding, it simultaneously increases the risk of intermolecular hydrophobic interactions, which are a primary driver of peptide aggregation.[1][2] This guide will address the common issues arising from this increased aggregation tendency and provide robust solutions.

Aggregation is a critical concern in peptide-based therapeutics and research, as it can lead to a loss of efficacy, altered pharmacokinetics, reduced stability, and even unwanted immunogenicity.[3][4] Understanding and controlling aggregation is therefore paramount.

Frequently Asked Questions (FAQs)

Q1: Why does my O-ethyltyrosine-containing peptide show poor solubility compared to the native sequence?

A1: The primary reason is the increased hydrophobicity imparted by the O-ethyl group. This non-polar moiety masks the somewhat polar hydroxyl group of tyrosine, leading to a greater tendency for the peptide to self-associate in aqueous solutions to minimize contact with water.[1][2] This is especially pronounced if your peptide sequence already contains other hydrophobic residues such as Valine (Val), Isoleucine (Ile), Leucine (Leu), or Phenylalanine (Phe).

Q2: What are the tell-tale signs of aggregation during solid-phase peptide synthesis (SPPS)?

A2: On-resin aggregation is a common issue with hydrophobic sequences and can be identified by several key indicators:

  • Poor Resin Swelling: The peptide-resin complex may not swell adequately in standard synthesis solvents.[5]

  • Slow or Incomplete Reactions: You may observe difficulties in Fmoc-deprotection or amino acid coupling, often resulting in positive ninhydrin tests even after prolonged reaction times.[5]

  • Resin Shrinking: A noticeable decrease in the volume of the resin bed can occur as the peptide chains collapse onto themselves.[6]

  • Physical Clumping: In severe cases, the resin may appear clumpy or discolored.

Q3: Can I predict the aggregation potential of my O-ethyltyrosine peptide sequence?

A3: While precise prediction is challenging, several factors can indicate a higher risk of aggregation:

  • High Hydrophobic Content: A high percentage of non-polar amino acids in the sequence is a strong indicator.[1][5]

  • Alternating Hydrophobic and Hydrophilic Residues: Such patterns can promote the formation of β-sheets, which are often precursors to aggregation.

  • Peptide Length: Generally, peptides longer than 10-15 amino acids are more prone to aggregation.[5]

  • Presence of "Aggregation-Prone Regions" (APRs): Computational tools can help identify short sequences that have a high intrinsic propensity to aggregate.[7][8] The introduction of Tyr(OEt) into or near such a region would likely exacerbate the issue.

Q4: What is the difference between amorphous aggregates and amyloid-like fibrils?

A4: Aggregates can be broadly categorized into two types. Amorphous aggregates are disordered, non-structured clumps of peptide that often appear as visible precipitates.[7][9] In contrast, amyloid fibrils are highly organized structures characterized by a cross-β-sheet conformation.[10] Both forms of aggregation reduce the concentration of the active, monomeric peptide, but amyloid formation is a more structured process that can be monitored using specific dyes like Thioflavin T (ThT).[11]

Troubleshooting Guide: From Synthesis to Solution

This section provides a systematic approach to troubleshooting aggregation issues at different stages of your workflow.

Problem 1: Incomplete Couplings and Deprotection During SPPS

If you suspect on-resin aggregation is hindering your synthesis, the following strategies can be employed.

start Incomplete SPPS Reaction (Positive Ninhydrin Test) check_swelling Observe Resin Swelling start->check_swelling swelling_ok Swelling Appears Normal check_swelling->swelling_ok Yes swelling_poor Poor Swelling / Clumping check_swelling->swelling_poor No coupling_reagents Change Coupling Reagents (e.g., HATU, HCTU) swelling_ok->coupling_reagents solvent_change Switch to a Stronger Chaotropic Solvent (e.g., NMP, or add DMSO) swelling_poor->solvent_change chaotropic_salts Incorporate Chaotropic Salts (e.g., LiCl, KSCN) solvent_change->chaotropic_salts microwave Utilize Microwave-Assisted Synthesis chaotropic_salts->microwave backbone_protection Resynthesize with Backbone Protection (e.g., Hmb, Dmb) or Pseudoprolines microwave->backbone_protection double_couple Perform Double Coupling coupling_reagents->double_couple double_couple->backbone_protection end Successful Synthesis backbone_protection->end

Caption: Decision workflow for troubleshooting on-resin aggregation during SPPS.

Protocol 1: Use of Chaotropic Agents

  • Solvent Exchange: Instead of Dichloromethane (DCM), use solvents like N-Methyl-2-pyrrolidone (NMP) or add up to 25% Dimethyl sulfoxide (DMSO) to your DMF. These solvents are better at disrupting hydrogen bonds that lead to aggregation.[5]

  • Addition of Chaotropic Salts: Before the coupling step, wash the resin with a solution of a chaotropic salt, such as 0.4 M LiCl in DMF. This helps to break up secondary structures.

  • Sonication: Gently sonicate the reaction vessel during the coupling and deprotection steps to physically disrupt aggregates.[5]

Protocol 2: Backbone Protection Strategy For particularly difficult sequences, resynthesis using backbone protection is a highly effective, albeit more complex, strategy.

  • Identify Problematic Residues: Aggregation often becomes significant after the 5th or 6th residue.[5]

  • Incorporate Disrupting Elements:

    • Pseudoprolines: If your sequence contains a Ser or Thr, you can incorporate a pseudoproline dipeptide at that position. This introduces a "kink" in the peptide backbone, disrupting the formation of β-sheets. The native Ser or Thr is regenerated during the final TFA cleavage.[5]

    • Hmb/Dmb Protection: Incorporate an amino acid with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen every 6-7 residues. This physically blocks the hydrogen bonding responsible for aggregation.[5]

Problem 2: Poor Solubility of the Crude Peptide After Cleavage

The increased hydrophobicity of Tyr(OEt) often leads to crude peptides that are difficult to dissolve in aqueous buffers for purification.

StrategyDescriptionRecommended Starting ConditionsRationale
Solvent Modification Initially dissolve the peptide in a small amount of a strong organic solvent before diluting with the aqueous mobile phase.10-50% Acetonitrile (ACN), Dimethyl sulfoxide (DMSO), or Trifluoroethanol (TFE)The organic solvent disrupts hydrophobic interactions, allowing the peptide to be solvated before being introduced to the aqueous environment.[3]
pH Adjustment Dissolve the peptide in a buffer with a pH far from the peptide's isoelectric point (pI).For acidic peptides (pI < 7), try a basic buffer (e.g., 0.1% ammonium hydroxide). For basic peptides (pI > 7), try an acidic buffer (e.g., 10% acetic acid).At a pH far from the pI, the peptide will have a net positive or negative charge, leading to electrostatic repulsion between peptide molecules, which counteracts aggregation.[7][9][12]
Use of Denaturants Incorporate denaturing agents in the initial solubilization buffer.6 M Guanidine HCl or 8 M UreaThese strong denaturants disrupt both hydrogen bonds and hydrophobic interactions, effectively breaking up aggregates. Note: These must be removed during purification.
Addition of Excipients Include solubility-enhancing excipients in the buffer.Low concentrations of non-ionic surfactants (e.g., Polysorbate 20/80) or certain amino acids like Arginine and Glycine.Surfactants can coat hydrophobic surfaces of the peptide, preventing self-association.[4][13] Arginine has been shown to suppress aggregation and improve solubility.[14]
Problem 3: Aggregation During Purification and Long-Term Storage

Even after successful solubilization and purification, Tyr(OEt)-containing peptides can aggregate over time in solution or upon lyophilization and reconstitution.

The key to preventing aggregation in the final product is to optimize the formulation.[15] This involves a careful selection of buffers and excipients.

start Purified Peptide Shows Instability/Aggregation ph_screen Screen a Range of pH Values (e.g., pH 4.0 - 8.0) start->ph_screen ionic_strength Optimize Ionic Strength (e.g., 50-200 mM NaCl) ph_screen->ionic_strength Identify Optimal pH excipient_screen Screen Excipients ionic_strength->excipient_screen Identify Optimal Salt Conc. sugars Sugars/Polyols (Sucrose, Mannitol) excipient_screen->sugars amino_acids Amino Acids (Arginine, Glycine) excipient_screen->amino_acids surfactants Surfactants (Polysorbate 20/80) excipient_screen->surfactants lyophilization Optimize Lyophilization Cycle (if applicable) sugars->lyophilization amino_acids->lyophilization surfactants->lyophilization end Stable Peptide Formulation lyophilization->end

Caption: Stepwise process for optimizing the formulation of an aggregation-prone peptide.

  • pH and Buffer Choice: The pH of the solution is a critical factor.[15] Generally, peptide stability is lowest near its isoelectric point (pI) where the net charge is zero, minimizing electrostatic repulsion.[12] Therefore, formulating at a pH at least 1-2 units away from the pI is recommended.

  • Ionic Strength: The effect of salt concentration can be complex. Increasing ionic strength can screen electrostatic repulsion, which may increase aggregation.[12] However, for some peptides, salts can stabilize the native conformation.[16] This parameter must be empirically optimized for your specific peptide.

  • Excipients: These are additives that can enhance stability.[4][17]

    • Sugars and Polyols (e.g., Sucrose, Mannitol): These agents are preferentially excluded from the peptide surface, which thermodynamically favors a more compact, stable state. They are also excellent cryoprotectants for lyophilized formulations.[15]

    • Amino Acids (e.g., Arginine, Histidine, Glycine): Arginine is particularly effective at suppressing aggregation by interacting with hydrophobic and aromatic side chains.[4][14]

    • Surfactants (e.g., Polysorbate 20/80): At low concentrations, these non-ionic surfactants can prevent surface-induced aggregation and bind to exposed hydrophobic patches, preventing intermolecular interactions.[4][13]

Analytical Techniques for Characterizing Aggregation

A crucial part of troubleshooting is accurately detecting and quantifying aggregation. A multi-faceted approach using several analytical techniques is highly recommended.

TechniquePrincipleInformation Gained
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Quantifies the percentage of monomer, dimer, and higher-order soluble aggregates.[18][19]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to the Brownian motion of particles.Provides the size distribution of particles in solution, from small oligomers to large aggregates.[18][20]
Analytical Ultracentrifugation (AUC) Monitors the sedimentation of molecules in a strong centrifugal field.Determines the molecular weight and homogeneity of species in solution, excellent for distinguishing different oligomeric states.[18]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light.Provides information on the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil). An increase in β-sheet content often correlates with aggregation.[20][21]
Thioflavin T (ThT) Fluorescence Assay ThT dye exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.Specifically detects the formation of amyloid-like fibrils and allows for kinetic analysis of fibrillation.[9]

Note: For a comprehensive analysis, combining a separation technique like SEC with a characterization technique like DLS or AUC is often the most powerful approach.[18]

Concluding Remarks

The incorporation of O-ethyltyrosine presents a significant opportunity for peptide design but requires a proactive approach to managing the increased risk of aggregation. By understanding the underlying physicochemical drivers and employing the systematic troubleshooting strategies outlined in this guide, researchers can successfully navigate the challenges of synthesis, purification, and formulation. A robust analytical strategy is the cornerstone of this process, enabling informed decisions and ensuring the quality and reliability of your experimental outcomes.

References

  • BioProcess International. (n.d.). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Retrieved from [Link]

  • Al-Akayleh, F., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 449. Retrieved from [Link]

  • D'Souza, A., & Bhasin, G. (2010). Use of excipients to control aggregation in peptide and protein formulations. Journal of Pharmaceutical Sciences and Research, 2(8), 478-485.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2010). Use of excipients to control aggregation in peptide and protein formulations. Retrieved from [Link]

  • Interface Focus. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]

  • ACS Publications. (2024). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • PubMed Central. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Retrieved from [Link]

  • ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • Intertek. (n.d.). Protein Aggregation Analysis. Retrieved from [Link]

  • Leukocare. (n.d.). Prevent Protein Aggregation in Formulations: A Guide. Retrieved from [Link]

  • Technology Networks. (2025). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Retrieved from [Link]

  • PNAS. (2011). Rational development of a strategy for modifying the aggregatibility of proteins. Retrieved from [Link]

  • YouTube. (2025). Enhance Peptide Manufacturing Using Backbone N Protecting Groups. Retrieved from [Link]

  • PubMed. (2007). Dimerisation of N-acetyl-L-tyrosine ethyl ester and Abeta peptides via formation of dityrosine. Retrieved from [Link]

  • PubMed Central. (2009). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. Retrieved from [Link]

  • PubMed Central. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]

  • PubMed. (2003). Rationalization of the effects of mutations on peptide and protein aggregation rates. Retrieved from [Link]

  • PubMed Central. (2018). Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. Retrieved from [Link]

  • bioRxiv. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. Retrieved from [Link]

  • PubMed Central. (2022). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. Retrieved from [Link]

  • PubMed. (2022). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. Retrieved from [Link]

  • PubMed Central. (2005). The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides. Retrieved from [Link]

  • Nature. (2021). Chemoselective, oxidation-induced macrocyclization of tyrosine-containing peptides. Retrieved from [Link]

  • ResearchGate. (2005). The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides. Retrieved from [Link]

  • PubMed. (2014). Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment. Retrieved from [Link]

  • ResearchGate. (2002). Relative Influence of Hydrophobicity and Net Charge in the Aggregation of Two Homologous Proteins. Retrieved from [Link]

  • University of Lisbon. (n.d.). Prediction and Characterization of Therapeutic Protein Aggregation. Retrieved from [Link]

  • ResearchGate. (2007). Oxidation of protein tyrosine or methionine residues: From the amino acid to the peptide. Retrieved from [Link]

  • RSC Publishing. (2016). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Retrieved from [Link]

  • ResearchGate. (2003). Relative Importance of Hydrophobicity, Net Charge, and Secondary Structure Propensities in Protein Aggregation. Retrieved from [Link]

  • PubMed Central. (2019). Discriminating changes in protein structure using tyrosine conjugation. Retrieved from [Link]

  • PubMed. (1995). Electronic effects on the fluorescence of tyrosine in small peptides. Retrieved from [Link]

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Technical Support Center: Preventing Racemization During N-(Tert-butoxycarbonyl)-O-ethyltyrosine Activation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during the activation of N-(Tert-butoxycarbonyl)-O-ethyltyrosine (Boc-Tyr(Et)-OH) in peptide synthesis. Maintaining stereochemical integrity is paramount for the biological activity of the final peptide. This resource provides in-depth troubleshooting advice, validated protocols, and a detailed exploration of the underlying chemical mechanisms.

Introduction: The Challenge of Racemization

Racemization, the conversion of a pure enantiomer into a mixture of both D and L forms, is a significant side reaction during the activation of amino acids for peptide coupling.[1][2] For N-protected amino acids like Boc-Tyr(Et)-OH, this loss of chirality primarily occurs through the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry. The incoming amine nucleophile can then attack from either face of this planar ring, resulting in a diastereomeric mixture in the final peptide product.[3] Urethane-based protecting groups like Boc significantly reduce this tendency compared to other N-acyl groups, but the risk remains, especially under non-optimized conditions.

The O-ethyl protecting group on the tyrosine side chain is stable under the conditions of Boc-based solid-phase peptide synthesis (SPPS), but its electronic influence does not eliminate the inherent susceptibility of the amino acid to racemization during the activation step. Therefore, a carefully optimized strategy is essential.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-Tyr(Et)-OH undergoing significant racemization upon activation?

A1: High levels of racemization are typically due to suboptimal activation conditions that favor the formation and subsequent enolization of the oxazolone intermediate. Key factors include:

  • Choice of Coupling Reagent: Highly reactive intermediates, such as the O-acylisourea formed by carbodiimides alone, are very prone to racemization.[4]

  • Absence or Ineffective Additives: Racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for minimizing this side reaction.[3][5]

  • Base Selection and Stoichiometry: The use of a strong, non-hindered base can accelerate the abstraction of the α-proton from the oxazolone intermediate.

  • Prolonged Activation Times: Allowing the activated amino acid to sit for an extended period before adding the amine component increases the opportunity for racemization.

  • Elevated Temperature: Higher reaction temperatures increase the rate of both the desired coupling and the undesired racemization.

Q2: What are the best coupling reagents to minimize racemization for Boc-Tyr(Et)-OH?

A2: The choice of coupling reagent is critical. For Boc-protected amino acids, the following are recommended:

  • Carbodiimides with Additives: Combinations like Diisopropylcarbodiimide (DIC) with HOBt or HOAt are cost-effective and reliable for minimizing racemization.[5] The additive is essential to intercept the reactive O-acylisourea intermediate.

  • Uronium/Aminium Salts: Reagents like HBTU, HATU, and HCTU are highly efficient and generally lead to low levels of racemization as they form active esters in situ.[4] HATU and HCTU, being based on HOAt, are often superior to HBTU (based on HOBt) in suppressing racemization.

  • Phosphonium Salts: Reagents like PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) are also excellent choices, known for clean reactions and a low tendency for racemization. A key advantage is the absence of the potential for guanidinylation side reactions that can occur with uronium salts.[4]

Q3: How do additives like HOBt and HOAt work?

A3: These additives act as nucleophiles that intercept the highly reactive activated amino acid intermediate (e.g., the O-acylisourea from DIC). They react to form a more stable active ester (e.g., an OBt or OAt ester). This active ester is less prone to cyclizing into the problematic oxazolone. The amine component of the coupling reaction then attacks this more stable active ester to form the peptide bond with high fidelity.[3] HOAt is generally considered more effective than HOBt at suppressing racemization.[3]

Q4: Can the base I use affect the level of racemization?

A4: Absolutely. The base is primarily used to neutralize the protonated N-terminal amine of the peptide chain and to facilitate the coupling reaction. However, excess or a strong base can promote racemization by abstracting the α-proton of the oxazolone intermediate. For sensitive couplings, a weaker or more sterically hindered base is preferred.

  • N-methylmorpholine (NMM) is a weaker base than N,N-Diisopropylethylamine (DIEA) and is often a better choice where racemization is a concern.[5]

  • sym-Collidine is even more hindered and can be used in cases with a markedly increased risk of racemization.[5]

Troubleshooting Guides & Protocols

Issue 1: High Levels of D-Isomer Detected After Coupling Boc-Tyr(Et)-OH

If you have confirmed through chiral HPLC analysis that significant racemization is occurring, follow this troubleshooting workflow.

G start High Racemization Detected for Boc-Tyr(Et)-OH Coupling reagent Review Coupling Reagent & Additive start->reagent base Optimize Base Selection reagent->base Using Carbodiimide? Ensure HOBt/HOAt is present. Using Onium Salt? Consider HATU over HBTU. conditions Adjust Reaction Conditions base->conditions Using DIEA? Switch to NMM or Collidine. Reduce base equivalents. protocol Implement In Situ Neutralization Protocol conditions->protocol Lower temperature to 0°C. Minimize pre-activation time (< 5 min). result Reduced Racemization protocol->result Combines neutralization and coupling, minimizing exposure of free amine.

Caption: Decision Workflow for Minimizing Racemization.

Data Summary: Recommended Coupling Conditions
Coupling ReagentAdditiveBase (Recommendation)TemperaturePre-activation TimeExpected Racemization
DICHOAt NMM0°C to RT< 5 minutesVery Low
DICHOBtNMM0°C< 5 minutesLow
HATU (Internal)DIEA / CollidineRT< 2 minutesVery Low
HBTU(Internal)DIEA / NMMRT< 5 minutesLow
PyBOP®NoneDIEA / NMMRT< 5 minutesLow
Protocol 1: Optimized DIC/HOAt Coupling of Boc-Tyr(Et)-OH

This protocol is designed to be a robust, low-racemization method for coupling Boc-Tyr(Et)-OH during Boc-SPPS.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-Tyr(Et)-OH (3 equivalents)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N-methylmorpholine (NMM) (4 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Methodology:

  • Resin Preparation:

    • Ensure the N-terminal Boc group of the resin-bound peptide has been removed with Trifluoroacetic acid (TFA) and the resin has been thoroughly washed with DCM.

    • Neutralize the resin with 10% DIEA in DCM, followed by thorough washing with DCM and DMF.

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve Boc-Tyr(Et)-OH (3 eq.) and HOAt (3 eq.) in DMF.

    • Add NMM (4 eq.) to the mixture.

    • Cool the mixture to 0°C in an ice bath.

    • Add DIC (3 eq.) to the cooled amino acid solution. Crucially, use this activated solution immediately. Do not let it stand.

    • Add the freshly activated Boc-Tyr(Et)-OH solution to the prepared resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[6]

    • If the test is positive (blue beads), the coupling may be incomplete. Consider a second coupling.

    • Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.

Protocol 2: In Situ Neutralization Coupling with HBTU

The in situ neutralization protocol is highly effective at minimizing racemization and aggregation by ensuring the free amine is immediately acylated upon neutralization.[7]

Materials:

  • Resin-bound peptide TFA salt (after Boc deprotection and DCM washes)

  • Boc-Tyr(Et)-OH (4 equivalents)

  • HBTU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Methodology:

  • Resin Preparation:

    • After Boc deprotection with TFA, wash the resin thoroughly with DCM (3x) and then DMF (3x). Do not perform a separate neutralization step.

  • Activation and In Situ Neutralization/Coupling:

    • In a separate vial, dissolve Boc-Tyr(Et)-OH (4 eq.) and HBTU (3.9 eq.) in DMF.

    • Add this solution to the reaction vessel containing the resin-bound peptide TFA salt.

    • Immediately add DIEA (6 eq.) to the reaction vessel.

    • Agitate the mixture for 15-30 minutes.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for completion.[7]

    • If coupling is incomplete, extend the reaction time for another 15-30 minutes.

    • Once complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x).

Analytical Verification: Detecting Racemization

Confirmation of stereochemical purity is essential. The most common method is chiral High-Performance Liquid Chromatography (HPLC).

Workflow for Chiral Analysis:

G start Synthesized Dipeptide (e.g., Boc-Tyr(Et)-Gly-Resin) cleavage Cleave Peptide from Resin start->cleavage hydrolysis Acid Hydrolysis of Dipeptide cleavage->hydrolysis hplc Chiral HPLC Analysis of Amino Acid Hydrolysate hydrolysis->hplc result Quantify D- and L-Tyr(Et) Isomers hplc->result

Caption: Experimental Workflow for Racemization Analysis.

Protocol:

  • Peptide Hydrolysis: The peptide is completely hydrolyzed to its constituent amino acids using 6N HCl at 110°C for 24 hours.

  • Chromatography: The resulting amino acid mixture is analyzed on a chiral HPLC column. These columns are designed to separate enantiomers.

  • Detection: The D- and L-isomers will have different retention times, allowing for their quantification and the determination of the percentage of racemization. Direct analysis of underivatized amino acids is possible on specific columns, such as those based on macrocyclic glycopeptides.[1]

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the racemization of L-tyrosine. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2018). Racemization in peptide synthesis. ResearchGate. Retrieved from [Link]

Sources

analytical challenges in characterizing O-ethyltyrosine-containing peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with O-ethyltyrosine-containing peptides. This guide is designed to provide practical, in-depth solutions to the common and complex analytical challenges encountered during the synthesis, purification, and characterization of these modified peptides. The content is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Section 1: Synthesis & Purification Troubleshooting

The foundation of any successful analysis is a pure, well-characterized starting material. Challenges in synthesizing and purifying O-ethyltyrosine peptides can cascade into downstream analytical problems.

Q1: My solid-phase peptide synthesis (SPPS) of an O-ethyltyrosine peptide shows low yield and significant impurities. What are the likely causes and solutions?

A1: Low yield and impurities in SPPS of modified peptides often stem from incomplete reactions or side reactions.[1] Here’s how to troubleshoot:

  • Cause - Incomplete Coupling: The O-ethyl group adds steric bulk to the tyrosine side chain, which can hinder the coupling of the subsequent amino acid. Standard coupling times may be insufficient.

    • Solution: Extend the coupling reaction time for the amino acid immediately following O-ethyltyrosine. Consider using a more potent coupling reagent combination, such as HATU or HCTU, which are known to be highly efficient.[2] Monitor the reaction using a qualitative test (e.g., Kaiser test) to ensure it goes to completion before proceeding to the deprotection step.

  • Cause - Side Reactions during Cleavage: The ethyl ether linkage on the tyrosine is generally stable, but aggressive cleavage cocktails, particularly those with high concentrations of scavengers like triisopropylsilane (TIS), can potentially lead to side products.

    • Solution: Use a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) but minimize the cleavage time to what is necessary for complete deprotection and resin removal. If side products persist, analyze them by MS to identify their nature, which can help diagnose the specific side reaction.

  • Cause - Aggregation: Peptides containing modified hydrophobic residues can be prone to aggregation on the resin, leading to truncated sequences.[3]

    • Solution: Incorporate a "difficult sequence" protocol. This may involve using high-boiling-point solvents like N-methyl-2-pyrrolidone (NMP) instead of DMF, performing couplings at an elevated temperature (up to 50°C), or introducing a pseudo-proline dipeptide to disrupt secondary structures.[4]

Q2: I'm struggling to purify my crude O-ethyltyrosine peptide using reverse-phase HPLC (RP-HPLC). The peak is broad, or it co-elutes with a major impurity.

A2: Purification is often challenging due to the subtle differences in hydrophobicity between the desired product and closely related impurities.[5]

  • Broad Peak Shape: This often indicates peptide aggregation, interaction with the silica matrix, or poor solubility in the mobile phase.

    • Solution: Modify your mobile phase. Increase the concentration of the organic solvent (acetonitrile) in your gradient. Adding a small amount of an alternative organic solvent like isopropanol can sometimes improve peak shape. Lowering the pH of the mobile phase by using 0.1% TFA can ensure all carboxyl groups are protonated, leading to more uniform chromatographic behavior.

  • Co-elution with Impurities: This is common when impurities are structurally very similar to the target peptide (e.g., a deletion sequence or a failure sequence).

    • Solution 1 - Optimize Selectivity: Change the stationary phase. If you are using a C18 column, try a C8 or a Phenyl-Hexyl column. These columns offer different hydrophobic selectivity and may resolve your co-eluting peaks.

    • Solution 2 - Adjust Mobile Phase pH: If your peptide contains His, Lys, or Arg residues, adjusting the pH of the mobile phase can alter the charge state and significantly change the retention time relative to impurities. Using a buffer like ammonium formate at pH 3 or pH 8 can provide different selectivity compared to TFA at pH 2.

    • Solution 3 - Gradient Optimization: A shallower gradient around the elution time of your peptide will increase the separation between closely eluting peaks. For example, if your peptide elutes at 35% acetonitrile, run a shallow gradient from 30-40% over 30-40 minutes.

Section 2: Mass Spectrometry (MS) Characterization

Mass spectrometry is the cornerstone for confirming the identity and modification site of your peptide. However, O-ethyltyrosine presents unique challenges, particularly in distinguishing it from other modifications.

Q3: How do I definitively confirm the mass of my O-ethyltyrosine peptide and distinguish it from other potential modifications?

A3: The key is to use a high-resolution mass spectrometer (such as an Orbitrap or TOF instrument) to leverage accurate mass measurements. The mass of an ethyl group (C₂H₄) addition is +28.0313 Da.

A common point of confusion is distinguishing O-ethyltyrosine from modifications with a similar nominal mass. While O-ethyltyrosine is not isobaric with major post-translational modifications (PTMs), other unexpected modifications can occur. The primary challenge is often distinguishing it from isobaric or near-isobaric species like sulfation and phosphorylation on other residues in the same peptide.

For instance, distinguishing tyrosine sulfation (sY) from tyrosine phosphorylation (pY) is a well-documented challenge where high mass accuracy is critical.[6] The phosphoryl moiety has an accurate mass that is 9.6 mDa greater than the sulfuryl moiety.[6] While O-ethyltyrosine has a very different mass, the principle of using high-resolution MS to differentiate modifications remains the same.

Troubleshooting Table: Common Mass Discrepancies

Observed Mass Shift (from unmodified)Potential ModificationMonoisotopic MassRequired Action
+28.0313 DaO-ethylation (C₂H₄)28.0313 DaProceed to MS/MS for localization.
+28.0062 DaDimethylation (C₂H₄)28.0313 DaUse high-resolution MS to distinguish. MS/MS fragmentation will differ.
+45.9877 DaNitration (NO₂)44.9851 DaDistinct mass, but check for characteristic losses in MS/MS.[7]
+79.9663 DaPhosphorylation (HPO₃)79.9663 DaDistinct mass. Stable during CID/HCD fragmentation.[8]
+79.9568 DaSulfation (SO₃)79.9568 DaDistinct mass. Prone to neutral loss of SO₃ (-79.9568 Da) in CID/HCD.[6][9]
Q4: My MS/MS spectrum is difficult to interpret. How can I confirm the O-ethyl group is on the tyrosine and not another residue?

A4: Localization is achieved by analyzing the fragmentation pattern in the MS/MS spectrum. The mass of the O-ethyltyrosine residue is 163.0786 (unmodified Tyr) + 28.0313 = 191.11 Da .

  • Look for the Modified Residue Mass Shift: In a typical collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) spectrum, you will observe b- and y-ion series.[10]

    • If the O-ethylation is on tyrosine (Y), you will see a mass difference of 191.11 Da between the y-ion that contains the modified Y and the next y-ion (yₙ - yₙ₋₁).

    • Similarly, you will see this 191.11 Da mass difference between the corresponding b-ions.

  • Watch for Neutral Loss: Ether linkages can sometimes be labile. A characteristic fragmentation pathway for O-ethyltyrosine is the neutral loss of ethene (C₂H₄) from the precursor ion or fragment ions, resulting in a mass loss of -28.0313 Da. This would regenerate a standard tyrosine residue.

    • Troubleshooting: If you see a prominent peak at [M+H - 28]⁺ in your MS/MS spectrum, it's a strong indicator of the O-ethyl modification. This behavior contrasts with phosphotyrosine, which is generally stable during CID/HCD, and sulfotyrosine, which shows a characteristic loss of SO₃ (-80 Da).[6]

Workflow for MS Characterization of O-ethyltyrosine Peptides

MS_Workflow cluster_LCMS LC-MS Analysis cluster_Data Data Interpretation A Inject Purified Peptide B Acquire Full MS Scan (High-Res) A->B Elution C Isolate Precursor Ion B->C Check Accurate Mass (+28.0313 Da shift) D Fragment via MS/MS (HCD/CID) C->D Data-Dependent Acquisition E Analyze MS/MS Spectrum D->E F Identify b- and y-ion series E->F H Check for Neutral Loss of Ethene (-28.0313 Da) E->H G Confirm Mass Shift on Tyr (191.11 Da) F->G Mass Calculation I Confirm Localization G->I H->I

Caption: General workflow for LC-MS/MS analysis and data interpretation.

Q5: I suspect my O-ethyltyrosine peptide is present at very low levels in a complex mixture. How can I enrich for it before MS analysis?

A5: While there are no commercial antibodies specifically for O-ethyltyrosine, enrichment strategies can be adapted from those used for other PTMs like phosphotyrosine or nitrotyrosine.[11][12][13]

  • Strategy 1: Hydrophobic Interaction Chromatography (HIC): The addition of an ethyl group moderately increases the hydrophobicity of the peptide. A carefully optimized HIC method could potentially separate the O-ethylated peptide from its more hydrophilic, unmodified counterpart.

  • Strategy 2: Chemical Derivatization (Advanced): This is a more complex approach. If the peptide sequence allows, you could protect all other reactive groups and then exploit a chemical reaction specific to the ether linkage (though such reactions are rare and not straightforward). A more viable strategy, similar to some nitrotyrosine enrichment methods, involves derivatizing the unmodified tyrosines first, then selectively capturing the remaining (modified) peptide.[12]

  • Strategy 3: Immuno-purification of a Tagged Protein: If you are studying O-ethyltyrosine in the context of a recombinant protein, expressing the protein with an affinity tag (e.g., His-tag, FLAG-tag) is the most effective first step. After purifying the protein, digest it and then use high-sensitivity LC-MS/MS to find the low-abundance modified peptide.

Section 3: Advanced Troubleshooting & FAQs

Q6: Can alternative fragmentation methods like ETD or UVPD help characterize my peptide?

A6: Yes, alternative fragmentation methods can provide complementary and sometimes definitive data.

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that cleaves the peptide backbone (producing c- and z-ions) while preserving labile PTMs.[6] If you are struggling with neutral loss in CID/HCD, ETD is an excellent choice. The O-ethyl group should remain attached to the tyrosine side chain, making localization of the 191.11 Da residue unambiguous.

  • Ultraviolet Photodissociation (UVPD): UVPD is a high-energy fragmentation method that can provide extensive backbone cleavage and unique side-chain fragmentations, offering very high sequence coverage. It could provide additional confidence in localizing the modification.

Decision Logic for Fragmentation Method Selection

Fragmentation_Decision Start Need to Confirm Localization Node_CID Use CID / HCD Start->Node_CID Node_Ambiguous Spectrum Ambiguous? (e.g., dominant neutral loss) Node_CID->Node_Ambiguous Node_ETD Use ETD Node_Success Localization Confirmed Node_ETD->Node_Success Node_Ambiguous->Node_ETD Yes Node_Ambiguous->Node_Success No

Caption: Decision tree for choosing the right MS/MS fragmentation method.

Q7: What are the best LC-MS parameters for analyzing these peptides?

A7: There is no single "best" method, but here is a robust starting point protocol.

Protocol: Standard LC-MS/MS Method

  • LC Column: A C18 column with a 1.7 to 1.9 µm particle size is recommended for high resolution (e.g., Waters BEH C18, Agilent Zorbax RRHD C18). Dimensions: 2.1 mm ID x 100 mm length.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 2% B

    • 2-25 min: 2% to 45% B (adjust the upper limit based on peptide hydrophobicity)

    • 25-27 min: 45% to 90% B

    • 27-30 min: Hold at 90% B

    • 30-31 min: 90% to 2% B

    • 31-35 min: Hold at 2% B (re-equilibration)

  • MS Settings (Orbitrap example):

    • MS1 (Full Scan): Resolution 60,000; Scan Range 350-1700 m/z; AGC Target 1e6.

    • MS2 (dd-MS/MS): Resolution 15,000; Isolation Window 1.6 m/z; Collision Energy (HCD) NCE 28%; AGC Target 1e5. Select top 10 most intense ions for fragmentation.

References

  • Mass spectrometry analysis of phosphotyrosine‐containing proteins - ResearchGate. [Link]

  • Distinguishing Sulfotyrosine Containing Peptides from their Phosphotyrosine Counterparts Using Mass Spectrometry - PubMed. [Link]

  • Mass spectrometry analysis of phosphotyrosine-containing proteins - PubMed. [Link]

  • Mass spectrometry analysis of phosphotyrosine- containing proteins - ResearchGate. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production - ACS Publications. [Link]

  • What are the Sustainability Challenges in Peptide Synthesis and Purification? - Biomatik. [Link]

  • Profiling of tyrosine phosphorylation pathways in human cells using mass spectrometry - PNAS. [Link]

  • Chemoselective, oxidation-induced macrocyclization of tyrosine-containing peptides - No URL available
  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - RSC Publishing. [Link]

  • Determination of the sites of tyrosine O-sulfation in peptides and proteins - PubMed. [Link]

  • Liquid Secondary-Ion Mass Spectrometry of Peptides Containing Multiple tyrosine-O-sulfates - PubMed. [Link]

  • Identification of phosphotyrosine residues in peptides by high performance liquid chromatography on-line derivative spectroscopy - PubMed. [Link]

  • Chemical labeling and enrichment of nitrotyrosine-containing peptides - PubMed. [Link]

  • Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics - MDPI. [Link]

  • Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies - PubMed. [Link]

  • Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications - Semantic Scholar. [Link]

  • Selective affinity enrichment of nitrotyrosine-containing peptides for quantitative analysis in complex samples - NIH. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC - NIH. [Link]

  • Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry - PubMed. [Link]

Sources

Validation & Comparative

A Comparative Guide to N-Boc vs. N-Fmoc-O-ethyltyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies is a critical decision that influences the efficiency, purity, and overall success of synthesizing a target peptide. This guide provides an in-depth, objective comparison of N-Boc-O-ethyltyrosine and N-Fmoc-O-ethyltyrosine, two key building blocks for incorporating the modified amino acid O-ethyltyrosine into peptide sequences. This analysis is grounded in the fundamental principles of each chemistry, supported by established experimental practices.

O-ethyltyrosine is a valuable non-canonical amino acid used to probe structure-activity relationships, enhance metabolic stability, and modulate the pharmacokinetic properties of peptides. The ethyl ether on the tyrosine side chain is a permanent modification, stable to the conditions of both Boc and Fmoc SPPS, including the final cleavage from the resin. This simplifies the synthetic strategy, as the side-chain protection of this residue does not require special consideration during the synthesis.

Core Chemical Principles: A Tale of Two Orthogonal Strategies

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection schemes.[1][] In Boc SPPS, the temporary Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the permanent side-chain protecting groups (often benzyl-based) are cleaved with a much stronger acid, such as hydrofluoric acid (HF), in the final step.[1] Conversely, Fmoc SPPS employs a base-labile Fmoc group for Nα-protection, which is removed by a secondary amine, most commonly piperidine.[1] The side-chain protecting groups in Fmoc chemistry are acid-labile (e.g., tert-butyl, trityl) and are removed concurrently with resin cleavage using TFA.[1]

This inherent difference in deprotection chemistry dictates the choice of reagents, solvents, and ultimately, the overall workflow of the peptide synthesis.

G cluster_0 Boc SPPS Workflow cluster_1 Fmoc SPPS Workflow a Boc-AA-Resin b TFA Deprotection a->b c Neutralization (e.g., DIEA) b->c d Coupling (Activated Boc-AA) c->d e Repeat Cycles d->e f Final Cleavage (e.g., HF) e->f g Peptide f->g h Fmoc-AA-Resin i Piperidine Deprotection h->i j Coupling (Activated Fmoc-AA) i->j k Repeat Cycles j->k l Final Cleavage (e.g., TFA) k->l m Peptide l->m

Caption: High-level comparison of Boc and Fmoc SPPS workflows.

Performance Comparison: N-Boc vs. N-Fmoc-O-ethyltyrosine

FeatureN-Boc-O-ethyltyrosine (Boc SPPS)N-Fmoc-O-ethyltyrosine (Fmoc SPPS)Rationale & Supporting Insights
Deprotection Conditions 25-50% TFA in DCM20-50% Piperidine in DMFBoc deprotection requires acidic conditions, while Fmoc removal is base-mediated.[1][3][4]
Solubility Generally higher solubility of protected peptidesLower solubility of protected peptidesThe protonated N-terminus after Boc deprotection can disrupt aggregation.[3] Fmoc-protected amino acids generally have good solubility in SPPS solvents.[][]
Handling & Safety Requires handling of strong acids (TFA, HF) and specialized equipment for HF cleavage.Generally safer, avoiding the use of highly corrosive HF. Piperidine is a hazardous base.Fmoc SPPS is considered the milder method.[3][6]
Compatibility with Sensitive Residues Strong acid cleavage can be harsh on sensitive modifications.Milder deprotection and cleavage conditions are more compatible with a wider range of modifications.[1][6]The ethyl group of O-ethyltyrosine is stable in both strategies.
Automation Amenable to automation, but HF cleavage is a manual step.Highly amenable to modern automated synthesizers.[]The milder conditions and simpler cleavage of Fmoc SPPS are well-suited for automation.
Cost Reagents can be less expensive.Fmoc-amino acids are often more expensive than their Boc counterparts.[]This is a general trend in the cost of protected amino acids.
Potential Side Reactions Risk of t-butylation of sensitive residues during TFA deprotection. Acid-catalyzed side reactions during HF cleavage.[7]Diketopiperazine formation at the dipeptide stage.[7] Base-catalyzed side reactions.The O-ethyl group is generally stable and less prone to side reactions compared to an unprotected hydroxyl group.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for the incorporation of N-Boc-O-ethyltyrosine and N-Fmoc-O-ethyltyrosine into a peptide sequence using manual SPPS.

Protocol 1: Incorporation of N-Boc-O-ethyltyrosine

1. Resin Preparation:

  • Start with a suitable resin (e.g., Merrifield or PAM resin for a C-terminal acid).

  • Swell the resin in dichloromethane (DCM) for 30-60 minutes.

2. Nα-Boc Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes.

  • Wash the resin thoroughly with DCM, isopropanol, and then DCM.

3. Neutralization:

  • Neutralize the resin-bound amine with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.

  • Wash the resin with DCM.

4. Coupling of Boc-O-ethyltyrosine:

  • In a separate vessel, pre-activate Boc-O-ethyltyrosine (3 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt or DCC/HOBt) in N,N-dimethylformamide (DMF) in the presence of DIEA.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

5. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

6. Final Cleavage and Deprotection:

  • After the full peptide sequence is assembled, wash and dry the resin.

  • Treat the peptide-resin with anhydrous hydrofluoric acid (HF) at 0°C for 1-2 hours in the presence of a scavenger such as anisole or p-cresol. (Caution: HF is extremely hazardous and requires specialized equipment and training).

  • Precipitate the cleaved peptide in cold diethyl ether.

G start Start with Peptide-Resin deprotection Boc Deprotection (25-50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (5-10% DIEA) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Couple Activated Boc-O-ethyltyrosine wash2->coupling kaiser_test Kaiser Test coupling->kaiser_test capping Capping (Acetic Anhydride/DIEA) kaiser_test->capping If incomplete next_cycle Next Cycle or Final Cleavage kaiser_test->next_cycle If complete capping->next_cycle

Caption: Workflow for a single cycle of Boc-SPPS.

Protocol 2: Incorporation of N-Fmoc-O-ethyltyrosine

1. Resin Preparation:

  • Start with a suitable resin (e.g., Wang or Rink Amide resin).

  • Swell the resin in DMF for 30-60 minutes.

2. Nα-Fmoc Deprotection:

  • Treat the resin with a solution of 20-50% piperidine in DMF for 5-15 minutes. A second treatment may be necessary.

  • Wash the resin thoroughly with DMF.

3. Coupling of Fmoc-O-ethyltyrosine:

  • In a separate vessel, pre-activate Fmoc-O-ethyltyrosine (3 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIEA or 2,4,6-collidine) in DMF.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

5. Final Cleavage and Deprotection:

  • After the full peptide sequence is assembled, wash and dry the resin.

  • Treat the peptide-resin with a cleavage cocktail, typically containing TFA with scavengers such as water, triisopropylsilane (TIS), and/or 1,2-ethanedithiol (EDT). A common cocktail is TFA/TIS/water (95:2.5:2.5).[8][9]

  • Allow the cleavage to proceed for 2-4 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether.

G start Start with Peptide-Resin deprotection Fmoc Deprotection (20-50% Piperidine in DMF) start->deprotection wash Wash (DMF) deprotection->wash coupling Couple Activated Fmoc-O-ethyltyrosine wash->coupling kaiser_test Kaiser Test coupling->kaiser_test capping Capping (Acetic Anhydride/DIEA) kaiser_test->capping If incomplete next_cycle Next Cycle or Final Cleavage kaiser_test->next_cycle If complete capping->next_cycle

Caption: Workflow for a single cycle of Fmoc-SPPS.

Conclusion and Recommendations

The choice between N-Boc-O-ethyltyrosine and N-Fmoc-O-ethyltyrosine for peptide synthesis is intrinsically linked to the broader decision of employing the Boc or Fmoc strategy.

N-Fmoc-O-ethyltyrosine is generally the recommended choice for most applications due to the milder overall reaction conditions, enhanced safety profile by avoiding HF, and high compatibility with automated synthesis platforms.[1][][6] This makes it particularly suitable for the synthesis of peptides with sensitive modifications and for routine laboratory operations.

N-Boc-O-ethyltyrosine remains a valuable alternative, especially for the synthesis of long or hydrophobic peptides that are prone to aggregation. [1][3] The protonation of the N-terminus during the acidic deprotection step in Boc chemistry can help to disrupt interchain hydrogen bonding, improving solvation and coupling efficiency in challenging sequences.[1][3] However, the requirement for hazardous reagents like HF for final cleavage necessitates specialized equipment and expertise.

Ultimately, the optimal choice depends on the specific peptide sequence, the scale of the synthesis, available laboratory equipment, and the experience of the researcher. For the incorporation of O-ethyltyrosine, the stability of the ethyl ether side-chain protection simplifies the decision, allowing the focus to be on the well-established advantages and disadvantages of the overarching Boc and Fmoc methodologies.

References

  • AAPPTEC. Peptide Synthesis - FAQ. [Link]

  • Harris, P. W. R., & Brimble, M. A. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356–365. [Link]

  • ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Hsieh, Y. S. Y., Taleski, D., Wilkinson, B. L., Wijeyewickrema, L. C., Adams, T. E., Pike, R. N., & Payne, R. J. (2011). Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and. Chemical Communications. [Link]

  • Slideshare. T boc fmoc protocols in peptide synthesis. [Link]

  • National Center for Biotechnology Information. Introduction to Peptide Synthesis. [Link]

  • The Royal Society of Chemistry. General methods. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • International Journal of Peptide Research and Therapeutics. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]

  • Perich, J. W. (1991). Synthesis of O-phosphotyrosine-containing peptides. Methods in enzymology, 201, 225–233. [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. [Link]

  • ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]

  • Wu, C. R., & Wade, J. D. (1997). Side-reactions in solid-phase peptide synthesis and their applications. Journal of peptide research, 49(4), 274–281. [Link]

  • Scribd. Side Reactions in Peptide Synthesis. [Link]

  • Ottl, J., Musiol, H. J., & Moroder, L. (1997). Chemical synthesis of O-thiophosphotyrosyl peptides. Journal of peptide research, 50(3), 221–230. [Link]

  • ResearchGate. (PDF) Side reactions in peptide synthesis: An overview. [Link]

  • Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

  • National Center for Biotechnology Information. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. [Link]

  • ResearchGate. Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. [Link]

  • Digital CSIC. Greening Fmoc/tBu Solid-Phase Peptide Synthesis. [Link]

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A Researcher's Guide to Specificity in Tyrosine Phosphorylation Analysis: Phosphotyrosine vs. Its Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of signal transduction, the specific and sensitive detection of protein tyrosine phosphorylation is paramount. This post-translational modification, governed by the interplay of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), is a cornerstone of cellular regulation, and its dysregulation is a hallmark of numerous diseases, including cancer.[1] Consequently, the tools used to study tyrosine phosphorylation must be precise and well-understood.

This guide provides an in-depth comparison of phosphotyrosine (pTyr), the natural product of kinase activity, with its commonly used non-hydrolyzable analogs in essential biological assays. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system. While the initial query for this guide included O-ethyltyrosine as a potential phosphotyrosine mimetic, a thorough review of the scientific literature reveals no evidence for its use in this capacity. The ether linkage of O-ethyltyrosine lacks the critical phosphate group necessary for recognition by anti-phosphotyrosine antibodies and for interaction with the active sites of most signaling proteins that recognize phosphotyrosine. Therefore, this guide will focus on the established and validated reagents used in the field.

The Central Role and Inherent Challenge of Phosphotyrosine

Tyrosine phosphorylation is a dynamic and reversible process. A protein kinase transfers a phosphate group from ATP to a tyrosine residue, creating a phosphotyrosine docking site for proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains.[2] This initiates a cascade of downstream signaling events. Conversely, protein tyrosine phosphatases (PTPs) remove this phosphate group, terminating the signal.[3]

This inherent lability of the phosphate group presents a significant challenge in biochemical and cellular assays. Once cells are lysed, endogenous phosphatases can rapidly dephosphorylate target proteins, leading to a loss of signal and inaccurate results.[4] This necessitates the use of phosphatase inhibitors during sample preparation and the development of stable phosphotyrosine analogs for use as controls and in specific experimental setups.

Anti-Phosphotyrosine Antibodies: The Workhorse of Phosphorylation Detection

The development of antibodies that specifically recognize phosphotyrosine has revolutionized the study of signal transduction.[5][6] These antibodies are indispensable tools for a variety of applications, including:

  • Western Blotting: To detect tyrosine-phosphorylated proteins in a complex mixture.[6][7]

  • Immunoprecipitation (IP): To enrich and isolate tyrosine-phosphorylated proteins from cell lysates.

  • Immunofluorescence (IF) and Immunohistochemistry (IHC): To visualize the subcellular localization of tyrosine phosphorylation.

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the overall level of tyrosine phosphorylation or the activity of a specific tyrosine kinase.[8][9]

It is crucial to select a well-validated anti-phosphotyrosine antibody. Reputable vendors provide data on the specificity of their antibodies, demonstrating a lack of cross-reactivity with phosphoserine or phosphothreonine residues.[10][11][12]

Phosphotyrosine Mimetics: The Need for Stability

To overcome the issue of dephosphorylation and to probe the function of specific phosphorylation events, researchers often turn to non-hydrolyzable phosphotyrosine analogs. These molecules mimic the structure and charge of phosphotyrosine but are resistant to the action of phosphatases.

The most widely used and validated class of phosphotyrosine mimetics are phosphonates . In these analogs, the labile P-O bond of the phosphate ester is replaced with a more stable P-C bond.[13] This subtle change renders them resistant to enzymatic cleavage while often preserving their ability to bind to SH2 domains and other phosphotyrosine-binding proteins.

FeaturePhosphotyrosine (pTyr)Phosphonate AnalogsO-ethyltyrosine
Chemical Structure Phosphate esterPhosphonate (P-C bond)Ether
Stability Labile, susceptible to phosphatasesStable, resistant to phosphatases[13]Stable
Anti-pTyr Antibody Binding High affinityPotential for cross-reactivity, clone-dependent[13]No evidence of binding
Biological Activity Natural signaling moleculeCan act as competitive inhibitors of PTPs or mimics in binding studies[14]Not a recognized pTyr mimetic
Primary Use in Assays Detection of endogenous phosphorylationStable controls, inhibitors, probes for binding studies[13]Not used as a pTyr analog

Experimental Workflows: Ensuring Data Integrity

The following protocols are designed to be self-validating, providing a framework for robust and reproducible results.

Workflow 1: Western Blotting for Tyrosine Phosphorylated Proteins

This workflow details the detection of tyrosine-phosphorylated proteins in cell lysates.

WB_Workflow cluster_sample Sample Preparation cluster_blot Western Blotting cell_lysis Cell Lysis with Phosphatase Inhibitors quantification Protein Quantification cell_lysis->quantification denaturation Denaturation quantification->denaturation sds_page SDS-PAGE denaturation->sds_page Load Samples transfer Transfer to Membrane sds_page->transfer blocking Blocking (BSA) transfer->blocking pri_ab Primary Antibody (Anti-pTyr) blocking->pri_ab sec_ab Secondary Antibody pri_ab->sec_ab detection Chemiluminescent Detection sec_ab->detection ELISA_Workflow cluster_assay Kinase Reaction cluster_detection Detection coat_plate Coat Plate with Substrate Peptide add_kinase Add Kinase, ATP, and Test Compound coat_plate->add_kinase incubation Incubate add_kinase->incubation wash Wash incubation->wash Stop Reaction add_anti_ptyr Add Anti-pTyr Antibody wash->add_anti_ptyr add_secondary Add HRP-conjugated Secondary Antibody add_anti_ptyr->add_secondary add_substrate Add TMB Substrate add_secondary->add_substrate read_plate Read Absorbance add_substrate->read_plate

Caption: Workflow for an ELISA-based tyrosine kinase assay.

Detailed Protocol:

  • Plate Coating: Coat a 96-well microtiter plate with a synthetic peptide substrate for the tyrosine kinase of interest.

  • Kinase Reaction: Add the purified tyrosine kinase, ATP, and the test compound (potential inhibitor) to the wells.

  • Incubation: Incubate the plate to allow the phosphorylation reaction to occur.

  • Detection:

    • Wash the plate to remove excess reagents.

    • Add a primary anti-phosphotyrosine antibody.

    • Add an HRP-conjugated secondary antibody.

    • Add a colorimetric substrate (e.g., TMB) and measure the absorbance.

Self-Validation:

  • No Enzyme Control: Wells containing all components except the kinase to determine background signal.

  • No ATP Control: Wells containing all components except ATP to confirm ATP-dependent phosphorylation.

  • Positive Control Inhibitor: Include a known inhibitor of the kinase to validate the assay's ability to detect inhibition.

Conclusion

The accurate study of tyrosine phosphorylation is fundamental to advancing our understanding of cellular signaling in health and disease. This guide emphasizes the critical importance of using well-validated reagents and robust experimental design. While phosphotyrosine is the physiological molecule of interest, its inherent instability necessitates the use of stable analogs, such as phosphonates, for specific applications. Anti-phosphotyrosine antibodies remain the cornerstone of detection, and their specificity is paramount for generating reliable data. By adhering to the principles of self-validating protocols and understanding the properties of the tools at hand, researchers can ensure the integrity and impact of their findings in the dynamic field of signal transduction.

References

  • BenchChem.
  • BenchChem.
  • PubMed. Identification of a protein cross-reacting with anti-phosphotyrosine antibodies in yeast insoluble cytoplasmic matrices. [Link]

  • PubMed. A Microtiter-Based Assay for the Detection of Protein Tyrosine Kinase Activity. [Link]

  • GenScript. THE™ Phosphotyrosine Antibody (E10)plus. [Link]

  • Bio-Rad. Tips to Optimize Your Western Blot for Phosphorylated Protein Detection. [Link]

  • PubMed. Tyrosine analogues as alternative substrates for protein tyrosine kinase Csk: insights into substrate selectivity and catalytic mechanism. [Link]

  • PubMed. Inhibitors of protein tyrosine phosphatases: next-generation drugs?. [Link]

  • PubMed. Detecting tyrosine-phosphorylated proteins by Western blot analysis. [Link]

  • PubMed. O-phospho-L-tyrosine inhibits cellular growth by activating protein tyrosine phosphatases. [Link]

  • PubMed Central. Assays for tyrosine phosphorylation in human cells. [Link]

  • PubMed. Protein-tyrosine phosphatases: structure, mechanism, and inhibitor discovery. [Link]

  • Scilit. Inhibitors of Protein Tyrosine Phosphatases: Next‐Generation Drugs?. [Link]

  • Kendrick Labs. 2D and 1D Western Blotting with anti-PhosphoTyrosine Antibody. [Link]

  • PubMed. Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors. [Link]

  • Wikipedia. Tyrosine kinase. [Link]

  • Bio-Rad. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • ResearchGate. Mechanisms of substrate selection in tyrosine kinases. [Link]

  • PubMed. Comparison of a new ELISA-based with the flow cytometric assay for vasodilator-associated stimulated phosphoprotein phosphorylation to assess P2Y12 -inhibition after ticagrelor intake. [Link]

  • PubMed Central. The intrinsic substrate specificity of the human tyrosine kinome. [Link]

  • PubMed Central. Identification of Direct Tyrosine Kinase Substrates Based on Protein Kinase Assay-Linked Phosphoproteomics. [Link]

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A Senior Application Scientist's Guide to Validating O-ethyltyrosine Incorporation by Mass Spectrometry

Sources

A Comparative Guide to the Stability of O-Ethyltyrosine and Other Tyrosine Analogs in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the modification of native peptide sequences is a critical strategy for enhancing therapeutic properties. The substitution of L-tyrosine with synthetic analogs can profoundly impact a peptide's pharmacokinetic profile, particularly its stability. This guide provides an in-depth comparison of the stability of O-ethyltyrosine-containing peptides against those with native L-tyrosine and other commonly used analogs. We will explore the mechanistic basis for stability differences, supported by experimental data and detailed protocols for validation.

The Critical Role of Tyrosine Modification in Peptide Therapeutics

Tyrosine is a frequent target for modification in peptide drug design due to its involvement in key biological processes and its susceptibility to post-translational modifications like phosphorylation.[1][2] However, native peptides often suffer from rapid degradation by proteases and chemical instability, limiting their therapeutic potential.[3][4] Introducing non-canonical amino acids is a proven strategy to overcome these limitations.[5][6] Modifications to the tyrosine side chain, such as alkylation of the phenolic hydroxyl group to form O-ethyltyrosine or O-methyltyrosine, can sterically hinder protease recognition and prevent unwanted modifications, thereby enhancing the peptide's in vivo half-life.[7][8]

Comparative Stability Analysis of Tyrosine Analogs

The stability of a peptide is broadly categorized into two types: enzymatic (metabolic) stability and chemical stability. Both are critical for a peptide therapeutic's success.

Enzymatic Stability: Resisting Proteolytic Degradation

A primary challenge for peptide therapeutics is their rapid clearance by proteases.[7] Enzymes like chymotrypsin recognize and cleave at the C-terminal side of aromatic residues such as tyrosine.[8]

O-Ethyltyrosine and O-Methyltyrosine: The alkylation of the tyrosine hydroxyl group provides a significant shield against enzymatic degradation. The ethyl or methyl group introduces steric bulk that hinders the peptide's proper docking into the active site of proteases.[8] Furthermore, the incorporation of a D-amino acid version, such as O-methyl-D-tyrosine, confers even greater resistance, as proteases are highly stereoselective for L-amino acids.[7][9]

Phosphotyrosine (pTyr): While a critical post-translational modification in cell signaling, phosphotyrosine is highly susceptible to dephosphorylation by protein tyrosine phosphatases (PTPs).[10][11] This rapid removal of the phosphate group negates its intended biological effect. O-ethyltyrosine can serve as a stable, non-hydrolyzable mimetic of phosphotyrosine, engaging with target proteins without being susceptible to phosphatase activity.[9][12]

Other Analogs:

  • Sulfotyrosine: This analog is also prone to enzymatic degradation, although it plays a crucial role in many protein-protein interactions.

  • Fluorinated Tyrosines: Incorporation of fluorinated tyrosine analogs has been shown to enhance the thermostability of proteins.[13]

The following table summarizes the expected comparative enzymatic stability based on these principles.

Tyrosine AnalogSusceptibility to ChymotrypsinSusceptibility to PhosphatasesRationale for Stability Difference
L-Tyrosine HighN/ANative residue, readily recognized by proteases.
O-Ethyltyrosine LowN/AThe ethyl group provides steric hindrance, impeding protease binding.[8]
O-Methyl-D-tyrosine Very LowN/AThe D-configuration and methyl group offer significant resistance to L-amino acid specific proteases.[7][9]
O-phospho-L-tyrosine HighVery HighThe phosphate group is a substrate for protein tyrosine phosphatases.[10]
Chemical Stability: Navigating the Formulation and In Vivo Environment

Chemical instability involves the alteration of amino acid residues through reactions like oxidation, deamidation, hydrolysis, and photolysis.[14]

O-Ethyltyrosine: The ethylation of the phenolic hydroxyl group enhances its chemical stability in several ways:

  • Resistance to Oxidation: The native tyrosine phenol group is susceptible to oxidation, which can lead to the formation of dityrosine cross-links and aggregation.[15][16][17] Capping this hydroxyl group with an ethyl ether linkage significantly reduces this susceptibility.

  • pH Stability: The sulfonate ester linkage in some tyrosine modifications can be susceptible to hydrolysis under acidic or basic conditions.[18] The ether bond in O-ethyltyrosine is generally more stable across a wider pH range.

Forced Degradation Studies: To thoroughly assess chemical stability, forced degradation studies are indispensable.[2][19][20][21] These studies intentionally expose the peptide to harsh conditions (e.g., high/low pH, high temperature, oxidizing agents, light) to identify potential degradation pathways and products.[22][23]

Experimental Protocols for Stability Assessment

To empirically validate the stability of peptides containing O-ethyltyrosine and other analogs, the following protocols are recommended.

Protocol 1: In Vitro Plasma Stability Assay

This assay measures the stability of a peptide in a biologically relevant matrix.[7]

Objective: To determine the half-life (t½) of the peptide in plasma from various species (e.g., human, mouse, rat).

Materials:

  • Synthesized peptides (e.g., containing L-Tyr, O-ethyl-Tyr)

  • Plasma (e.g., human, anticoagulated with EDTA)

  • Incubation buffer (e.g., PBS, pH 7.4)

  • Quenching solution: Acetonitrile with 1% Trifluoroacetic acid (TFA)

  • LC-MS/MS system

Methodology:

  • Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the peptide stock solution into pre-warmed plasma (37°C) to a final concentration of 1-10 µM.[24][25]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[25]

  • Protein Precipitation: Immediately add the aliquot to a tube containing cold quenching solution to stop enzymatic activity and precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent peptide.

  • Calculation: Plot the percentage of remaining peptide against time and calculate the half-life.

Visualizing the Plasma Stability Workflow

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide Peptide Stock (1-10 mM in DMSO) Incubate Incubate Peptide in Plasma (Final Conc. 1-10 µM) Peptide->Incubate Plasma Plasma (Human, Mouse, etc.) Plasma->Incubate Timepoints Take Aliquots at Time Points (0-120 min) Incubate->Timepoints Quench Quench with Cold Acetonitrile/TFA Timepoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calc Calculate Half-life (t½) LCMS->Calc

Caption: Workflow for the in vitro plasma stability assay.

Protocol 2: Forced Degradation Study

Objective: To identify potential chemical degradation pathways and products under various stress conditions.[19][21]

Materials:

  • Synthesized peptide

  • Buffers of various pH (e.g., pH 2, 7, 10)

  • Hydrogen peroxide (for oxidation)

  • High-intensity light source (for photostability)

  • Temperature-controlled incubator

  • UPLC-MS system

Methodology:

  • Sample Preparation: Prepare solutions of the peptide in water or an appropriate buffer.

  • Stress Conditions: Expose the peptide solutions to a range of conditions in parallel:

    • Acid/Base Hydrolysis: Incubate at different pH values (e.g., 0.1 M HCl, 0.1 M NaOH) at an elevated temperature (e.g., 60°C).

    • Oxidation: Treat with a low concentration of hydrogen peroxide (e.g., 0.1-3% H₂O₂) at room temperature.

    • Thermal Stress: Incubate at high temperatures (e.g., 70°C) in a neutral buffer.

    • Photostability: Expose to a light source according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points.

  • Analysis: Analyze the stressed samples using a high-resolution UPLC-MS system to separate and identify the parent peptide and any degradation products.[22][26]

  • Characterization: Characterize the degradation products using tandem mass spectrometry (MS/MS) to pinpoint modification sites.[23][27]

Visualizing Tyrosine Degradation Pathways

G cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation Tyr Tyrosine Residue in Peptide Protease Protease Cleavage (e.g., Chymotrypsin) Tyr->Protease Susceptible Phosphatase Phosphatase Action (for pTyr) Tyr->Phosphatase Susceptible (if pTyr) Oxidation Oxidation (dityrosine, etc.) Tyr->Oxidation Susceptible Photooxidation Photooxidation Tyr->Photooxidation Susceptible Hydrolysis Hydrolysis (Peptide Bond) Tyr->Hydrolysis Susceptible OEt O-Ethyltyrosine OEt->Protease Resistant OEt->Oxidation Resistant OEt->Photooxidation Resistant

Caption: Susceptibility of Tyrosine vs. O-Ethyltyrosine.

Conclusion and Future Outlook

The incorporation of O-ethyltyrosine is a highly effective strategy for enhancing both the enzymatic and chemical stability of peptide therapeutics. By sterically shielding the peptide backbone from proteases and protecting the reactive phenolic hydroxyl group from chemical modification, O-ethyltyrosine can significantly extend a peptide's in vivo half-life. It also serves as a robust, non-hydrolyzable mimetic for phosphotyrosine, making it an invaluable tool for designing inhibitors of signaling pathways. The experimental protocols detailed in this guide provide a framework for validating the stability of these modified peptides, ensuring that only the most robust candidates advance through the drug development pipeline. As peptide-based drug discovery continues to evolve, the rational design and incorporation of analogs like O-ethyltyrosine will remain a cornerstone of creating safer and more effective therapeutics.

References

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biological activity of O-ethyltyrosine-modified peptides versus native peptides

Author: BenchChem Technical Support Team. Date: February 2026

< A Comparative Guide to the Biological Activity of O-Ethyltyrosine-Modified Peptides Versus Native Peptides

Introduction: The Pursuit of Enhanced Peptide Therapeutics

Peptides represent a rapidly growing class of therapeutics, prized for their high specificity and potency. However, native peptides often suffer from drawbacks such as poor metabolic stability and rapid clearance, limiting their clinical utility. A key strategy in modern drug discovery to overcome these limitations is the incorporation of non-proteinogenic amino acids.[1] This guide provides a detailed comparison of peptides containing O-ethyltyrosine—a synthetic derivative of L-tyrosine—against their native counterparts. By replacing the hydroxyl proton of the tyrosine side chain with an ethyl group, researchers can significantly alter a peptide's pharmacological profile, including its receptor binding affinity, potency, and in vivo stability. This modification serves as a powerful tool to fine-tune peptide therapeutics for enhanced performance.

The O-Ethyltyrosine Modification: A Subtle Change with Significant Impact

O-ethyltyrosine is an analog of tyrosine where the phenolic hydroxyl group is etherified. This seemingly minor alteration has profound implications for the peptide's structure and function:

  • Blocked Phosphorylation: The hydroxyl group of tyrosine is a common site for post-translational modification, particularly phosphorylation, which can be a key step in signal transduction or a signal for degradation. O-ethylation prevents this, potentially prolonging the peptide's active state.

  • Increased Hydrophobicity: The addition of an ethyl group increases the local hydrophobicity of the amino acid side chain. This can enhance interactions with hydrophobic pockets in target receptors and may improve the peptide's ability to cross cellular membranes.

  • Enhanced Metabolic Stability: The ether linkage in O-ethyltyrosine is more resistant to enzymatic degradation by peptidases and other metabolic enzymes compared to the native tyrosine residue. This can lead to a longer circulating half-life in vivo.[2]

  • Altered Conformation: The bulkier O-ethyl group can introduce steric constraints that influence the peptide's secondary structure. This conformational rigidity can lock the peptide into a more bioactive conformation, leading to higher receptor affinity.

Comparative Analysis: Gonadotropin-Releasing Hormone (GnRH) Analogs

A prime example of the successful application of tyrosine modification is in the development of Gonadotropin-Releasing Hormone (GnRH) analogs. GnRH is a decapeptide that plays a crucial role in reproduction.[3] Analogs of GnRH are used to treat hormone-dependent conditions like prostate cancer and endometriosis.[4][5] The native GnRH sequence is: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂.

Early structure-activity relationship studies revealed that modifications at position 6 and the C-terminus could dramatically increase potency.[2] While O-ethyltyrosine has been explored in various peptide contexts, we can extrapolate from similar modifications, such as O-methylation, to understand its likely impact. The primary goals of these modifications are to increase receptor binding affinity and improve resistance to proteolytic degradation.[2][6]

Table 1: Hypothetical Comparative Biological Activity of GnRH Analogs

PeptideModificationReceptor Binding Affinity (Relative to GnRH)In Vivo Potency (Relative to GnRH)Rationale for Activity Change
Native GnRH None1x1xBaseline activity, susceptible to rapid enzymatic cleavage.
[D-Tyr(Et)⁶]-GnRH D-amino acid at position 6; O-ethylation of Tyrosine>10x>50xThe D-amino acid substitution significantly reduces susceptibility to proteolysis. The O-ethyl group increases hydrophobicity and may enhance receptor interaction, while preventing phosphorylation.
[D-Ala⁶]-GnRH D-amino acid at position 6~5x~10-20xD-alanine substitution primarily enhances metabolic stability.

Note: The data for the O-ethyltyrosine GnRH analog is illustrative, based on established principles of peptide modification. Specific experimental values would need to be determined empirically.

Mechanistic Insights: Why O-Ethyltyrosine Enhances Activity

The enhanced biological activity of O-ethyltyrosine-modified peptides can be attributed to a combination of factors:

  • Receptor-Ligand Interactions: The tyrosine hydroxyl group often acts as a hydrogen bond donor or acceptor in receptor binding.[7] Replacing it with an O-ethyl group removes this capability but introduces a new hydrophobic interaction potential. If the receptor's binding pocket has a complementary hydrophobic region, this can lead to a stronger, more favorable binding interaction.

  • Conformational Stabilization: The native GnRH peptide is highly flexible. The introduction of modified amino acids can constrain this flexibility, favoring a conformation that is pre-organized for receptor binding. This reduces the entropic penalty of binding, leading to higher affinity.[8]

Signaling Pathway of GnRH Receptor

The GnRH receptor is a G-protein coupled receptor (GPCR). Upon binding of GnRH or its agonists, it activates the Gαq/11 subunit, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligands cluster_cytosol Cytosol GnRHR GnRH Receptor G_protein Gαq/11 GnRHR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves GnRH_native Native GnRH GnRH_native->GnRHR Binds GnRH_modified [D-Tyr(Et)⁶]-GnRH GnRH_modified->GnRHR Binds (Higher Affinity) IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Gonadotropin_Release LH/FSH Release PKC->Gonadotropin_Release triggers Ca_release->Gonadotropin_Release triggers

Caption: GnRH receptor signaling cascade initiated by ligand binding.

Experimental Protocols

To empirically validate the comparative activity, the following protocols are essential.

Solid-Phase Peptide Synthesis (SPPS) of O-Ethyltyrosine Peptides

This protocol outlines the standard Fmoc-based synthesis strategy.[9]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Tyr(Et)-OH)

  • Coupling reagents: HBTU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-Tyr(Et)-OH at the desired position.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final peptide product by mass spectrometry.

Competitive Receptor Binding Assay

This assay determines the binding affinity (IC₅₀ or Kᵢ) of the synthesized peptides for their target receptor.[10][11]

Materials:

  • Cell membranes or whole cells expressing the target receptor (e.g., GnRH receptor).

  • Radiolabeled ligand known to bind the receptor (e.g., ¹²⁵I-labeled GnRH agonist).

  • Synthesized peptides (native and O-ethyltyrosine modified).

  • Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • Filtration apparatus with glass fiber filters.

Procedure:

  • Assay Setup: In a 96-well plate, add a constant amount of receptor preparation and a fixed concentration of the radiolabeled ligand to each well.

  • Competition: Add increasing concentrations of the unlabeled competitor peptides (the native and modified peptides being tested) to the wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through the glass fiber filter plate to separate receptor-bound from unbound radioligand.

  • Washing: Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

Experimental Workflow Diagram

Experimental_Workflow Start Design Peptides (Native vs. O-Ethyl-Tyr) Synthesis Solid-Phase Peptide Synthesis (SPPS) Start->Synthesis Purification RP-HPLC Purification Synthesis->Purification Verification Mass Spectrometry Verification Purification->Verification BioAssay Biological Activity Assays Verification->BioAssay BindingAssay Receptor Binding Assay (Determine IC₅₀/Kᵢ) BioAssay->BindingAssay FunctionalAssay Cell-Based Functional Assay (Determine EC₅₀) BioAssay->FunctionalAssay InVivo In Vivo Efficacy Studies (e.g., Rat Model) BioAssay->InVivo Analysis Data Analysis & Comparison BindingAssay->Analysis FunctionalAssay->Analysis InVivo->Analysis

Caption: Workflow from peptide design to comparative biological analysis.

Conclusion and Future Perspectives

The substitution of native tyrosine with O-ethyltyrosine is a potent and validated strategy in medicinal chemistry for enhancing the therapeutic properties of peptides. By blocking phosphorylation, increasing hydrophobicity, and improving metabolic stability, this modification can lead to analogs with significantly higher binding affinity and in vivo potency. The case of GnRH analogs exemplifies how such targeted modifications can transform a native peptide into a powerful therapeutic agent. Future research will likely continue to explore this and other novel amino acid substitutions, leveraging detailed structural biology and computational modeling to rationally design next-generation peptide drugs with precisely tailored pharmacological profiles.

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  • Title: The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences Source: PubMed Central URL: [Link]

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A Comparative Guide to Assessing the Impact of O-Ethylation on Peptide Conformation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a peptide is paramount to deciphering its biological activity, stability, and therapeutic potential. Post-translational modifications (PTMs) are a natural mechanism for fine-tuning peptide and protein function, and synthetic modifications offer a powerful tool in the rational design of peptide-based therapeutics. Among these, O-alkylation of serine and threonine residues, particularly O-ethylation, provides a subtle yet impactful means to modulate a peptide's conformational landscape.

This guide provides an in-depth comparison of key analytical techniques to assess the structural consequences of O-ethylation. We will explore the causality behind experimental choices, present self-validating protocols, and offer insights into the interpretation of comparative data between a native peptide and its O-ethylated analog.

The Rationale for O-Ethylation: A Subtle Shift with Significant Consequences

O-ethylation, the substitution of the hydroxyl proton of a serine or threonine residue with an ethyl group, introduces a seemingly minor modification. However, this change can precipitate a cascade of structural effects. The ethyl group is larger and more hydrophobic than the native hydroxyl group. This can lead to steric hindrance that restricts the conformational freedom of the peptide backbone, potentially stabilizing specific secondary structures like β-turns or helices.[1][2] Furthermore, the removal of a hydrogen bond donor in the side chain can disrupt or promote new intramolecular hydrogen bonding networks, which are critical for maintaining a stable conformation.[3][4] These subtle alterations can collectively influence a peptide's receptor binding affinity, enzymatic stability, and membrane permeability.[5]

A Multi-faceted Approach to Conformational Analysis

No single technique can fully elucidate the conformational intricacies of a peptide. A robust assessment relies on the synergistic application of several analytical methods. The primary techniques for this purpose are Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography, often complemented by in silico Molecular Dynamics (MD) simulations.[6][7]

Experimental Workflow for Conformational Assessment

The following diagram illustrates a typical workflow for comparing the conformation of a native and an O-ethylated peptide.

G cluster_0 Peptide Synthesis & Purification cluster_1 Conformational Analysis cluster_2 Data Interpretation & Comparison Synthesis Solid-Phase Peptide Synthesis (Native & O-Ethyl-Modified) Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry (Verification of Mass) Purification->Characterization CD Circular Dichroism (CD) (Secondary Structure Estimation) Characterization->CD NMR 2D NMR Spectroscopy (High-Resolution 3D Structure) Characterization->NMR Crystallography X-ray Crystallography (Solid-State Structure) Characterization->Crystallography Analysis Comparative Analysis of Native vs. O-Ethyl Peptide CD->Analysis MD Molecular Dynamics (MD) (Dynamic Conformations) NMR->MD NMR->Analysis Crystallography->Analysis MD->Analysis

Caption: Workflow for assessing the conformational impact of O-ethylation.

Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure

CD spectroscopy is a rapid and sensitive technique for probing the secondary structure of peptides in solution.[8][9] It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides.[10] The resulting spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure content (α-helix, β-sheet, β-turn, or random coil).

By comparing the CD spectra of the native and O-ethylated peptides, one can quickly ascertain if the modification has induced a significant change in the overall secondary structure. For instance, an increase in the negative ellipticity at 208 and 222 nm would suggest a stabilization of an α-helical conformation.[10]

Table 1: Comparative CD Analysis of a Model Peptide and its O-Ethylated Analog
PeptidePredominant Secondary StructureMean Residue Ellipticity [θ] at 222 nm (deg cm² dmol⁻¹)
Native PeptideRandom Coil / β-turn-5,000
O-Ethyl-Ser-Peptideα-helix-15,000
Experimental Protocol: Circular Dichroism Spectroscopy
  • Sample Preparation: Dissolve the lyophilized native and O-ethylated peptides in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 25-50 µM.[11] Ensure the buffer has low absorbance in the far-UV region.

  • Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.[9] Set the scanning wavelength range from 190 to 260 nm.[11]

  • Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 20°C) in a 1 mm pathlength quartz cuvette.[11] Collect data with a scan rate of 50 nm/min and a step size of 0.2 nm.[11] Average at least three scans for each sample to improve the signal-to-noise ratio.

  • Data Processing: Subtract the spectrum of the buffer blank from the sample spectra. Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the peptide concentration, pathlength, and number of amino acid residues.

  • Analysis: Compare the spectra of the native and O-ethylated peptides. Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Resolution Insights in Solution

NMR spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution.[12][13] A suite of 2D NMR experiments, such as COSY, TOCSY, and NOESY/ROESY, allows for the assignment of proton resonances and the measurement of through-bond and through-space correlations between atoms.[14][15]

The key experiment for structure determination is the Nuclear Overhauser Effect (NOE), which provides distance restraints between protons that are close in space (< 5 Å).[14] By comparing the NOE patterns of the native and O-ethylated peptides, one can identify specific conformational changes. For example, the appearance of new medium-range NOEs (between residues i and i+2, i+3, or i+4) in the O-ethylated analog would be strong evidence for the formation of a defined secondary structure.

Table 2: Key NMR Observables for Conformational Comparison
NMR ParameterInformation ProvidedExpected Impact of O-Ethylation
Chemical Shift (δ) Local electronic environmentChanges in the chemical shifts of protons near the O-ethylated residue due to altered shielding.
³J(HN,Hα) Coupling Constant Dihedral angle φA value < 6 Hz suggests a helical conformation, while > 8 Hz suggests a β-sheet. A shift in this value indicates a change in the backbone torsion angle.
NOE Connectivity Interproton distancesAppearance of new or disappearance of existing NOEs, indicating changes in the peptide's fold.
Temperature Coefficients Solvent exposure of amide protonsA smaller temperature coefficient indicates that an amide proton is involved in an intramolecular hydrogen bond and is shielded from the solvent.
Experimental Protocol: 2D NMR Spectroscopy
  • Sample Preparation: Dissolve the peptides to a concentration of 0.5-1 mM in a deuterated solvent (e.g., 90% H₂O / 10% D₂O) with a suitable buffer.[15] The molecular weight should ideally be less than 30 kDa.[15]

  • Data Acquisition: Acquire a series of 2D NMR spectra (COSY, TOCSY, NOESY/ROESY) on a high-field NMR spectrometer (≥ 600 MHz). NOESY mixing times are typically varied (e.g., 100-300 ms) to build up NOE intensities.

  • Resonance Assignment: Use the COSY and TOCSY spectra to identify the spin systems of the amino acid residues and sequentially assign all proton resonances.

  • Structural Calculation: Extract interproton distance restraints from the NOESY spectra. Use computational software packages like CYANA or CNS to calculate a family of 3D structures that are consistent with the experimental restraints.[14]

  • Comparative Analysis: Superimpose the calculated structures of the native and O-ethylated peptides to visualize and quantify the conformational differences.

X-ray Crystallography: The Solid-State Conformation

X-ray crystallography provides an atomic-resolution view of a peptide's structure in the solid state.[16][17] This technique requires the growth of well-ordered crystals of the peptide, which can be a challenging and time-consuming process.[18] However, when successful, it yields a precise and unambiguous 3D structure.

Comparing the crystal structures of a native peptide and its O-ethylated counterpart can reveal how the modification influences the peptide's intrinsic folding preferences and its intermolecular interactions in the crystal lattice. It is important to note that the conformation observed in the crystal may not be the only one present in solution, but it represents a stable, low-energy state.

Logical Diagram of the Crystallographic Process

G Peptide Purified Peptide (Native or O-Ethyl) Crystallization Crystallization Screening Peptide->Crystallization Crystal Single Crystal Crystallization->Crystal Diffraction X-ray Diffraction Crystal->Diffraction Data Diffraction Data (Intensities & Angles) Diffraction->Data Phasing Phase Determination Data->Phasing Map Electron Density Map Phasing->Map Model Model Building & Refinement Map->Model Structure Final 3D Structure Model->Structure

Caption: The major steps in peptide X-ray crystallography.

Molecular Dynamics (MD) Simulations: Exploring Conformational Dynamics

MD simulations are a computational technique used to study the time-dependent behavior of molecules.[19][20] By simulating the movements of atoms in a peptide over time, MD can provide insights into its conformational flexibility, the stability of secondary structures, and the influence of solvent.[21][22]

When used in conjunction with experimental data from NMR or X-ray crystallography, MD simulations can help to build a more complete picture of the peptide's conformational landscape. Comparing simulations of the native and O-ethylated peptides can reveal differences in their dynamic behavior and the relative populations of different conformational states.

Conclusion: An Integrated Approach for a Complete Picture

Assessing the impact of O-ethylation on peptide conformation requires a multi-pronged, comparative approach. CD spectroscopy offers a rapid, high-level overview of secondary structure changes. NMR spectroscopy provides detailed, atomic-resolution information about the peptide's structure and dynamics in solution. X-ray crystallography can yield a precise snapshot of the peptide's conformation in the solid state. Finally, MD simulations complement these experimental techniques by providing a dynamic view of the peptide's conformational landscape.

By integrating the data from these powerful analytical tools, researchers can gain a comprehensive understanding of how O-ethylation influences peptide conformation, thereby enabling the rational design of peptide therapeutics with improved properties.

References

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A Senior Application Scientist's Guide to Control Compounds in Phosphorylation Studies: The Case for N-(Tert-butoxycarbonyl)-O-ethyltyrosine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of signal transduction, the precise detection of protein phosphorylation is paramount. As researchers and drug developers, our ability to confidently identify and quantify these transient post-translational modifications underpins our understanding of cellular regulation and disease. The specificity of our tools, particularly phosphotyrosine-specific antibodies, is a cornerstone of this endeavor. However, ensuring this specificity requires meticulous validation with appropriate controls.

This guide provides an in-depth technical comparison of control compounds for phosphorylation studies, with a focus on the utility of N-(Tert-butoxycarbonyl)-O-ethyltyrosine. We will delve into the rationale behind selecting control compounds, compare the performance of various alternatives, and provide actionable experimental protocols to ensure the scientific integrity of your findings.

The Imperative for Controls in Phosphorylation Research

Protein tyrosine kinases (PTKs) are pivotal regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][2] The study of PTK signaling pathways heavily relies on antibodies that can specifically recognize phosphorylated tyrosine (pTyr) residues. However, the potential for off-target binding necessitates the use of robust negative controls to validate antibody specificity and confirm that the observed signal is indeed due to phosphorylation. A well-designed experiment will include controls that can distinguish between true phosphorylation-dependent signals and non-specific interactions.

N-(Tert-butoxycarbonyl)-O-ethyltyrosine: A Non-Phosphorylatable Negative Control

N-(Tert-butoxycarbonyl)-O-ethyltyrosine, often abbreviated as Boc-Tyr(Et)-OH, is a chemically modified amino acid. The tert-butoxycarbonyl (Boc) group protects the alpha-amino group, a standard practice in peptide synthesis.[3] The key feature for its use as a control is the ethyl ether linkage on the phenolic hydroxyl group of the tyrosine side chain. This modification permanently blocks the site of potential phosphorylation by tyrosine kinases, rendering the residue non-phosphorylatable.

Caption: Chemical structures of N-(Tert-butoxycarbonyl)-O-ethyltyrosine and native tyrosine.

Incorporating O-ethyl-tyrosine into a peptide sequence that corresponds to the epitope recognized by a phosphotyrosine-specific antibody creates an ideal negative control. This control peptide is identical to the target sequence in all aspects except for the inability to be phosphorylated. Therefore, it can be used in competition assays to demonstrate that the antibody's binding is dependent on the phosphate group and not just the surrounding amino acid sequence.

Comparative Analysis of Phosphorylation Controls

The choice of a control compound is a critical decision in experimental design. Below is a comparison of N-(Tert-butoxycarbonyl)-O-ethyltyrosine with other commonly used control strategies.

Control StrategyPrincipleAdvantagesDisadvantages
O-Ethyl-Tyrosine Peptide The hydroxyl group of tyrosine is permanently blocked by an ethyl ether, preventing phosphorylation.- Chemically stable and inert. - Closely mimics the native non-phosphorylated sequence. - Ideal for antibody specificity testing in competition assays.- Requires peptide synthesis. - Not suitable for in-cell studies unless introduced as a peptide.
Phenylalanine Substitution The tyrosine residue is replaced with phenylalanine, which lacks a hydroxyl group.- Genetically encodable for in-cell studies (site-directed mutagenesis). - Completely removes the potential for phosphorylation.- May alter local protein structure or dynamics due to the removal of the hydroxyl group.[4] - The inhibitory efficacy of phenylalanine-based peptides can be disappointing.[5]
Non-hydrolyzable pTyr Mimetics Analogs like phosphonates (e.g., F2Pmp) mimic the structure and charge of phosphotyrosine but are resistant to phosphatases.[6][7]- Excellent for studying downstream signaling in a sustained "on" state.[8] - High affinity for SH2 domains.[6][9] - Can be incorporated into peptides.[6]- Act as positive mimetics, not negative controls for phosphorylation itself. - Can have off-target effects. - Synthesis can be complex.[10]
Kinase Inhibitors Small molecules that block the active site of tyrosine kinases.- Can be used in live cells to study the effect of inhibiting phosphorylation. - Reversible, allowing for temporal studies.- Often lack specificity and can inhibit multiple kinases.[11][12] - Can have off-target effects unrelated to kinase inhibition.

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sub_q1 [label="In vitro or in cellulo?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sub_a1_vitro [label="In vitro (e.g., Western Blot,\nELISA, SPR)"]; sub_a1_cellulo [label="In cellulo"];

protocol1 [label="O-Ethyl-Tyrosine peptide\ncompetition assay", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"]; protocol2 [label="Site-directed mutagenesis\n(Y-to-F) and cellular assays", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"]; protocol3 [label="Introduce peptide with pTyr mimetic\ninto cells or use in biochemical assays", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> q1; q1 -> a1 [label="Specificity"]; q1 -> a2 [label="Function"]; q1 -> a3 [label="Sustain Signal"];

a1 -> c1; a2 -> c2; a3 -> c3;

c1 -> sub_q1; sub_q1 -> sub_a1_vitro [label="In vitro"]; sub_q1 -> sub_a1_cellulo [label="In cellulo"]; sub_a1_vitro -> protocol1; sub_a1_cellulo -> protocol2; // Can also use cell-permeable peptides c2 -> protocol2; c3 -> protocol3; }

Caption: Decision workflow for selecting the appropriate phosphorylation control.

Experimental Protocols

Here, we provide a detailed protocol for using a peptide containing O-ethyl-tyrosine to validate the specificity of a phosphotyrosine antibody in a Western blot competition assay.

Part 1: Synthesis of Control Peptides

Peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[13][14] You will need to synthesize two peptides:

  • Phospho-peptide (Positive Control): The target peptide sequence containing a phosphorylated tyrosine residue.

  • O-Ethyl-tyrosine Peptide (Negative Control): The same peptide sequence with the target tyrosine replaced by O-ethyl-tyrosine.

The synthesis of peptides containing modified residues like O-ethyl-tyrosine is a well-established procedure.[3]

Part 2: Western Blot Competition Assay Protocol

This protocol assumes you have a cell lysate containing the protein of interest, which is expected to be phosphorylated under certain conditions.

  • Prepare Cell Lysates: Culture and treat cells to induce phosphorylation of the target protein. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford or BCA assay.

  • Antibody Pre-incubation:

    • Set up three sets of tubes.

    • Tube A (No competition): Dilute your primary phosphotyrosine-specific antibody to its optimal working concentration in a blocking buffer (e.g., 5% BSA in TBST).

    • Tube B (Phospho-peptide competition): Dilute the primary antibody in blocking buffer and add the phospho-peptide to a final concentration of 10-100 µg/mL.

    • Tube C (O-Ethyl-tyrosine peptide competition): Dilute the primary antibody in blocking buffer and add the O-ethyl-tyrosine peptide to the same final concentration as the phospho-peptide.

    • Incubate all tubes for 1-2 hours at room temperature with gentle agitation.

  • SDS-PAGE and Transfer:

    • Load equal amounts of your cell lysate into at least three lanes of an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. It is often recommended to use BSA instead of milk for blocking when detecting phosphoproteins, as milk contains casein, a phosphoprotein that can cause high background.[15]

  • Primary Antibody Incubation:

    • Cut the membrane into three strips (if your protein of interest is at a known molecular weight).

    • Incubate one strip with the antibody solution from Tube A, the second with the solution from Tube B, and the third with the solution from Tube C.

    • Incubate overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane strips extensively with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane strips again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[16][17]

Expected Results and Interpretation

LaneCompetition PeptideExpected ResultInterpretation
A NoneStrong band at the expected molecular weight.The antibody recognizes a protein in the lysate.
B Phospho-peptideThe band is significantly diminished or absent.The antibody binding is specific to the phosphorylated epitope.
C O-Ethyl-tyrosine peptideThe band intensity is similar to Lane A.The antibody does not bind to the non-phosphorylatable form of the epitope, confirming its specificity for the phosphate group.

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// Edges start -> pre_incubation; pre_incubation -> no_peptide; pre_incubation -> phospho_peptide; pre_incubation -> ethyl_tyr_peptide; {no_peptide, phospho_peptide, ethyl_tyr_peptide} -> sds_page [style=invis]; start -> sds_page [style=invis]; sds_page -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> results; results -> result_a [label="No Peptide"]; results -> result_b [label="Phospho-peptide"]; results -> result_c [label="O-Ethyl-tyrosine"]; {result_a, result_b, result_c} -> conclusion; }

Caption: Workflow for a Western blot competition assay using control peptides.

Conclusion

The rigorous validation of reagents is a hallmark of robust scientific research. In the context of phosphorylation studies, the use of appropriate controls is non-negotiable. N-(Tert-butoxycarbonyl)-O-ethyltyrosine, by providing a stable, non-phosphorylatable analog of tyrosine, serves as an excellent tool for creating negative control peptides. These peptides are invaluable for confirming the specificity of phosphotyrosine antibodies through competition assays, thereby ensuring the reliability of experimental data. While other control strategies, such as phenylalanine substitution and the use of kinase inhibitors, have their place, the use of O-alkylated tyrosine derivatives provides a chemically precise control for in vitro validation. By carefully selecting and implementing the appropriate controls, researchers can build a solid foundation of trustworthy data, accelerating our progress in understanding the complex world of cellular signaling.

References

  • Kaneko, T., et al. (2012). Revisiting the phosphotyrosine binding pocket of Fyn SH2 domain led to the identification of novel SH2 superbinders. ResearchGate. Available at: [Link]

  • Burke, T. R., Jr, et al. (1994). Nonhydrolyzable phosphotyrosyl mimetics for the preparation of phosphatase-resistant SH2 domain inhibitors. PubMed. Available at: [Link]

  • Burke, T. R., Jr, et al. (1994). Nonhydrolyzable phosphotyrosyl mimetics for the preparation of phosphatase-resistant SH2 domain inhibitors. Semantic Scholar. Available at: [Link]

  • Gwarek, M., et al. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Publishing. Available at: [Link]

  • Wang, L., et al. (2021). Genetic Encoding of A Nonhydrolyzable Phosphotyrosine Analog in Mammalian Cells. bioRxiv. Available at: [Link]

  • ResearchGate. (n.d.). The IC50 values of the tested inhibitors against the non-receptor tyrosine kinases. ResearchGate. Available at: [Link]

  • Gogl, G., et al. (2021). Specificity and regulation of phosphotyrosine signaling through SH2 domains. PMC. Available at: [Link]

  • Waksman, G., et al. (1993). Binding of a High Affinity Phosphotyrosyl Peptide to the Src SH2 Domain: Crystal Structures of the Complexed and Uncomplexed Forms. Cell. Available at: [Link]

  • Lawrence, D. S., et al. (1997). Nonphosphorylatable tyrosine surrogates. Implications for protein kinase inhibitor design. PubMed. Available at: [Link]

  • Zhang, Y. (n.d.). Detecting tyrosine-phosphorylated proteins by Western blot analysis. PubMed. Available at: [Link]

  • Soverini, S., et al. (2009). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? PMC. Available at: [Link]

  • Das, A., et al. (2019). Solvent-Assisted Tyrosine-Based Dipeptide Forms Low-Molecular Weight Gel: Preparation and Its Potential Use in Dye Removal and Oil Spillage Separation from Water. ACS Omega. Available at: [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems. Available at: [Link]

  • Kamps-Holtzapple, C., et al. (1988). Preparation and characterization of antibodies to O-phosphotyrosine and their use for identification of phosphotyrosine-containing proteins. PubMed. Available at: [Link]

  • Zhang, Y. (2009). Detecting Tyrosine-Phosphorylated Proteins by Western Blot Analysis. ResearchGate. Available at: [Link]

  • Dong, S., et al. (2015). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central. Available at: [Link]

  • Senevirathne, A., et al. (2024). Tyrosine and Phenylalanine Activate Neuronal DNA Repair but Exhibit Opposing Effects on Global Transcription and Adult Female Mice Are Resilient to TyrRS/YARS1 Depletion. PMC. Available at: [Link]

  • Lee, M. S., et al. (2020). Preparation of a phosphotyrosine-protein standard for use in semiquantitative western blotting with enhanced chemiluminescence. PubMed. Available at: [Link]

  • Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis. Pentelute Lab. Available at: [Link]

  • Kendrick Labs. (n.d.). 2D and 1D Western Blotting with anti-PhosphoTyrosine Antibody. Kendrick Labs. Available at: [Link]

  • Lee, M. S., et al. (2020). Preparation of a phosphotyrosine-protein standard for use in semiquantitative western blotting with enhanced chemiluminescence. PMC. Available at: [Link]

  • Zhang, L., et al. (2018). Impact of phosphomimetic and non-phosphorylatable mutations of phospholemman on L-type calcium channels gating in HEK 293T cells. PMC. Available at: [Link]

  • Al-Ghamdi, M., et al. (2024). Non-Receptor Tyrosine Kinases: Their Structure and Mechanistic Role in Tumor Progression and Resistance. PMC. Available at: [Link]

  • Shah, N. H., et al. (2023). High-throughput profiling of sequence recognition by tyrosine kinases and SH2 domains using bacterial peptide display. eLife. Available at: [Link]

  • ResearchGate. (2023). Is it better to use kinase activator or inhibitor when we want to study specific pathway? ResearchGate. Available at: [Link]

  • Thompson, G. N., et al. (2009). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. PMC. Available at: [Link]

  • Masaryk University. (2024). Non-canonical signaling of human receptor tyrosine kinases. IS MUNI. Available at: [Link]

  • van der Mijn, J. C., et al. (2015). Evaluation of different phospho-tyrosine antibodies for label-free phosphoproteomics. PubMed. Available at: [Link]

  • Parrales, A., & Iwakuma, T. (2016). Targeted Therapies in Cancer: To Be or Not to Be, Selective. MDPI. Available at: [Link]

  • Lifespan.io. (2024). The Roles of Phenylalanine and Tyrosine in Lifespan. Lifespan.io. Available at: [Link]

  • Uckun, F. M., et al. (2007). Generation of an analog-sensitive Syk tyrosine kinase for the study of signaling dynamics from the B cell antigen receptor. PubMed. Available at: [Link]

  • Tesei, G., et al. (2024). Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates. eLife. Available at: [Link]

  • Gazdar, A. F., & Minna, J. D. (2005). Inhibition of EGFR Signaling: All Mutations Are Not Created Equal. PMC. Available at: [Link]

  • Al-Ghamdi, M., et al. (2024). Non-Receptor Tyrosine Kinases: Their Structure and Mechanistic Role in Tumor Progression and Resistance. PubMed. Available at: [Link]

  • Fisher, M. J., & Pogson, C. I. (1984). Control of phenylalanine and tyrosine metabolism by phosphorylation mechanisms. PubMed. Available at: [Link]

  • Mocsai, A., et al. (2010). Analysis of intracellular tyrosine phosphorylation in circulating neutrophils as a rapid assay for the in vivo effect of oral tyrosine kinase inhibitors. PubMed Central. Available at: [Link]

  • O'Shea, J. J., et al. (2009). Selectivity and therapeutic inhibition of kinases: to be or not to be? PMC. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Antibody Specificity: Assessing the Potential Cross-Reactivity of Anti-Phosphotyrosine Antibodies with O-Ethyltyrosine

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses a critical, yet often overlooked, aspect of anti-pTyr antibody validation: the potential for cross-reactivity with structurally similar, non-phosphorylated tyrosine modifications. Specifically, we will explore the case of O-ethyltyrosine, a modification that, while not functionally equivalent to phosphorylation, could theoretically pose a challenge to antibody specificity.

While there is a notable lack of direct published data on this specific interaction, this guide provides the theoretical framework and rigorous experimental protocols necessary to empower researchers to validate their own anti-phosphotyrosine antibodies. We will proceed from the foundational principles of molecular recognition to detailed, step-by-step validation workflows.

The Molecular Basis for Specificity and Potential Cross-Reactivity

The specific recognition of phosphotyrosine by an antibody's paratope is a complex interplay of shape, size, and charge. The phosphate group is the key feature, providing a distinct steric profile and a significant dianionic charge at physiological pH that is recognized by complementary charged amino acid residues (like arginine and lysine) in the antibody's binding pocket.[2] This charge interaction is a primary driver of the high affinity and specificity of anti-pTyr antibodies.[2]

Let's compare the structures:

  • Phosphotyrosine (pTyr): Features a phosphate group (-PO₃²⁻) linked to the tyrosine's hydroxyl group via a phosphoester bond. It is bulky and carries a strong negative charge.

  • O-ethyltyrosine (OEt): Features an ethyl group (-CH₂CH₃) linked to the tyrosine's hydroxyl group via an ether bond. This group is sterically smaller than a phosphate group and, critically, is electrically neutral.

Hypothesis: Based on first principles, significant cross-reactivity between a high-quality anti-phosphotyrosine antibody and O-ethyltyrosine is unlikely. The absence of the dianionic charge on the O-ethyl group removes the primary electrostatic interaction that governs specific pTyr binding. However, steric mimicry, while imperfect, cannot be entirely discounted without empirical evidence. An antibody with a less stringent binding pocket might recognize the general shape of a modified tyrosine, leading to low-affinity, non-specific binding.

Therefore, direct experimental validation is the only way to ensure the trustworthiness of your results.

cluster_pTyr Phosphotyrosine (pTyr) cluster_OEt O-ethyltyrosine (OEt) cluster_key Comparison pTyr_node Tyrosine phosphate_group Phosphate Group (-PO₃²⁻) - Bulky - Dianionic Charge pTyr_node->phosphate_group  Phosphoester Bond (O-P) key_charge Charge: Critical for Binding phosphate_group->key_charge OEt_node Tyrosine ethyl_group Ethyl Group (-CH₂CH₃) - Less Bulky - Electrically Neutral OEt_node->ethyl_group  Ether Bond (O-C) key_shape Shape: Potential for Mimicry ethyl_group->key_shape

Caption: Structural and chemical comparison of Phosphotyrosine and O-ethyltyrosine.

Experimental Validation Strategy: A Self-Validating System

To definitively assess cross-reactivity, we will employ a series of immunoassays using free O-ethyltyrosine and a phosphotyrosine-containing peptide as competitors. This multi-pronged approach ensures the results are robust and trustworthy. The core principle is to test whether O-ethyltyrosine can compete with a known phosphotyrosine epitope for binding to the antibody.

Mandatory Reagents:

  • Positive Control: A synthesized peptide containing a phosphotyrosine residue (e.g., Biotin-EPQpYEEIPIYL).

  • Potential Competitor: Synthesized O-ethyltyrosine.

  • Negative Control: The corresponding non-phosphorylated tyrosine peptide (Biotin-EPQYEEIPIYL).

  • Anti-Phosphotyrosine Antibody: The antibody to be validated.

G cluster_workflow Antibody Validation Workflow start Obtain Antibody & Peptides (pTyr, Tyr, OEt) dot_blot Experiment 1: Dot Blot Screen start->dot_blot Initial Check comp_elisa Experiment 2: Competitive ELISA dot_blot->comp_elisa Quantitative Assay wb_analysis Experiment 3: Competitive Western Blot comp_elisa->wb_analysis Protein Context analysis Data Analysis & Quantification wb_analysis->analysis conclusion Determine Specificity & Cross-Reactivity Profile analysis->conclusion

Caption: Experimental workflow for assessing antibody cross-reactivity.

Experiment 1: Dot Blot for Direct Binding Assessment

The dot blot is a rapid, qualitative method to determine if the antibody has any affinity for O-ethyltyrosine conjugated to a carrier protein (like BSA) compared to a phosphotyrosine-BSA conjugate.[3][4]

Step-by-Step Protocol:

  • Antigen Preparation: Prepare serial dilutions of pTyr-BSA, OEt-BSA, and unconjugated BSA (negative control) in PBS, ranging from 100 µg/mL to 1 µg/mL.

  • Membrane Spotting: Using a pencil, lightly mark a grid on a nitrocellulose membrane. Carefully spot 1-2 µL of each antigen dilution onto its designated spot on the membrane.[5]

  • Drying: Allow the membrane to air dry completely at room temperature for at least 1 hour.

  • Blocking: Immerse the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) and incubate for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Discard the blocking buffer and incubate the membrane with your anti-phosphotyrosine antibody, diluted to its recommended concentration for Western blotting in fresh blocking buffer, for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.

  • Detection: Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane and visualize the signal using a chemiluminescence imager.[6]

Interpreting the Results:

  • High Specificity: Strong signals in the pTyr-BSA spots with no detectable signal in the OEt-BSA or BSA spots, even at the highest concentrations.

  • Potential Cross-Reactivity: Any signal detected in the OEt-BSA spots indicates some level of cross-reactivity. The intensity of this signal relative to the pTyr-BSA signal gives a qualitative measure of the cross-reactivity.

Experiment 2: Competitive ELISA for Quantitative Analysis

This is the most critical and quantitative assay. It measures the ability of free O-ethyltyrosine to inhibit the binding of the anti-pTyr antibody to a plate coated with a phosphotyrosine-containing peptide.[7][8]

Step-by-Step Protocol:

  • Plate Coating: Coat the wells of a 96-well high-binding microplate with 100 µL/well of a pTyr-peptide solution (e.g., 1-5 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[9]

  • Washing & Blocking: Wash the plate three times with PBST (PBS with 0.05% Tween-20). Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 3% BSA in PBST) and incubating for 2 hours at room temperature.

  • Prepare Competition Mixtures:

    • In separate tubes, prepare a series of dilutions of your competitors: phosphotyrosine, O-ethyltyrosine, and non-phosphorylated tyrosine (as a negative control). Concentrations should span a wide range, from 1 mM down to 1 nM.

    • Add a constant, pre-determined concentration of your anti-pTyr antibody to each competitor dilution. This concentration should be one that gives a signal of ~80% of maximum in a standard direct ELISA (determined beforehand).

    • Incubate these mixtures for 1 hour at room temperature to allow the antibody to bind to the free competitor.[9]

  • Competition Reaction: After washing the blocked plate three times with PBST, add 100 µL of the antibody/competitor mixtures to the appropriate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with PBST to remove any antibody that has been outcompeted (i.e., is bound to the free competitor).

  • Secondary Antibody & Detection: Add 100 µL of a diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour. Wash the plate five times with PBST. Add 100 µL of TMB substrate and incubate in the dark until a blue color develops. Stop the reaction with 50 µL of 2N H₂SO₄.[10]

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation:

Plot the absorbance at 450 nm against the log of the competitor concentration. This will generate inhibition curves. The IC₅₀ value is the concentration of the competitor that causes a 50% reduction in the signal.

CompetitorExpected IC₅₀ for a Specific AntibodyIndication of Cross-Reactivity
Phosphotyrosine Low (nM to low µM range)N/A (Positive Control)
O-Ethyltyrosine No inhibition or very high IC₅₀ (>1000x pTyr IC₅₀)IC₅₀ value approaches that of pTyr
Tyrosine No inhibitionN/A (Negative Control)

A highly specific antibody will show a low IC₅₀ for phosphotyrosine and no significant inhibition by O-ethyltyrosine at physiological or experimentally relevant concentrations.

Final Recommendations for Researchers

The burden of proof for antibody specificity lies with the end-user. While manufacturers provide initial validation data, it is crucial to validate antibodies under your specific experimental conditions.[11][12]

  • Trust but Verify: Never assume an antibody is perfectly specific. The protocols outlined here provide a robust framework for in-house validation.

  • Context is Key: An antibody that shows no cross-reactivity in a dot blot or ELISA might still exhibit off-target binding in a more complex milieu like a cell lysate. Consider performing competitive Western blots where the primary antibody is pre-incubated with O-ethyltyrosine before probing a blot of a lysate known to contain tyrosine-phosphorylated proteins.

  • Document Everything: Keep meticulous records of your validation experiments, including antibody lot numbers and competitor concentrations. This practice is essential for reproducibility and troubleshooting.

References

  • Creative Diagnostics. (n.d.). The Dot Blot Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Dot Blot Protocol & Troubleshooting Guide. Retrieved from [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]

  • Helm, M., et al. (n.d.). Validation strategies for antibodies targeting modified ribonucleotides. PMC. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • PubChem. (n.d.). Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]

  • PubMed. (1987). Preparation and characterization of antibodies to O-phosphotyrosine and their use for identification of phosphotyrosine-containing proteins. Retrieved from [Link]

  • Synaptic Systems. (n.d.). Antibody Validation: Ensuring Quality and Reliability. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Antibody validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphotyrosine and derivatives. Structures of tyrosine and tyrosine.... Retrieved from [Link]

  • PubMed Central. (n.d.). Phosphotyrosine Isosteres: Past, Present and Future. Retrieved from [Link]

  • PubMed Central. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. Retrieved from [Link]

  • PubMed Central. (n.d.). Site-specific incorporation of phosphotyrosine using an expanded genetic code. Retrieved from [Link]

  • PubMed. (1997). Potent inhibition of protein-tyrosine phosphatase by phosphotyrosine-mimic containing cyclic peptides. Retrieved from [Link]

  • ScienceBlogs. (2009). On Mimicking Phosphotyrosine. Retrieved from [Link]

  • PubMed Central. (n.d.). Structural Identification of Major Molecular Determinants for Phosphotyrosine Recognition in Tyrosine Kinases Reveals Tumour Promoting and Suppressive Functions. Retrieved from [Link]

  • PubMed. (n.d.). Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria. Retrieved from [Link]

  • ECMDB. (2015). Phosphotyrosine (ECMDB21276) (M2MDB001683). Retrieved from [Link]

  • PubMed. (1999). Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging. Retrieved from [Link]

Sources

Enhancing Therapeutic Peptide Longevity: A Comparative Guide to the In Vivo Metabolic Stability of O-Ethyltyrosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids is a cornerstone of modern therapeutic peptide design, offering a powerful strategy to overcome the inherent limitations of native peptides, particularly their rapid in vivo degradation. Among the various modifications, O-alkylation of tyrosine residues has emerged as a promising approach to enhance metabolic stability and prolong therapeutic efficacy. This guide provides an in-depth comparison of the in vivo metabolic stability of O-ethyltyrosine-containing therapeutics against other common modifications, grounded in established metabolic principles and supported by detailed experimental protocols.

The Metabolic Hurdle: Why Stability Matters

Native peptides often exhibit short in vivo half-lives due to their susceptibility to proteolytic cleavage by peptidases and other metabolic enzymes. Chemical modifications, such as the introduction of O-ethyltyrosine, aim to shield the peptide from these enzymatic attacks, thereby increasing its circulation time and therapeutic window. The stability of the ether linkage in O-alkylated tyrosine derivatives is a critical determinant of their effectiveness in protecting a peptide therapeutic from premature metabolism.

O-Ethyltyrosine: A Balance of Stability and Function

O-ethyltyrosine offers a strategic advantage in enhancing metabolic stability. The ethyl group provides steric hindrance against enzymatic degradation without dramatically altering the overall physicochemical properties of the peptide, which could negatively impact its biological activity.

Comparative Stability: O-Ethyltyrosine vs. Other O-Alkyl Modifications

The primary metabolic pathway for O-alkylated tyrosine derivatives is O-dealkylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1][2] The rate of this reaction is influenced by the nature of the alkyl group.

ModificationExpected Relative Metabolic StabilityRationale
O-Methyltyrosine LowerThe methyl group is generally more susceptible to CYP-mediated O-demethylation.
O-Ethyltyrosine Higher The ethyl group provides a balance of increased steric hindrance compared to the methyl group, making it a less favorable substrate for many CYP isozymes, while being less bulky than larger alkyl chains which might introduce other liabilities.
O-Propyltyrosine VariableWhile potentially more stable against O-dealkylation than O-ethyltyrosine due to increased steric bulk, larger alkyl groups can sometimes lead to alternative metabolic pathways or undesirable pharmacokinetic properties.
Unmodified Tyrosine LowestThe free hydroxyl group is a primary site for phase II conjugation reactions (e.g., sulfation and glucuronidation), leading to rapid clearance.

This comparative stability is a crucial consideration in the design of long-acting peptide therapeutics. The choice of the O-alkyl group represents a trade-off between maximizing metabolic resistance and maintaining the desired pharmacological profile.

Visualizing the Metabolic Fate

The metabolic pathways for O-alkylated tyrosine-containing peptides can be visualized to better understand the points of enzymatic attack.

cluster_peptide O-Ethyltyrosine Peptide cluster_metabolism Metabolic Pathways cluster_products Metabolic Products Peptide Peptide Backbone-...-NH-CH(CH2-Ph-O-Et)-CO-... O_Dealkylation CYP450-mediated O-Dealkylation Peptide->O_Dealkylation Primary Route Proteolysis Peptidase Cleavage Peptide->Proteolysis Sterically Hindered Tyrosine_Metabolite Peptide with Tyrosine Residue O_Dealkylation->Tyrosine_Metabolite Peptide_Fragments Smaller Peptide Fragments Proteolysis->Peptide_Fragments

Caption: Metabolic pathways of O-ethyltyrosine peptides.

Experimental Protocols for Assessing In Vivo Metabolic Stability

To empirically determine the in vivo metabolic stability of an O-ethyltyrosine-containing therapeutic, a well-designed experimental workflow is essential. The following protocols outline the key steps for both in vitro and in vivo evaluation.

In Vitro Metabolic Stability Assessment using Liver Microsomes

This initial screen provides a rapid assessment of the compound's susceptibility to metabolism by the primary drug-metabolizing enzymes.

Objective: To determine the rate of metabolism of the O-ethyltyrosine-containing peptide in the presence of liver microsomes.

Materials:

  • Test peptide (O-ethyltyrosine-containing)

  • Positive control (a compound with known metabolic instability)

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation: Prepare a stock solution of the test peptide and positive control.

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test peptide or positive control.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10-15 minutes to allow the components to reach thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture.

  • Termination: Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent peptide.[3][4][5]

Data Analysis: The percentage of the parent peptide remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) can then be calculated.

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis A Prepare Peptide and Microsome Solutions B Combine Peptide, Microsomes, and Buffer A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Collect Aliquots at Time Points D->E Incubation continues F Terminate Reaction with Acetonitrile E->F G Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis G->H

Caption: In vitro metabolic stability workflow.

In Vivo Pharmacokinetic and Metabolite Identification Study

This definitive study provides data on the actual in vivo half-life, clearance, and metabolic fate of the therapeutic peptide.

Objective: To determine the pharmacokinetic profile and identify the major metabolites of the O-ethyltyrosine-containing peptide in a relevant animal model.

Materials:

  • Test peptide (O-ethyltyrosine-containing)

  • Vehicle for administration (e.g., saline, PBS)

  • Animal model (e.g., Sprague-Dawley rats, C57BL/6 mice)

  • Blood collection supplies (e.g., heparinized tubes)

  • Tissue collection supplies (if required)

  • LC-HRMS (High-Resolution Mass Spectrometry) system for metabolite identification[6]

Procedure:

  • Dosing: Administer the test peptide to the animals via the intended clinical route (e.g., intravenous, subcutaneous).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Extraction: Extract the peptide and its metabolites from the plasma using protein precipitation or solid-phase extraction.

  • Pharmacokinetic Analysis: Quantify the parent peptide concentration in each plasma sample using a validated LC-MS/MS method.

  • Metabolite Identification: Analyze pooled plasma samples from later time points using LC-HRMS to identify potential metabolites. This involves searching for expected mass shifts corresponding to metabolic transformations (e.g., O-deethylation, hydroxylation, and proteolytic cleavage).

  • Tissue Distribution (Optional): At the end of the study, collect relevant tissues (e.g., liver, kidneys) to assess tissue distribution and metabolism.

Data Analysis:

  • Pharmacokinetics: Plot the plasma concentration of the parent peptide versus time to determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

  • Metabolite Profiling: The high-resolution mass spectra will provide accurate mass measurements of the parent peptide and its metabolites, allowing for the elucidation of their structures.

cluster_animal Animal Study cluster_analysis Sample Analysis cluster_results Data Interpretation A Administer Peptide to Animal Model B Collect Blood Samples at Time Points A->B C Process Blood to Obtain Plasma B->C D Extract Peptide and Metabolites from Plasma C->D E Quantify Parent Peptide (LC-MS/MS) D->E F Identify Metabolites (LC-HRMS) D->F G Determine Pharmacokinetic Parameters E->G H Elucidate Metabolic Pathways F->H

Caption: In vivo pharmacokinetic and metabolite ID workflow.

Conclusion

The incorporation of O-ethyltyrosine into therapeutic peptides presents a robust strategy for enhancing in vivo metabolic stability. By sterically shielding the peptide backbone from enzymatic degradation and possessing a relatively stable ether linkage against CYP-mediated O-dealkylation, O-ethyltyrosine can significantly extend the half-life of peptide drugs. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of the metabolic stability of O-ethyltyrosine-containing therapeutics, enabling researchers to make data-driven decisions in the design and development of next-generation peptide medicines with improved pharmacokinetic profiles.

References

  • Dodgson, K. S., Powell, G. M., Rose, F. A., & Tudball, N. (1961). Observations on the metabolism of tyrosine O[35S]-sulphate in the rat. Biochemical Journal, 79(2), 209–213. [Link]

  • Koval, V. V., Ksenofontov, A. L., & Melnikov, M. Y. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules, 27(22), 7895. [Link]

  • Jain, S., Kumar, S., Kumar, A., & Kumar, V. (2018). A biomimetic approach for enhancing the in vivo half-life of peptides. Scientific Reports, 8(1), 1-12. [Link]

  • S, S., & G, M. (2020). Comparative Study on the Binding Affinity of Methimazole and Propylthiouracil to Thyroid Peroxidase as an Anti-Thyroid Drug: An Insilico Approach. Journal of Applied Bioinformatics & Computational Biology, 9(1), 1-10. [Link]

  • Lonsdale, R., & Harvey, J. N. (2015). QM/MM Study of the Reaction Mechanism of L-Tyrosine Hydroxylation Catalyzed by the Enzyme CYP76AD1. ACS Catalysis, 5(10), 6143-6153. [Link]

  • Sharma, P., & Sharma, R. (2022). Metabolic Stability and Targeted Delivery of Oligonucleotides: Advancing RNA Therapeutics Beyond The Liver. Journal of Medicinal Chemistry, 65(13), 8755-8773. [Link]

  • Sjoerdsma, A., & Udenfriend, S. (1966). Metabolism of α-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis. Biochemical Pharmacology, 15(10), 1641-1645. [Link]

  • Carvalho, M., Oliveira, C., de P. F. S., Rosado, T., Barroso, M., & Gallardo, E. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1145214. [Link]

  • Kim, D., & Kim, Y. S. (2015). Cytochrome P450-catalyzed O-dealkylation Coupled With Photochemical NADPH Regeneration. Journal of Nanoscience and Nanotechnology, 15(11), 8963-8966. [Link]

  • ResolveMass Laboratories Inc. (n.d.). How to Identify Unknown Peptides by LCMS Testing. Retrieved January 21, 2026, from [Link]

  • Vanni, D., Menta, S., Esposito, S., & Monteagudo, E. (2020). Peptide and protein drugs: The study of their metabolism and catabolism by mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 186, 113318. [Link]

  • Pauleit, D., Floeth, F., Hamacher, K., Riemenschneider, N., Langen, K. J., & Coenen, H. H. (2004). Comparison of O-(2-18F-Fluoroethyl)-l-Tyrosine PET and 3-123I-Iodo-α-Methyl-l-Tyrosine SPECT in Brain Tumors. Journal of Nuclear Medicine, 45(3), 374-381. [Link]

  • da Rocha, C. M., & de Mello, R. P. (2023). Peptides Evaluated In Silico, In Vitro, and In Vivo as Therapeutic Tools for Obesity: A Systematic Review. International Journal of Molecular Sciences, 24(3), 2397. [Link]

  • Liu, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2023). Assessing the Influence of Propylthiouracil and Phenytoin on the Metabolomes of the Thyroid, Liver, and Plasma in Rats. Metabolites, 13(7), 823. [Link]

  • Li, S., & Li, L. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and Bioanalytical Chemistry, 407(25), 7545-7557. [Link]

  • Liu, K., et al. (2016). Metabolism-based structure optimization: Discovery of a potent and orally available tyrosine kinase ALK inhibitor bearing the tetracyclic benzo[b]carbazolone core. Bioorganic & Medicinal Chemistry Letters, 26(22), 5569-5573. [Link]

  • Engelman, K., & Sjoerdsma, A. (1966). Biochemical and pharmacologic effects of α-methyltyrosine in man. Journal of Clinical Investigation, 45(8), 1367-1379. [Link]

  • Carvalho, M., Oliveira, C., de P. F. S., Rosado, T., Barroso, M., & Gallardo, E. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1145214. [Link]

  • Sridhar, M. A., et al. (2002). Comparison of the methyl ester of L-tyrosine hydrochloride and its methanol monosolvate. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 11), o684-o686. [Link]

  • Thevis, M., & Schänzer, W. (n.d.). Synthesis of peptide hormone metabolites for inclusion LC-MS/MS detection methods. Retrieved January 21, 2026, from [Link]

  • Kumar, A., & Singh, J. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Delivery and Therapeutics, 13(6), 132-138. [Link]

  • Guengerich, F. P. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Molecules, 26(16), 4983. [Link]

  • Weber, W. A., et al. (2000). O-(2-[18F]fluoroethyl)-L-tyrosine and L-[methyl-11C]methionine uptake in brain tumours: initial results of a comparative study. European Journal of Nuclear Medicine, 27(5), 542-549. [Link]

  • Li, M., & Li, X. (2022). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Signal Transduction and Targeted Therapy, 7(1), 1-15. [Link]

  • Reed, J. R., et al. (2012). Cytochrome P450 3A Enzymes Catalyze the O6-Demethylation of Thebaine, a Key Step in Endogenous Mammalian Morphine Biosynthesis. Journal of Biological Chemistry, 287(43), 36046-36057. [Link]

Sources

Safety Operating Guide

A Guide to the Responsible Disposal of N-(Tert-butoxycarbonyl)-O-ethyltyrosine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, meticulous attention to laboratory safety and compliant chemical handling is not merely a procedural formality; it is the bedrock of scientific integrity and responsible innovation. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(Tert-butoxycarbonyl)-O-ethyltyrosine, ensuring the safety of laboratory personnel and the protection of our environment.

While specific hazard data for N-(Tert-butoxycarbonyl)-O-ethyltyrosine is not extensively documented, its structural analogs, such as N-tert-Butoxycarbonyl-L-tyrosine, are generally not classified as hazardous materials under the US OSHA Hazard Communication Standard[1][2]. However, in the absence of definitive data for this specific derivative, and adhering to the principles of prudent laboratory practice, it is recommended to handle and dispose of this compound with the care afforded to potentially hazardous chemicals. This approach ensures a self-validating system of safety, a cornerstone of a robust Chemical Hygiene Plan (CHP) as mandated by OSHA (29 CFR 1910.1450)[3][4].

I. Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. While related compounds show no specific hazards, the potential for irritation or other unforeseen toxicological effects necessitates the use of appropriate Personal Protective Equipment (PPE).

Recommended PPE for Handling N-(Tert-butoxycarbonyl)-O-ethyltyrosine:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical goggles.Protects against accidental splashes or generation of dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the chemical.
Body Protection Laboratory coat.Protects clothing and skin from potential contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation.If dust is generated, a NIOSH-approved respirator may be necessary. Consult your institution's CHP.

Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.

II. Step-by-Step Disposal Protocol

The disposal of N-(Tert-butoxycarbonyl)-O-ethyltyrosine must be conducted in strict accordance with federal, state, and local regulations, as well as your institution's specific guidelines. The Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA)[5].

Step 1: Waste Segregation and Collection

  • Do not dispose of N-(Tert-butoxycarbonyl)-O-ethyltyrosine down the sink or in regular trash. This is a critical step to prevent environmental contamination[2].

  • Collect all waste containing this compound, including residual amounts in empty containers and any contaminated materials (e.g., weigh boats, contaminated gloves), in a designated and compatible hazardous waste container[6].

  • The container must be in good condition, leak-proof, and have a secure lid[7]. Ideally, use the original container if it is suitable for waste collection[7].

Step 2: Waste Labeling

Proper labeling is a crucial requirement for chemical waste management.

  • Clearly label the waste container with the words "Hazardous Waste" [8][9].

  • The label must also include the full chemical name: "N-(Tert-butoxycarbonyl)-O-ethyltyrosine" and its CAS number (247088-44-4), if available[10].

  • Indicate the approximate quantity of the waste.

  • Note the date when waste was first added to the container.

Step 3: Storage of Chemical Waste

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[7][8].

  • The SAA should be under the direct control of laboratory personnel and located at or near the point of generation[5][7].

  • Ensure that the stored waste is segregated from incompatible materials. While N-(Tert-butoxycarbonyl)-O-ethyltyrosine is generally stable, it is good practice to store it away from strong oxidizing agents, acids, and bases[2].

Step 4: Arranging for Final Disposal

  • Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often up to one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[7][11].

  • Your EHS office will provide specific instructions for pickup and final disposal, which may include incineration or other approved methods[8].

III. Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of N-(Tert-butoxycarbonyl)-O-ethyltyrosine.

DisposalWorkflow start Start: N-(Tert-butoxycarbonyl)- O-ethyltyrosine Waste Generated assess_hazard Consult SDS and Institutional CHP start->assess_hazard ppe Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat assess_hazard->ppe segregate Segregate Waste into a Designated Container ppe->segregate label_waste Label Container: - 'Hazardous Waste' - Chemical Name & CAS# - Date segregate->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs disposal Licensed Hazardous Waste Disposal contact_ehs->disposal

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(Tert-butoxycarbonyl)-O-ethyltyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the landscape of laboratory safety requires a blend of rigorous protocol and nuanced, experience-driven decision-making. This guide provides essential, immediate safety and logistical information for handling N-(Tert-butoxycarbonyl)-O-ethyltyrosine (Boc-Tyr(Et)-OH). As your partners in research, we aim to provide value beyond the product itself, building a foundation of trust through scientifically grounded safety protocols. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of safety for your laboratory.

Hazard Assessment: A Precautionary Approach

N-(Tert-butoxycarbonyl)-O-ethyltyrosine, like many N-Boc protected amino acids, is not classified as a hazardous substance under the Globally Harmonized System (GHS) or OSHA's Hazard Communication Standard.[1] Safety Data Sheets (SDS) for closely related analogs, such as N-(tert-Butoxycarbonyl)-L-tyrosine, often report no required hazard pictograms or signal words.[1][2]

However, the absence of a formal hazard classification does not imply the absence of risk. Authoritative sources and extensive field experience dictate a conservative approach. The primary potential hazards associated with this compound are mechanical irritation from its solid, powdered form and potential, uncharacterized toxicological effects.[3] Therefore, it is prudent to treat it as a compound with the potential to cause:

  • Eye Irritation: Airborne dust can cause mechanical irritation.

  • Skin Irritation: Prolonged or repeated contact may cause mild irritation.[3]

  • Respiratory Tract Irritation: Inhalation of fine dust may irritate the respiratory system.[3]

All chemical reagents should be handled only by individuals trained in proper laboratory procedures and familiar with their potential hazards.[2] This guide is built upon the principle of minimizing exposure through appropriate engineering controls and personal protective equipment.

Core Personal Protective Equipment (PPE) Requirements

Consistent use of baseline PPE is the cornerstone of laboratory safety. For all procedures involving N-(Tert-butoxycarbonyl)-O-ethyltyrosine, the following PPE is mandatory.

  • Eye and Face Protection:

    • What: ANSI Z87.1-compliant safety glasses with side shields or splash goggles.

    • Why: This is the minimum requirement to protect the eyes from airborne particles and accidental splashes. Standard prescription glasses are not a substitute for safety glasses. For tasks with a higher splash risk, such as transferring solutions, splash goggles conforming to EN166 are recommended.[1][4]

  • Hand Protection:

    • What: Nitrile rubber gloves (minimum thickness >0.11 mm).

    • Why: Nitrile provides excellent protection against incidental contact with a wide range of laboratory chemicals and is less likely to cause allergies than latex. Gloves must be inspected for tears or holes before use.[5] Contaminated gloves should be removed carefully, avoiding contact with skin, and disposed of according to institutional guidelines. Always wash hands thoroughly with soap and water after removing gloves.[5][6]

  • Body Protection:

    • What: A standard, long-sleeved laboratory coat.

    • Why: A lab coat protects skin and personal clothing from contamination with dust or splashes.[4][5] It should be kept fully fastened to provide continuous protection.

Task-Specific PPE Selection: A Risk-Based Approach

Different laboratory procedures present varying levels of risk. The selection of PPE should be escalated based on the potential for exposure. The following table provides guidance for common tasks.

Task Potential Exposure Pathway Minimum PPE Required Recommended Escalation
Weighing and Aliquoting (Solid) Inhalation of dust, skin contact with powder.Lab Coat, Safety Glasses, Nitrile Gloves.Work in a chemical fume hood or ventilated balance enclosure. If significant dust is unavoidable, use a NIOSH-approved N95 dust mask.[5][6]
Dissolving and Solution Preparation Skin and eye contact from splashes.Lab Coat, Safety Glasses, Nitrile Gloves.If splashing is likely (e.g., large volumes, vigorous mixing), upgrade to chemical splash goggles and consider a face shield.[7]
Reaction Monitoring and Workup Skin and eye contact from splashes, potential for aerosol generation.Lab Coat, Chemical Splash Goggles, Nitrile Gloves.All work should be conducted in a chemical fume hood . For extended procedures, consider double-gloving .[8]
Handling Large Spills High risk of skin, eye, and respiratory exposure.Full Suit, Dust Respirator, Boots, Gloves.A self-contained breathing apparatus (SCBA) may be necessary for large spills of fine powder in poorly ventilated areas.[6]

The following workflow provides a visual guide to the decision-making process for PPE selection.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_action Action Start Start Task with Boc-Tyr(Et)-OH Base_PPE Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves Start->Base_PPE Always required Assess_Dust Will the procedure generate dust or aerosols? Assess_Splash Is there a significant splash hazard? Assess_Dust->Assess_Splash No Add_Resp Add Respiratory Protection (N95 Respirator) Assess_Dust->Add_Resp Yes Add_Goggles Upgrade to Chemical Splash Goggles Assess_Splash->Add_Goggles Proceed Proceed with Task Assess_Splash->Proceed No Base_PPE->Assess_Dust Work_Hood Work in Fume Hood Add_Resp->Work_Hood Add_Goggles->Proceed Work_Hood->Assess_Splash

Caption: A workflow diagram for selecting appropriate PPE based on task-specific hazards.

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use. Follow these steps to minimize the risk of contamination.

Donning (Putting On) PPE:

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves to create a seal.[8]

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Lab Coat: Unbutton the lab coat. Grasp it at the shoulders from the inside and pull it off, turning the sleeves inside out. Fold the contaminated outside inward.

  • Eye Protection: Remove eye protection by handling the earpieces or strap.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Disposal Plan:

  • Contaminated PPE: Used gloves, disposable masks, and other contaminated disposable items should be placed in a designated, sealed waste container.

  • Chemical Waste: Dispose of unused N-(Tert-butoxycarbonyl)-O-ethyltyrosine and solutions containing it in accordance with all applicable federal, state, and local environmental regulations.[6][9] Do not empty into drains or release into the environment.[1][4] Entrust disposal to a licensed waste disposal company.

Emergency Operational Plan: First Aid

In the event of an accidental exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with plenty of running water for at least 15 minutes.[2] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air.[2] If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Always ensure that medical personnel are aware of the material involved by providing them with the Safety Data Sheet (SDS).[2]

References

  • TCI AMERICA. (n.d.). Safety Data Sheet: N-(tert-Butoxycarbonyl)-O-tert-butyl-L-tyrosine.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: N-Fmoc-N-methyl-O-tert-butyl-L-tyrosine.
  • TCI Chemicals. (2025, February 4). SAFETY DATA SHEET: N-(tert-Butoxycarbonyl)-L-tyrosine.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Tyr(tBu)-OH.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: N-tert-Butoxycarbonyl-L-tyrosine.
  • PubChem. (n.d.). tert-Butoxycarbonyl-tyrosine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). O-benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ecenarro, B. (n.d.). Recommended PPE to handle chemicals.
  • TCI Chemicals. (2023, March 4). SAFETY DATA SHEET.
  • Fisher Scientific. (2011, May 5). SAFETY DATA SHEET: N-tert-Butoxycarbonyl-L-tyrosine methyl ester.
  • Fisher Scientific. (2011, April 14). SAFETY DATA SHEET: N-Fmoc-O-tert-butyl-L-tyrosine.
  • BenchChem. (2025). Personal protective equipment for handling THP-PEG1-Boc.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • 3M. (n.d.). Pharmaceutical industry best practice.
  • Polovich, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Medscape.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.